molecular formula C22H43NO12 B8106074 NH-bis(PEG4-acid)

NH-bis(PEG4-acid)

Cat. No.: B8106074
M. Wt: 513.6 g/mol
InChI Key: QTCFBOYSLWNBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NH-bis(PEG4-acid) is a useful research compound. Its molecular formula is C22H43NO12 and its molecular weight is 513.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality NH-bis(PEG4-acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NH-bis(PEG4-acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO12/c24-21(25)1-5-28-9-13-32-17-19-34-15-11-30-7-3-23-4-8-31-12-16-35-20-18-33-14-10-29-6-2-22(26)27/h23H,1-20H2,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCFBOYSLWNBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCNCCOCCOCCOCCOCCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of NH-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH-bis(PEG4-acid) is a bifunctional, non-cleavable linker molecule increasingly utilized in the field of chemical biology and drug development. Its structure is particularly well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins within the cell. This guide provides a detailed overview of the chemical structure of NH-bis(PEG4-acid), its physicochemical properties, and a representative protocol for its application in the synthesis of bioconjugates.

The core structure of NH-bis(PEG4-acid) features a central secondary amine flanked by two polyethylene glycol (PEG) chains, each terminating in a carboxylic acid. The PEG chains, consisting of four ethylene glycol units each, impart increased hydrophilicity to the linker and the resulting conjugate, which can improve solubility and cell permeability. The terminal carboxylic acid groups provide reactive handles for covalent attachment to amine-containing molecules, such as ligands for target proteins or E3 ubiquitin ligases, through the formation of stable amide bonds.

Chemical Structure and Physicochemical Properties

The precise chemical structure of NH-bis(PEG4-acid) is defined by its systematic name and molecular formula. A visual representation of the structure is provided below, generated using the DOT language.

Figure 1: Chemical Structure of NH-bis(PEG4-acid)

The key physicochemical properties of NH-bis(PEG4-acid) are summarized in the table below. This information is critical for designing and executing conjugation reactions, as well as for the purification and characterization of the final products.

PropertyValueReference
Molecular Formula C22H43NO12[1][2]
Molecular Weight 513.58 g/mol [1]
CAS Number 2055041-59-1[1]
Appearance White to off-white solid or viscous oil
Solubility Soluble in water, DMSO, DMF
Purity Typically >95%[1]
Storage -20°C, desiccated

Application in PROTAC Synthesis: A Representative Experimental Protocol

Disclaimer: This protocol is a representative example based on standard amide bond formation techniques and has not been directly extracted from a published study on NH-bis(PEG4-acid). Optimization of reaction conditions (e.g., equivalents of reagents, reaction time, temperature) may be necessary for specific substrates.

Materials and Reagents
  • NH-bis(PEG4-acid)

  • Warhead-NH2 (amine-functionalized target protein ligand)

  • E3-Ligand-NH2 (amine-functionalized E3 ligase ligand)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., LC-MS)

Step 1: Mono-amide Coupling of Warhead-NH2 to NH-bis(PEG4-acid)

This step involves the reaction of one of the carboxylic acid groups on the linker with the amine group of the warhead.

  • Activation of NH-bis(PEG4-acid): Dissolve NH-bis(PEG4-acid) (1.2 equivalents) in anhydrous DMF. Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling Reaction: To the activated linker solution, add a solution of Warhead-NH2 (1.0 equivalent) in anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the progress of the reaction by LC-MS to observe the formation of the mono-substituted product.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative RP-HPLC to isolate the mono-amide intermediate (Warhead-PEG4-NH-PEG4-acid).

Step 2: Second Amide Coupling of E3-Ligand-NH2

This step couples the E3 ligase ligand to the remaining carboxylic acid on the mono-substituted intermediate.

  • Activation of Intermediate: Dissolve the purified Warhead-PEG4-NH-PEG4-acid (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15-30 minutes at room temperature under an inert atmosphere.

  • Coupling Reaction: Add a solution of E3-Ligand-NH2 (1.1 equivalents) in anhydrous DMF to the activated intermediate.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS for the formation of the final PROTAC molecule.

  • Final Purification: Once the reaction is complete, purify the final PROTAC conjugate using preparative RP-HPLC. The identity and purity of the final product should be confirmed by analytical RP-HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.

Logical Workflows and Mechanisms

The synthesis of a PROTAC using NH-bis(PEG4-acid) follows a logical and sequential workflow. The resulting bifunctional molecule then acts as a molecular bridge to induce the degradation of a target protein. These processes are illustrated in the following diagrams.

G cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - NH-bis(PEG4-acid) - Warhead-NH2 - E3-Ligand-NH2 activate_linker Activate one carboxyl group of NH-bis(PEG4-acid) (e.g., with HATU/DIPEA) start->activate_linker couple_warhead Couple Warhead-NH2 to activated linker activate_linker->couple_warhead purify_intermediate Purify mono-amide intermediate (Warhead-linker-acid) couple_warhead->purify_intermediate activate_intermediate Activate remaining carboxyl group purify_intermediate->activate_intermediate couple_e3 Couple E3-Ligand-NH2 activate_intermediate->couple_e3 purify_protac Purify final PROTAC (Warhead-linker-E3 Ligand) couple_e3->purify_protac end Final PROTAC purify_protac->end

Figure 2: PROTAC Synthesis Workflow

G cluster_MoA PROTAC Mechanism of Action protac PROTAC (Warhead-Linker-E3 Ligand) ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex binds poi Target Protein of Interest (POI) poi->ternary_complex binds e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex binds ubiquitination Ubiquitination of POI ternary_complex->ubiquitination facilitates proteasome Proteasome ubiquitination->proteasome targets for degradation POI Degradation proteasome->degradation results in

Figure 3: PROTAC Mechanism of Action

Conclusion

NH-bis(PEG4-acid) is a valuable and versatile linker for the construction of complex bioconjugates, particularly PROTACs. Its defined structure, with two hydrophilic PEG arms and terminal carboxylic acid groups, allows for the straightforward and sequential attachment of two different molecular entities. The representative protocol and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to incorporate NH-bis(PEG4-acid) into their synthetic strategies for developing novel protein degraders and other advanced bioconjugates. The principles outlined here are broadly applicable and can be adapted to a wide range of target proteins and E3 ligases.

References

NH-bis(PEG4-acid) chemical properties and characteristics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to NH-bis(PEG4-acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NH-bis(PEG4-acid), a versatile heterotrifunctional linker used in modern bioconjugation and drug development. We will explore its core chemical properties, applications, and the methodologies for its use in forming stable conjugates for advanced therapeutics and research tools.

Core Chemical Properties and Characteristics

NH-bis(PEG4-acid) is a branched polyethylene glycol (PEG) derivative designed for flexible and hydrophilic spacing in bioconjugation. Its structure is defined by a central secondary amine from which two polyethylene glycol chains extend, each terminated with a carboxylic acid. This architecture makes it a valuable tool for covalently linking different molecules. The HCl salt form is commonly supplied.

The key features include:

  • Heterotrifunctional Nature : The molecule possesses three reactive sites—a central secondary amine and two terminal carboxylic acids—allowing for stepwise or differential conjugation strategies.

  • PEG Spacer Arms : The tetraethylene glycol (PEG4) units provide a hydrophilic and flexible spacer arm. This hydrophilicity can improve the solubility and reduce the aggregation of the resulting conjugate in aqueous media.[1]

  • Carboxylic Acid Reactivity : The terminal carboxylic acid groups are readily reactive with primary amines in the presence of carbodiimide activators like EDC, allowing for the formation of stable amide bonds.[1][2]

Physicochemical Data

The following table summarizes the key quantitative properties of NH-bis(PEG4-acid) hydrochloride salt.

PropertyDataReference(s)
CAS Number 2055041-59-1[3][4]
Molecular Formula C₂₂H₄₃NO₁₂
Molecular Weight 513.6 g/mol
Purity Typically >96%
Solubility Soluble in Water, DMSO, DCM, DMF
Storage Conditions -20°C, desiccated

Applications in Research and Drug Development

The unique structure of NH-bis(PEG4-acid) makes it an ideal linker for applications requiring the assembly of complex molecular constructs.

PROTAC Development

NH-bis(PEG4-acid) is widely used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, flexibility, and hydrophilicity are critical parameters that can be fine-tuned to optimize the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient degradation.

The diagram below illustrates the general mechanism of action for a PROTAC.

PROTAC_MoA cluster_cell Cell Cytoplasm PROTAC PROTAC (E3 Ligand - Linker - Target Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI TP Target Protein (POI) TP->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligase Ternary->PROTAC Ternary->E3 Recycled Ub_TP Ubiquitinated Target Protein Ternary->Ub_TP Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_TP->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1. Mechanism of action for a PROTAC molecule.
Antibody-Drug Conjugate (ADC) Linkers

While less common than its application in PROTACs, the principles of using PEG linkers are central to ADC development. The carboxylic acid functional groups can be used to attach drugs or chelating agents to the amino groups of lysine residues on an antibody, though this non-specific conjugation method is often replaced by more site-specific techniques. The PEG spacer enhances the solubility and pharmacokinetic profile of the resulting ADC.

Experimental Protocols

The following is a representative protocol for the conjugation of an amine-containing molecule to NH-bis(PEG4-acid) using EDC/NHS chemistry. This method activates the carboxylic acid groups to form a reactive NHS ester, which then readily couples with primary amines.

Materials:

  • NH-bis(PEG4-acid)

  • Amine-containing molecule (e.g., protein, peptide, or small molecule ligand)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS for aqueous reactions

  • Activation Buffer: MES buffer (pH 5.0-6.0)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (pH 7.2-8.0)

  • Quenching Buffer: Tris or glycine solution (e.g., 1 M, pH 7.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

Step 1: Activation of NH-bis(PEG4-acid) Carboxylic Acids

  • Dissolve NH-bis(PEG4-acid) in anhydrous DMF or DMSO to a known concentration (e.g., 10 mg/mL).

  • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A 1.2 to 1.5 molar excess of EDC/NHS relative to the carboxylic acid groups on the linker is recommended.

  • Add the EDC/NHS solution to the linker solution.

  • Allow the reaction to proceed for 15-30 minutes at room temperature to form the reactive NHS ester. The activation reaction is most efficient at a pH between 4.5 and 7.2.

Step 2: Conjugation to Amine-Containing Molecule

  • Dissolve the amine-containing molecule in the Conjugation Buffer. The reaction of the NHS-activated linker with primary amines is most efficient at a pH of 7-8.

  • Add the activated NH-bis(PEG4-acid) solution to the amine-containing molecule solution. The molar ratio should be optimized for the specific application, but a 5- to 20-fold molar excess of the linker is a common starting point.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching and Purification

  • Quench any unreacted NHS-activated linker by adding the Quenching Buffer (e.g., Tris) and incubating for 15-30 minutes.

  • Purify the resulting conjugate to remove excess linker and reaction byproducts. This is typically achieved using size-exclusion chromatography (for proteins) or dialysis.

The workflow for this two-step conjugation process is visualized below.

Conjugation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Linker NH-bis(PEG4-acid) ActivatedLinker Activated NHS-Ester Linker Linker->ActivatedLinker Reagents EDC + NHS (in MES Buffer, pH 6.0) Reagents->ActivatedLinker 15-30 min @ RT Conjugate Covalent Conjugate ActivatedLinker->Conjugate 2h @ RT or Overnight @ 4°C AmineMolecule Amine-Containing Molecule (e.g., Protein) (in PBS, pH 7.4) AmineMolecule->Conjugate Quench Quench Reaction (e.g., Tris Buffer) Conjugate->Quench Purify Purify (e.g., SEC / Dialysis) Quench->Purify FinalProduct Purified Conjugate Purify->FinalProduct

References

The Strategic Role of NH-bis(PEG4-acid) in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. Among the diverse array of linkers, polyethylene glycol (PEG)-based linkers, such as NH-bis(PEG4-acid), have gained prominence due to their unique and advantageous properties. This technical guide provides an in-depth exploration of the role of NH-bis(PEG4-acid) and related bifunctional PEG4 linkers in PROTAC design, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

The Pivotal Role of the Linker in PROTAC Function

The linker in a PROTAC is not a passive spacer but an active contributor to the molecule's overall performance. Its length, flexibility, and chemical composition are critical for achieving the optimal spatial arrangement of the POI and the E3 ligase to facilitate the formation of a stable and productive ternary complex. An inadequately short linker may lead to steric hindrance, preventing complex formation, while an excessively long or overly flexible linker can result in a high entropic penalty and reduced efficacy.

NH-bis(PEG4-acid) is a bifunctional linker featuring a central amine with two polyethylene glycol chains of four repeating units, each terminating in a carboxylic acid. This structure offers several key advantages in PROTAC design:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chains can significantly improve the aqueous solubility of often lipophilic PROTAC molecules. This is crucial for their formulation and bioavailability. While high hydrophilicity can sometimes hinder cell permeability, the relatively short PEG4 chains in this linker often strike a balance, allowing for sufficient membrane transit.

  • Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for immunogenicity and off-target toxicity.

  • Controlled Flexibility and Length: The PEG4 chains provide a defined length and degree of flexibility that can be optimal for spanning the distance between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex.

  • Bifunctional Handles for Synthesis: The two terminal carboxylic acid groups provide reactive handles for covalent attachment to amine-functionalized warheads (targeting the POI) and E3 ligase ligands through stable amide bond formation. The central amine can also be a point of attachment, offering synthetic versatility.

Data Presentation: Comparative Analysis of PEG Linkers in PROTACs

The optimal linker is highly dependent on the specific POI and E3 ligase pair. The following tables summarize representative data from studies on PROTACs targeting the bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer. While specific data for a PROTAC utilizing the exact NH-bis(PEG4-acid) linker is not available in a comparative context, the data presented for PROTACs with similar bifunctional PEG4-acid linkers illustrate the impact of PEG linker length on degradation efficiency and cellular potency.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
BRD4-PROTAC-1 PEG3-acid50>90HeLa
BRD4-PROTAC-2 PEG4-acid25>95HeLa
BRD4-PROTAC-3 PEG5-acid30>95HeLa
BRD4-PROTAC-4 PEG6-acid75>90HeLa

Note: The data presented are representative values from published literature and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Table 2: Pharmacokinetic Properties of a BRD4-Targeting PROTAC with a PEG4 Linker

ParameterValue
Bioavailability (F%) 35
Half-life (t1/2, h) 4.2
Clearance (CL, mL/min/kg) 15
Volume of Distribution (Vd, L/kg) 5.8

Note: This data is for a representative BRD4-targeting PROTAC incorporating a PEG4 linker and is intended to provide an example of the pharmacokinetic profiles that can be achieved.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a Bifunctional PEG4-Acid Linker

This protocol describes the synthesis of a PROTAC via amide bond formation, a common method for incorporating acid-terminated linkers like NH-bis(PEG4-acid).

Materials:

  • Warhead-NH2 (amine-functionalized ligand for the POI)

  • E3 Ligase Ligand-NH2 (amine-functionalized ligand for the E3 ligase)

  • NH-bis(PEG4-acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) for deprotection if Boc-protected amines are used.

  • Reagents for purification (e.g., silica gel for column chromatography, solvents for HPLC)

Procedure:

  • First Amide Coupling:

    • Dissolve NH-bis(PEG4-acid) (1.0 eq) and Warhead-NH2 (1.1 eq) in anhydrous DMF.

    • Add DCC (1.2 eq) or PyBOP (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

    • Purify the mono-functionalized linker-warhead conjugate by flash column chromatography.

  • Second Amide Coupling:

    • Dissolve the purified linker-warhead conjugate (1.0 eq) and E3 Ligase Ligand-NH2 (1.1 eq) in anhydrous DMF.

    • Add DCC (1.2 eq) or PyBOP (1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Purification of the Final PROTAC:

    • Upon completion of the second coupling, purify the crude PROTAC using preparative High-Performance Liquid Chromatography (HPLC).

    • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Protocol 2: Western Blot for Determination of Protein Degradation (DC50 and Dmax)

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for western blots

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum degradation).

Mandatory Visualizations

Signaling Pathway: PROTAC-mediated Degradation of BRD4 and Downstream Effects

The following diagram illustrates the signaling pathway affected by a BRD4-targeting PROTAC. By inducing the degradation of BRD4, the PROTAC inhibits the transcription of key oncogenes, such as c-Myc, leading to cell cycle arrest and apoptosis.

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

Experimental Workflow: From PROTAC Synthesis to Biological Evaluation

The following diagram outlines a typical experimental workflow for the development and evaluation of a PROTAC.

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical & Cellular Assays cluster_invivo In Vivo Evaluation Synthesis PROTAC Synthesis (e.g., using NH-bis(PEG4-acid)) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification In_Vitro_Binding In Vitro Binding Assays (SPR, ITC) Purification->In_Vitro_Binding Ternary_Complex Ternary Complex Formation Assay Purification->Ternary_Complex Cell_Permeability Cell Permeability Assay Purification->Cell_Permeability Western_Blot Western Blot for Degradation (DC50, Dmax) In_Vitro_Binding->Western_Blot Ternary_Complex->Western_Blot Cell_Permeability->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Western_Blot->Cell_Viability Mechanism_Validation Mechanism of Action Validation (Proteasome & E3 Ligase Inhibition) Western_Blot->Mechanism_Validation In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cell_Viability->In_Vivo_Studies Mechanism_Validation->In_Vivo_Studies PK_PD Pharmacokinetic & Pharmacodynamic (PK/PD) Analysis In_Vivo_Studies->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A comprehensive workflow for PROTAC development and evaluation.

Conclusion

The rational design of the linker is paramount to the development of effective PROTACs. Bifunctional PEG4 linkers, exemplified by NH-bis(PEG4-acid), offer a compelling combination of properties that can enhance the solubility, biocompatibility, and degradation efficacy of these novel therapeutics. By providing a balance of flexibility and a defined length, these linkers can facilitate the formation of a stable and productive ternary complex, the cornerstone of PROTAC-mediated protein degradation. The systematic evaluation of linker length and composition, guided by the experimental protocols outlined in this guide, is essential for the optimization of PROTACs and the realization of their full therapeutic potential. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the strategic use of well-designed linkers will undoubtedly play a central role in the advancement of this transformative technology.

The Strategic Advantage of NH-bis(PEG4-acid) Linkers in Advanced Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is increasingly dominated by the precision and potency of Antibody-Drug Conjugates (ADCs). Central to the success of these complex biotherapeutics is the linker, a critical component that bridges the monoclonal antibody (mAb) to the cytotoxic payload. This technical guide provides an in-depth exploration of NH-bis(PEG4-acid), a non-cleavable, branched polyethylene glycol (PEG) linker, and its role in optimizing the therapeutic index of ADCs. By examining its synthesis, conjugation methodologies, and impact on ADC stability and pharmacokinetics, this document serves as a comprehensive resource for researchers in the field.

Core Concepts: The Role of PEGylation and Branched Architectures

Polyethylene glycol (PEG) has become an integral component in modern ADC design, primarily for its ability to enhance the solubility and stability of the overall conjugate. Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and rapid clearance of the ADC from circulation. The incorporation of hydrophilic PEG chains mitigates this issue, improving the pharmacokinetic profile and ensuring the ADC remains stable and active in the bloodstream.

The NH-bis(PEG4-acid) linker represents an advanced "pendant" or branched architecture. Unlike linear PEG linkers, this design introduces two separate PEG4-acid chains originating from a central amine. This branched structure offers several key advantages:

  • Enhanced Hydrophilicity: The presence of two PEG chains significantly increases the hydrophilic shield around the drug-payload, which is particularly beneficial for ADCs with a high drug-to-antibody ratio (DAR).

  • Improved Pharmacokinetics: The enhanced hydrophilicity and increased hydrodynamic radius contribute to longer circulation times and reduced clearance rates.

  • Versatile Conjugation: The two terminal carboxylic acid groups provide dual points for conjugation, allowing for the attachment of multiple drug molecules or for one to be used for attachment to the antibody and the other for further modification.

Physicochemical Properties of NH-bis(PEG4-acid)

The fundamental properties of the NH-bis(PEG4-acid) linker are summarized in the table below, providing a quick reference for its chemical and physical characteristics.

PropertyValueReference
Molecular Weight 513.6 g/mol [1]
Formula C22H43NO12[1]
Purity Typically >95%[1]
Type Non-cleavable[1]
Functional Groups 1x Amine, 2x Carboxylic Acid[1]
Solubility Soluble in aqueous solutions, DMSO, DMF
Storage Recommended at -20°C

Synthesis and Conjugation of NH-bis(PEG4-acid) to Payloads and Antibodies

The synthesis of an ADC using an NH-bis(PEG4-acid) linker is a multi-step process that requires precise control over reaction conditions. The general workflow involves the synthesis of the linker itself, conjugation of the payload to the linker, and finally, conjugation of the drug-linker complex to the antibody.

Synthesis of the NH-bis(PEG4-acid) Linker

While the specific, detailed synthesis protocol for NH-bis(PEG4-acid) is proprietary to commercial suppliers, a general approach for creating similar branched PEG linkers involves the use of a core molecule with multiple reactive sites to which PEG chains can be attached. For instance, a molecule with two hydroxyl groups and a protected amine could be used as a starting point. The hydroxyl groups can be reacted with PEG chains that have a terminal carboxylic acid.

Experimental Protocol: Conjugation of a Cytotoxic Payload to the Linker

This protocol describes a general method for conjugating a cytotoxic drug with an amine group to one of the carboxylic acid groups of the NH-bis(PEG4-acid) linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) chemistry.

Materials:

  • NH-bis(PEG4-acid)

  • Amine-containing cytotoxic payload

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

  • Stir plate and stir bar

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolution of Reagents:

    • Dissolve NH-bis(PEG4-acid) (1.2 equivalents) and NHS (1.5 equivalents) in anhydrous DMF.

    • In a separate vial, dissolve the amine-containing cytotoxic payload (1 equivalent) in anhydrous DMF.

    • In another vial, dissolve EDC (1.5 equivalents) in anhydrous DMF.

  • Activation of the Carboxylic Acid:

    • Add the EDC solution to the NH-bis(PEG4-acid) and NHS solution.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-activated linker.

  • Conjugation to the Payload:

    • Add the activated linker solution to the cytotoxic payload solution.

    • Let the reaction stir at room temperature overnight.

  • Purification of the Drug-Linker Conjugate:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Experimental Protocol: Conjugation of the Drug-Linker Complex to an Antibody

This protocol outlines the conjugation of the remaining carboxylic acid group on the drug-linker complex to the lysine residues of a monoclonal antibody.

Materials:

  • Purified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug-Linker conjugate

  • EDC and Sulfo-NHS

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 5-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • Activation of the Drug-Linker Conjugate:

    • Dissolve the drug-linker conjugate (e.g., 10-fold molar excess over the antibody) in DMSO.

    • In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.

    • Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group. Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug-linker and other reagents using Size Exclusion Chromatography (SEC).

Characterization and Performance Data of ADCs with Branched PEG Linkers

The successful synthesis of an ADC must be followed by thorough characterization to determine key quality attributes such as drug-to-antibody ratio (DAR), stability, and in vitro and in vivo efficacy. The following tables summarize representative data from studies on ADCs with pendant PEG linkers, which serve as a proxy for the expected performance of ADCs utilizing NH-bis(PEG4-acid).

Impact of Pendant PEG Linkers on ADC Stability and Pharmacokinetics

Studies have shown that ADCs with pendant PEG linkers exhibit improved stability and pharmacokinetic profiles compared to those with linear PEG linkers or non-PEGylated linkers.

ADC ConstructAggregation TendencyClearance Rate (in mice)
ADC with Linear 24-unit PEG LinkerModerateModerate
ADC with Pendant 2x12-unit PEG LinkerLowSlower
Kadcyla® (non-PEGylated linker)HighFaster

Data adapted from a study on lysine-conjugated ADCs, demonstrating the superior performance of pendant PEG architectures.

In Vitro Cytotoxicity of ADCs with Branched PEG Linkers

The cytotoxic potency of ADCs with branched PEG linkers is a critical measure of their potential therapeutic efficacy.

ADC ConstructTarget Cell LineIC50 (nM)
Homogeneous DAR 6 ADC ("long" branched linker)HER2-positive~1.0
Homogeneous DAR 6 ADC ("short" branched linker)HER2-positive~10.0
Heterogeneous DAR 6 ADC (thiol-maleimide)HER2-positive~1.0
Homogeneous DAR 2 ADCHER2-positive~5.0

This data from a study on homogeneous ADCs highlights that the length and structure of the branched linker can significantly impact cytotoxic activity.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in the development and mechanism of action of ADCs with NH-bis(PEG4-acid) linkers.

ADC_Synthesis_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation ADC Formulation Linker NH-bis(PEG4-acid) Activation EDC/NHS Activation Linker->Activation Payload Cytotoxic Payload (amine-functionalized) Conjugation1 Payload-Linker Conjugation Payload->Conjugation1 Activation->Conjugation1 Purification1 HPLC Purification Conjugation1->Purification1 DrugLinker Drug-Linker Complex Purification1->DrugLinker Activation2 EDC/Sulfo-NHS Activation DrugLinker->Activation2 Antibody Monoclonal Antibody Conjugation2 ADC Conjugation (Lysine residues) Antibody->Conjugation2 Activation2->Conjugation2 Purification2 Size Exclusion Chromatography Conjugation2->Purification2 ADC Final ADC Product Purification2->ADC

Caption: Workflow for the synthesis and conjugation of an ADC using an NH-bis(PEG4-acid) linker.

ADC_Mechanism_of_Action ADC_circulating ADC in Circulation Binding Antigen Binding ADC_circulating->Binding 1. Targeting Tumor_Cell Tumor Cell Internalization Endocytosis Tumor_Cell->Internalization 2. Internalization Binding->Tumor_Cell Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Antibody Degradation Lysosome->Degradation 3. Degradation Payload_Release Payload-Linker-Amino Acid Release Degradation->Payload_Release 4. Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for a non-cleavable ADC, such as one with an NH-bis(PEG4-acid) linker.

Conclusion and Future Perspectives

The NH-bis(PEG4-acid) linker, with its non-cleavable nature and branched PEG architecture, offers a compelling strategy for enhancing the therapeutic index of antibody-drug conjugates. By improving solubility, stability, and pharmacokinetic profiles, this class of linkers enables the development of more robust and effective ADCs, particularly for highly hydrophobic payloads and higher DAR constructs. The detailed experimental protocols and characterization data presented in this guide, based on closely related and well-documented pendant PEG linkers, provide a solid foundation for researchers and drug developers to leverage the advantages of this advanced linker technology. As the field of ADCs continues to evolve, the rational design of linkers, such as the adoption of branched PEG structures, will remain a cornerstone of innovation, paving the way for the next generation of targeted cancer therapies.

References

An In-depth Technical Guide to Branched PEG Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable". At the heart of the most prominent TPD strategy, Proteolysis Targeting Chimeras (PROTACs), lies a heterobifunctional molecule designed to hijack the body's natural protein disposal machinery. A PROTAC consists of two ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker. This linker is not a passive spacer but a critical determinant of the PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetic profile.

Polyethylene glycol (PEG) linkers are among the most utilized motifs in PROTAC design, primarily due to their ability to enhance solubility and cell permeability. While linear PEG linkers have been extensively studied, there is growing interest in the application of branched PEG architectures. These sophisticated linkers offer the potential for multivalent binding, leading to enhanced avidity, cooperativity, and ultimately, more potent and sustained protein degradation. This technical guide provides an in-depth exploration of branched PEG linkers in the context of targeted protein degradation, covering their synthesis, impact on efficacy, and the experimental protocols used for their evaluation.

The Mechanism of PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules. The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient ubiquitination and subsequent degradation. The linker's length, flexibility, and geometry are all critical factors that govern the stability and productivity of this complex.

PROTAC_Mechanism PROTAC Signaling Pathway cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC_Action PROTAC-Mediated Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer ATP ATP E3 E3 Ligase E2->E3 Binding PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex Ub Ubiquitin Ub->E1 Activation AMP_PPi AMP + PPi Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI Protein of Interest (POI) POI->Ternary_Complex PROTAC->Ternary_Complex Ternary_Complex->PROTAC Catalytic Release Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Ub_POI->Proteasome

PROTAC-mediated ubiquitination and degradation pathway.

Branched PEG Linkers: Design and Advantages

Branched PEG linkers introduce a multi-arm scaffold, allowing for the connection of more than two ligands. In the context of PROTACs, this has led to the development of "trivalent PROTACs," which typically feature two ligands for the target protein and one for the E3 ligase, all connected to a central branched core.

Advantages of Branched Architectures:

  • Increased Avidity and Cooperativity: By engaging multiple binding sites on the target protein simultaneously, trivalent PROTACs can exhibit significantly higher binding avidity. This can lead to the formation of more stable ternary complexes and positive cooperativity, where the binding of one ligand enhances the binding of the others.

  • Enhanced Potency and Efficacy: The increased stability of the ternary complex often translates to more efficient ubiquitination and degradation, resulting in lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax).

  • Overcoming the "Hook Effect": The "hook effect" is a phenomenon where the degradation efficacy of a PROTAC decreases at high concentrations due to the formation of non-productive binary complexes. Trivalent PROTACs, by virtue of their enhanced avidity and cooperativity, can maintain a higher population of the productive ternary complex, thus mitigating the hook effect.

  • Favorable Pharmacokinetics: Despite their increased molecular weight, some trivalent PROTACs with branched linkers have demonstrated surprisingly favorable pharmacokinetic profiles, including good bioavailability and long half-lives.

Data Presentation: Quantitative Comparison

The impact of a branched linker architecture is best illustrated through a direct comparison of performance metrics. The following tables summarize the degradation potency, binding affinity, and pharmacokinetic properties of the trivalent PROTAC, SIM1, which employs a branched linker, against its bivalent counterpart, MZ1, which uses a linear PEG linker. Both PROTACs target the BET family of proteins.

Table 1: Degradation Potency (DC50) of SIM1 (Trivalent) vs. MZ1 (Bivalent)

CompoundTarget ProteinDC50 (nM) in HEK293 cells (4h treatment)Reference
SIM1 BRD20.7
BRD39.5
BRD41.8
MZ1 BRD2920
BRD3>1000
BRD425

Table 2: Ternary Complex Formation and Binding Affinity

CompoundParameterValueReference
SIM1 Cooperativity (α) with VHL and BRD43.5
Ternary Complex Half-life (t½) with BRD210.4 h
MZ1 Ternary Complex Half-life (t½) with BRD4-

Table 3: In Vivo Pharmacokinetic Parameters of SIM1 in Mice

Administration RouteDose (mg/kg)Cmax (ng/mL)T½ (h)AUC (h*ng/mL)Bioavailability (%)Reference
Intravenous (IV)530836.813867-
Subcutaneous (SC)593311.21297693.6

Experimental Protocols

Synthesis of a Branched Linker Core and Trivalent PROTAC

A common strategy for creating a branched linker involves using a trifunctional core, such as 1,1,1-tris(hydroxymethyl)ethane (TME), which can be elaborated and connected to the different ligands. The following is a generalized protocol for the synthesis of a trivalent PROTAC like SIM1.

Part A: Synthesis of the Branched Linker Core

  • Protection of TME: React 1,1,1-tris(hydroxymethyl)ethane with a suitable protecting group (e.g., trityl chloride) to selectively protect two of the three hydroxyl groups.

  • PEGylation of the Free Hydroxyl: React the mono-protected TME with a bifunctional PEG derivative (e.g., a PEG chain with a terminal tosylate and a protected amine) to introduce the first arm of the linker.

  • Deprotection and Functionalization: Remove the protecting groups from the other two hydroxyls and convert them to a reactive species (e.g., tosylates).

  • Attachment of Second and Third Arms: React the di-tosylated intermediate with a PEG derivative containing the warhead ligand for the target protein. This will attach two identical arms.

  • Final Deprotection and Functionalization: Deprotect the terminal amine on the first arm and functionalize it for conjugation to the E3 ligase ligand.

Part B: Final PROTAC Assembly (Amide Coupling)

  • Dissolution: Dissolve the branched linker with a terminal amine (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Activation: Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Coupling: Add the E3 ligase ligand solution to the activated linker solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Monitoring: Monitor the reaction progress

An In-Depth Technical Guide to the Mechanism of Action of NH-bis(PEG4-acid) in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have been historically considered "undruggable." These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific protein targets. A critical component of any PROTAC is the linker, a chemical moiety that connects the target-binding ligand (warhead) to the E3 ligase-recruiting ligand. The linker is not merely a passive spacer; its composition, length, and architecture profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This technical guide focuses on the mechanism of action of a specific and increasingly utilized linker, NH-bis(PEG4-acid) . This branched polyethylene glycol (PEG)-based linker possesses unique structural features that can be strategically exploited in PROTAC design. We will delve into its core mechanism of action, provide a comparative analysis of its performance, detail relevant experimental protocols, and visualize key pathways and workflows.

The Structure and Properties of NH-bis(PEG4-acid)

NH-bis(PEG4-acid) is a branched linker characterized by a central secondary amine from which two polyethylene glycol chains of four repeating units (PEG4) extend, each terminating in a carboxylic acid. This distinct Y-shaped or branched architecture, in contrast to more common linear linkers, offers several potential advantages in PROTAC design:

  • Enhanced Hydrophilicity: The presence of two PEG4 chains significantly increases the hydrophilicity of the linker. This can improve the aqueous solubility of the overall PROTAC molecule, a common challenge for these often large and hydrophobic compounds. Improved solubility can, in turn, positively impact cell permeability and bioavailability.

  • ** multivalency and Novel Ternary Complex Geometries:** The branched nature of the linker allows for the attachment of multiple ligands. While typically one acid would be used to conjugate to the E3 ligase ligand and the other to the target-binding ligand, the presence of two reactive handles opens up possibilities for more complex PROTAC designs, such as trivalent PROTACs or the attachment of other functional moieties. Furthermore, the branched structure can influence the spatial orientation of the two ligands, potentially enabling the formation of more stable and productive ternary complexes (Target Protein - PROTAC - E3 Ligase) that might not be achievable with linear linkers.

  • Conformational Flexibility: The PEG chains provide significant conformational flexibility, allowing the PROTAC to adopt a wide range of conformations. This flexibility can be crucial for facilitating the induced fit between the target protein and the E3 ligase, which is often a prerequisite for efficient ubiquitination.

Core Mechanism of Action in PROTACs

The primary role of the NH-bis(PEG4-acid) linker within a PROTAC is to physically bridge the target protein and an E3 ubiquitin ligase, thereby inducing their proximity. This proximity is the initiating event in a catalytic cycle that leads to the degradation of the target protein.

  • Ternary Complex Formation: The PROTAC, via its two ligands, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL). The NH-bis(PEG4-acid) linker spans the distance between the two proteins, and its flexibility allows the complex to adopt a conformation that is favorable for the subsequent enzymatic reaction. The stability and specific geometry of this ternary complex are critical determinants of the PROTAC's efficacy and selectivity.

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to one or more lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain on the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC and the E3 ligase are released and can engage in further rounds of degradation, acting catalytically.

The branched nature of the NH-bis(PEG4-acid) linker can influence the kinetics and thermodynamics of ternary complex formation. The increased local concentration of the second binding partner, due to the flexibility and reach of the two PEG arms, may enhance the avidity of the interaction and promote the formation of a stable complex.

Data Presentation: Comparative Performance of PEG-based Linkers in PROTACs

While specific quantitative data for PROTACs utilizing the NH-bis(PEG4-acid) linker is not extensively available in the public domain, we can infer its potential performance by examining data from studies that have systematically varied the length of linear PEG linkers. The following tables summarize representative data for PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-studied target in oncology. It is important to note that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTAC-LinkerLinker Length (atoms)DC50 (nM)Dmax (%)Reference
JQ1-PEG3-VHL1250>90Illustrative
JQ1-PEG4-VHL1525>95Illustrative
JQ1-PEG5-VHL1815>95Illustrative
JQ1-PEG6-VHL2130>90Illustrative

This table presents illustrative data compiled from various sources in the literature to demonstrate the general trend of linker length optimization. Actual values are dependent on the specific experimental conditions.

Table 2: Physicochemical and Pharmacokinetic Properties of PROTACs with Varying PEG Linker Lengths

PROTAC-LinkerMolecular Weight (Da)cLogPCell Permeability (Papp, 10⁻⁶ cm/s)Bioavailability (F, %)Reference
JQ1-PEG3-VHL~9503.51.220Illustrative
JQ1-PEG4-VHL~9943.21.525Illustrative
JQ1-PEG5-VHL~10382.91.830Illustrative
JQ1-PEG6-VHL~10822.61.628Illustrative

This table presents illustrative data to highlight the influence of PEG linker length on key drug-like properties. cLogP: calculated lipophilicity; Papp: apparent permeability coefficient from a PAMPA assay.

The data in these tables suggest that there is an optimal PEG linker length for achieving maximal degradation potency and favorable pharmacokinetic properties. While the NH-bis(PEG4-acid) linker has a fixed PEG chain length, its branched nature may offer a different spatial presentation of the ligands compared to a linear PEG8 linker, potentially leading to altered degradation profiles.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance. Below are methodologies for key experiments cited in the context of PROTAC development.

Western Blotting for Protein Degradation

Objective: To quantify the degradation of a target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment:

    • Seed target cells (e.g., a cancer cell line expressing the protein of interest) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Data Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To characterize the formation and stability of the ternary complex.

Methodology:

  • Immobilization:

    • Immobilize either the purified E3 ligase or the target protein onto an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).

    • Inject a series of concentrations of the soluble protein partner (either target protein or E3 ligase) to confirm no non-specific binding.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the soluble protein partner and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized protein surface.

    • The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the ternary complex.

    • Calculate the cooperativity factor (α), which indicates the extent to which the binding of one protein partner influences the binding of the other.

Cellular Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

Objective: To assess the passive permeability of the PROTAC across an artificial membrane.

Methodology:

  • Plate Preparation:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Assay Procedure:

    • Add the PROTAC solution to the donor wells.

    • Add buffer to the acceptor wells.

    • Incubate the plate assembly for a defined period (e.g., 4-18 hours).

  • Sample Analysis:

    • Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × time)) × ([drug]_acceptor / [drug]_donor) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Mandatory Visualizations

The following diagrams, created using the Graphviz (DOT) language, illustrate the core concepts and workflows described in this guide.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (NH-bis(PEG4-acid) linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Ternary_Complex->E3_Ligase Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC Mechanism of Action with NH-bis(PEG4-acid) Linker.

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Antibody Incubation E->F G 7. Signal Detection F->G H 8. Data Analysis (DC50, Dmax) G->H

Caption: Experimental Workflow for Western Blot Analysis of Protein Degradation.

Linker_Properties cluster_linker NH-bis(PEG4-acid) Properties cluster_impact Impact on PROTAC Performance Branched_Structure Branched Structure Ternary_Complex_Stability Ternary Complex Stability Branched_Structure->Ternary_Complex_Stability Hydrophilicity Increased Hydrophilicity Solubility Improved Solubility Hydrophilicity->Solubility Flexibility Conformational Flexibility Flexibility->Ternary_Complex_Stability Permeability Modulated Permeability Solubility->Permeability Degradation_Efficacy Degradation Efficacy Permeability->Degradation_Efficacy Ternary_Complex_Stability->Degradation_Efficacy

Caption: Logical Relationship of NH-bis(PEG4-acid) Properties and PROTAC Performance.

Conclusion

The NH-bis(PEG4-acid) linker represents a valuable tool in the armamentarium of PROTAC design. Its unique branched structure, coupled with the inherent properties of polyethylene glycol, offers a distinct set of advantages that can be leveraged to optimize the performance of protein degraders. The enhanced hydrophilicity, conformational flexibility, and potential for novel ternary complex geometries make it an attractive choice for tackling challenging targets and improving the drug-like properties of PROTACs. While further studies are needed to fully elucidate the specific quantitative impact of this branched linker in various PROTAC contexts, the foundational principles and experimental methodologies outlined in this guide provide a robust framework for its rational application in the development of next-generation targeted protein degradation therapies.

An In-depth Technical Guide to the Solubility and Stability of NH-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of NH-bis(PEG4-acid), a bifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. Understanding the physicochemical properties of this linker is paramount for optimizing reaction conditions, formulation, and storage to ensure the efficacy and reproducibility of its applications.

Core Properties of NH-bis(PEG4-acid)

NH-bis(PEG4-acid) is a hydrophilic, flexible linker composed of a central amine group and two polyethylene glycol (PEG) arms, each terminated with a carboxylic acid. This structure imparts desirable characteristics for bioconjugation, including increased water solubility of the resulting conjugates and reduced immunogenicity.[1][2]

Solubility Profile

The solubility of NH-bis(PEG4-acid) is a key factor in its handling and application. The presence of the PEG chains and terminal carboxylic acid groups renders it soluble in a range of aqueous and organic solvents.

Qualitative Solubility Data

Based on supplier information for analogous compounds, the qualitative solubility of NH-bis(PEG4-acid) is summarized below.

SolventSolubility
WaterSoluble
Phosphate-Buffered Saline (PBS)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble

Quantitative Solubility Estimates

Stability Profile

The stability of NH-bis(PEG4-acid) is crucial for its storage and for maintaining its integrity during conjugation reactions. The primary factors influencing its stability are temperature, pH, light, and oxidative stress.[4]

Summary of Stability and Recommended Storage

ParameterImpact on StabilityRecommended Conditions
Temperature Elevated temperatures can accelerate degradation, including oxidation of the PEG chain and potential esterification if alcohols are present.[5] Studies on various PEGs show that they are most stable when stored at or below freezing temperatures.For long-term storage, it is recommended to store NH-bis(PEG4-acid) at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable.
pH The carboxylic acid groups are stable under a wide range of pH values. However, extreme pH conditions (highly acidic or basic) can lead to hydrolysis of the ether linkages in the PEG chain over extended periods.For solutions, it is advisable to maintain a pH between 4 and 8. Buffers such as PBS are suitable for aqueous solutions.
Light Exposure to light, particularly UV light, can promote the generation of reactive oxygen species, leading to oxidative degradation of the PEG backbone.Store the solid compound and its solutions protected from light, for example, in amber vials or by wrapping containers in aluminum foil.
Oxidation The ether linkages in the PEG chain are susceptible to oxidation, which can lead to chain cleavage and the formation of impurities such as aldehydes and carboxylates. The presence of oxygen and metal ions can catalyze this process.Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). For solutions, use degassed solvents and consider purging the headspace of the container with an inert gas.
Freeze-Thaw Cycles Repeated freeze-thaw cycles can potentially impact the stability of solutions by promoting aggregation or degradation.Aliquot solutions into single-use volumes to minimize the number of freeze-thaw cycles.

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of NH-bis(PEG4-acid).

Protocol for Determining the Solubility of NH-bis(PEG4-acid)

This protocol describes a method for the visual determination of the solubility of NH-bis(PEG4-acid) in a given solvent.

Materials:

  • NH-bis(PEG4-acid)

  • Solvent of interest (e.g., water, PBS, DMSO)

  • Vortex mixer

  • Analytical balance

  • Clear glass vials

Procedure:

  • Weigh out a specific amount of NH-bis(PEG4-acid) (e.g., 10 mg) and place it into a clear glass vial.

  • Add a small volume of the solvent (e.g., 100 µL) to the vial.

  • Vortex the vial for 1-2 minutes and visually inspect for complete dissolution against a dark background.

  • If the compound has dissolved, record the solubility as being greater than the current concentration (e.g., >100 mg/mL).

  • If the compound has not fully dissolved, add another aliquot of the solvent (e.g., 100 µL) and repeat step 3.

  • Continue adding the solvent in a stepwise manner until the compound is completely dissolved.

  • Calculate the final concentration, which represents the determined solubility.

  • For a more quantitative assessment, a dilution series can be prepared, and the solubility can be determined by spectrophotometry if the compound has a chromophore or is conjugated to a molecule that does.

Protocol for Assessing the Stability of NH-bis(PEG4-acid)

This protocol outlines a method to evaluate the stability of NH-bis(PEG4-acid) under different temperature and pH conditions over time.

Materials:

  • NH-bis(PEG4-acid)

  • Buffers of different pH values (e.g., pH 4, 7, 9)

  • Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 40°C)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Vials

Procedure:

  • Prepare stock solutions of NH-bis(PEG4-acid) in the different pH buffers.

  • Aliquot the solutions into separate vials for each time point and condition to be tested.

  • Store the vials at the different temperatures.

  • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each condition.

  • Analyze the samples by HPLC to determine the percentage of the intact NH-bis(PEG4-acid) remaining.

  • The stability is assessed by comparing the peak area of the parent compound at each time point to the initial time point (t=0).

  • Plot the percentage of intact compound versus time for each condition to determine the degradation kinetics.

Visualizations

Workflow for Antibody-Drug Conjugation using NH-bis(PEG4-acid)

The following diagram illustrates a typical workflow for the conjugation of a small molecule drug to an antibody using NH-bis(PEG4-acid) as a linker.

ADC_Workflow cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Linker NH-bis(PEG4-acid) EDC_NHS EDC / NHS Linker->EDC_NHS ActivatedLinker NHS-activated Linker EDC_NHS->ActivatedLinker ActivatedLinker_c NHS-activated Linker ActivatedLinker->ActivatedLinker_c Antibody Antibody ADC_unpurified Unpurified ADC Antibody->ADC_unpurified Drug Amine-containing Drug Drug->ActivatedLinker_c Amide Bond Formation ActivatedLinker_c->Antibody Amide Bond Formation (Lysine Residues) ADC_unpurified_p Unpurified ADC ADC_unpurified->ADC_unpurified_p Purification Purification (e.g., SEC, HIC) PurifiedADC Purified ADC Purification->PurifiedADC Analysis Characterization (e.g., MS, HPLC) PurifiedADC->Analysis ADC_unpurified_p->Purification

Caption: Workflow for ADC synthesis using NH-bis(PEG4-acid).

This guide provides foundational knowledge on the solubility and stability of NH-bis(PEG4-acid). For critical applications, it is imperative to perform in-house validation of these properties under the specific conditions of your experimental setup.

References

A Novice Researcher's In-Depth Technical Guide to NH-bis(PEG4-acid) in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the innovative field of targeted protein degradation, understanding the nuances of the available chemical tools is paramount. This guide provides a comprehensive overview of NH-bis(PEG4-acid), a bifunctional linker increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1]

The strategic choice of a linker is critical to the success of a PROTAC, influencing its solubility, cell permeability, and the geometric orientation of the final construct, which in turn dictates the efficiency of target protein degradation.[2][3][4] NH-bis(PEG4-acid) offers a flexible, hydrophilic spacer that can significantly enhance the drug-like properties of a PROTAC.

Core Concepts: The Role of Linkers in PROTACs

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "E3 ligand"), and a linker that connects these two elements. The linker is not merely a passive spacer but plays an active role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[] This ternary complex formation is the crucial initiating step for the ubiquitination and subsequent degradation of the target protein by the proteasome.

The properties of the linker, such as its length, rigidity, and hydrophilicity, can profoundly impact the efficacy of the PROTAC. Polyethylene glycol (PEG) linkers, like NH-bis(PEG4-acid), are favored for their ability to improve the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules.

Physicochemical Properties of NH-bis(PEG4-acid)

NH-bis(PEG4-acid) is a branched linker featuring a central amine with two polyethylene glycol chains, each terminated with a carboxylic acid. This structure provides two points for conjugation, allowing for versatile PROTAC design.

PropertyValueSource
Molecular Formula C22H43NO12
Molecular Weight 513.58 g/mol
Appearance White to off-white solidGeneric
Solubility Soluble in water, DMSO, DMFGeneric
Functional Groups 2x Carboxylic Acid, 1x Secondary Amine

The PROTAC Signaling Pathway and Experimental Workflow

The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome system (UPS). The following diagrams illustrate the conceptual signaling pathway and a typical experimental workflow for evaluating a PROTAC synthesized with a linker like NH-bis(PEG4-acid).

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein of Interest (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Assays cluster_incell In-Cell Assays Synthesis Synthesize PROTAC using NH-bis(PEG4-acid) linker Binding_Assay Binary Binding Assays (e.g., SPR, ITC) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., TR-FRET, AlphaLISA) Synthesis->Ternary_Complex_Assay Cell_Treatment Treat Cells with PROTAC Synthesis->Cell_Treatment Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assay Cell_Treatment->Viability_Assay DC50_Dmax Determine DC50 and Dmax Western_Blot->DC50_Dmax

Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using NH-bis(PEG4-acid)

This protocol outlines the general steps for conjugating a warhead and an E3 ligase ligand to the NH-bis(PEG4-acid) linker via amide bond formation.

Materials:

  • Warhead with a free amine or alcohol

  • E3 ligase ligand with a free amine or alcohol

  • NH-bis(PEG4-acid)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • First Amide Coupling:

    • Dissolve NH-bis(PEG4-acid) (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (3 equivalents) and stir for 10 minutes at room temperature.

    • Add the amine-functionalized warhead (1 equivalent) to the reaction mixture.

    • Stir at room temperature for 4-12 hours, monitoring the reaction by LC-MS.

    • Upon completion, purify the mono-functionalized linker-warhead conjugate by reverse-phase HPLC.

  • Second Amide Coupling:

    • Dissolve the purified linker-warhead conjugate (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (3 equivalents) and stir for 10 minutes at room temperature.

    • Add the amine-functionalized E3 ligase ligand (1 equivalent) to the reaction mixture.

    • Stir at room temperature for 4-12 hours, monitoring the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the extent of target protein degradation induced by the PROTAC.

Materials:

  • Cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and capture the image.

    • Strip the membrane (if necessary) and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Quantitative Data Presentation

The efficacy of a PROTAC is typically characterized by its DC50 and Dmax values. The following tables provide a template for how to present such data, with hypothetical values for a PROTAC utilizing an NH-bis(PEG4-acid) linker targeting the Androgen Receptor (AR).

Table 1: In-Cell Degradation of Androgen Receptor

PROTAC ConstructLinkerTargetCell LineDC50 (nM)Dmax (%)
AR-PROTAC-1NH-bis(PEG4-acid)ARLNCaP1595
AR-PROTAC-2Alkyl C8ARLNCaP5080
AR-PROTAC-3Rigid PiperazineARLNCaP2590

Table 2: Ternary Complex Formation Parameters

PROTAC ConstructLinkerTernary ComplexBinding Affinity (Kd, nM)Cooperativity (α)
AR-PROTAC-1NH-bis(PEG4-acid)AR-PROTAC-VHL205
AR-PROTAC-2Alkyl C8AR-PROTAC-VHL452
AR-PROTAC-3Rigid PiperazineAR-PROTAC-VHL304

Note: The data presented in these tables are for illustrative purposes and would need to be determined experimentally for any new PROTAC molecule.

Conclusion

NH-bis(PEG4-acid) is a valuable tool for novice and experienced researchers in the field of targeted protein degradation. Its dual carboxylic acid functionality allows for straightforward conjugation to both a warhead and an E3 ligase ligand, while its PEG nature can impart favorable physicochemical properties to the resulting PROTAC. By following the outlined experimental protocols and understanding the key parameters for PROTAC evaluation, researchers can effectively utilize this linker to develop novel and potent protein degraders. The continued exploration of linkerology is a critical aspect of advancing the field of targeted protein degradation, and versatile linkers like NH-bis(PEG4-acid) will undoubtedly play a significant role in the development of future therapeutics.

References

Methodological & Application

Application Notes and Protocols for NH-bis(PEG4-acid) Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH-bis(PEG4-acid) is a homobifunctional crosslinker featuring two terminal carboxylic acid groups separated by a hydrophilic polyethylene glycol (PEG) spacer. This structure allows for the conjugation of molecules containing primary amines, such as proteins, peptides, and amine-modified surfaces. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate. The dual carboxylic acid functionality enables the crosslinking of two different amine-containing molecules or the creation of dimeric conjugates. This document provides a detailed protocol for the conjugation of NH-bis(PEG4-acid) to primary amines using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of the Reaction

The conjugation of a carboxylic acid to a primary amine is facilitated by the activation of the carboxyl group. The EDC/NHS system is a highly efficient method for this activation and proceeds in two steps:

  • Activation of Carboxylic Acid: EDC reacts with the carboxyl groups of NH-bis(PEG4-acid) to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This ester intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.

  • Amine Reaction: The NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.

Data Presentation

Table 1: Recommended Molar Ratios for Activation and Conjugation Reactions
ReagentMolar Ratio (relative to NH-bis(PEG4-acid))Molar Ratio (relative to Protein)Purpose
EDC2 - 10 fold excess-Activation of carboxyl groups
NHS/sulfo-NHS2 - 10 fold excess-Stabilization of the activated intermediate
NH-bis(PEG4-acid)-10 - 50 fold excessCrosslinking of primary amines

Note: These are starting recommendations. The optimal molar ratios should be determined empirically for each specific application to achieve the desired degree of conjugation and minimize side reactions.

Table 2: Typical Reaction Conditions for NH-bis(PEG4-acid) Conjugation
ParameterRecommended ConditionNotes
Activation Step
pH4.5 - 6.0Optimal for EDC/NHS activation of carboxyl groups.
BufferMES, AcetateUse non-amine, non-carboxylate containing buffers.
TemperatureRoom Temperature (20-25°C)Efficient activation occurs at ambient temperature.
Duration15 - 30 minutesSufficient time for the formation of the NHS ester.
Conjugation Step
pH7.2 - 8.0Optimal for the reaction of NHS esters with primary amines.
BufferPBS, BorateAmine-free buffers are crucial to avoid competing reactions.
TemperatureRoom Temperature (20-25°C) or 4°CRoom temperature for faster reaction; 4°C overnight for sensitive proteins.
Duration2 hours to overnightReaction time depends on the reactivity of the amine and desired conjugation efficiency.

Experimental Protocols

Materials and Reagents
  • NH-bis(PEG4-acid)

  • Protein or other amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 50 mM Borate buffer, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction tubes

Protocol: Two-Step Conjugation of NH-bis(PEG4-acid) to a Protein

This protocol describes the conjugation of a protein with available primary amines (e.g., lysine residues) using NH-bis(PEG4-acid).

Step 1: Preparation of Reagents

  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of NH-bis(PEG4-acid) in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each) immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.

  • Prepare the protein solution in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

Step 2: Activation of NH-bis(PEG4-acid)

  • In a reaction tube, combine the desired amount of NH-bis(PEG4-acid) stock solution with the appropriate volume of Activation Buffer.

  • Add a 5-fold molar excess of the freshly prepared EDC solution to the NH-bis(PEG4-acid) solution.

  • Immediately add a 5-fold molar excess of the freshly prepared NHS/sulfo-NHS solution.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

Step 3: Conjugation to the Protein

  • Immediately add the activated NH-bis(PEG4-acid) solution to the protein solution. A 20-fold molar excess of the linker over the protein is a good starting point for optimization.

  • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with a small amount of base if necessary.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

Step 4: Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

Step 5: Purification of the Conjugate

  • Purify the conjugate from excess crosslinker and reaction byproducts using a desalting column or dialysis.[1][2]

  • Equilibrate the desalting column with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Apply the quenched reaction mixture to the column and collect the fractions containing the purified conjugate.

Step 6: Characterization of the Conjugate

The extent of conjugation can be determined by various analytical techniques:

  • SDS-PAGE: A shift in the molecular weight of the protein band indicates successful PEGylation.

  • Size Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of the protein, leading to an earlier elution time compared to the unconjugated protein.[1][2]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the most accurate determination of the degree of PEGylation by measuring the mass increase of the protein.[3]

  • HPLC: Reversed-phase or ion-exchange HPLC can be used to separate and quantify the different PEGylated species.

Mandatory Visualization

experimental_workflow prep_linker Prepare NH-bis(PEG4-acid) stock solution activation Activate Linker (15-30 min, RT) prep_linker->activation prep_protein Prepare Protein in Coupling Buffer conjugation Conjugate to Protein (2h RT or O/N 4°C) prep_protein->conjugation prep_activators Prepare fresh EDC & NHS solutions prep_activators->activation activation->conjugation Add activated linker quenching Quench Reaction (15 min, RT) conjugation->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification characterization Characterize Conjugate (SDS-PAGE, MS, HPLC) purification->characterization

Caption: Experimental workflow for the conjugation of NH-bis(PEG4-acid) to a primary amine-containing protein.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conjugation Inactive EDC or NHSUse fresh, high-quality reagents. EDC is moisture-sensitive; handle accordingly.
Incorrect buffer pHEnsure the activation step is performed at pH 4.5-6.0 and the conjugation step at pH 7.2-8.0.
Presence of primary amines in buffersUse amine-free buffers such as MES, PBS, and Borate for the reaction.
Hydrolysis of NHS-esterPerform the conjugation step immediately after the activation step.
Protein Aggregation High degree of crosslinkingReduce the molar ratio of NH-bis(PEG4-acid) to the protein.
Hydrophobic interactionsOptimize buffer conditions; consider including additives like arginine.
Heterogeneous Product Inconsistent reaction conditionsPrecisely control reaction time, temperature, and pH.
Multiple reactive amines on the proteinFurther purification may be required to isolate specific conjugates. Consider site-specific conjugation strategies if homogeneity is critical.

References

Application Notes and Protocols for PROTAC Synthesis using NH-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3][4] A PROTAC typically consists of a ligand that binds to a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. The linker is a critical component, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[2]

This document provides a detailed, step-by-step guide for the synthesis of PROTACs utilizing the commercially available bifunctional linker, NH-bis(PEG4-acid). This linker features a central secondary amine and two polyethylene glycol (PEG) chains of four units each, terminating in carboxylic acids. For a controlled, sequential synthesis, the Boc-protected version, N-Boc-N-bis(PEG4-acid), is employed. The protocols described herein focus on standard amide bond formation, a robust and widely used method in PROTAC synthesis.

General Principles of Synthesis

The synthesis of a PROTAC using N-Boc-N-bis(PEG4-acid) follows a modular and sequential approach. This strategy allows for the controlled coupling of the target protein ligand and the E3 ligase ligand to the linker, minimizing the formation of undesired homodimers. The general workflow involves:

  • First Amide Coupling: The first ligand (either the warhead or the E3 ligase ligand) containing a primary or secondary amine is coupled to one of the carboxylic acid groups of the N-Boc-N-bis(PEG4-acid) linker.

  • Boc Deprotection: The Boc protecting group on the central amine of the linker is removed under acidic conditions.

  • Second Amide Coupling: The second ligand, which has a carboxylic acid functionality, is then coupled to the newly deprotected secondary amine of the linker.

  • Purification: The final PROTAC molecule is purified to a high degree using chromatographic techniques, typically preparative high-performance liquid chromatography (HPLC).

Experimental Workflow

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Amide Coupling cluster_3 Step 4: Purification start N-Boc-N-bis(PEG4-acid) + Ligand-NH2 step1 HATU, DIPEA, DMF start->step1 product1 Boc-Linker-Ligand1 step1->product1 step2 TFA, DCM product1->step2 product2 H-Linker-Ligand1 step2->product2 start2 Product from Step 2 + Ligand-COOH step3 HATU, DIPEA, DMF start2->step3 product3 Ligand2-Linker-Ligand1 (Crude PROTAC) step3->product3 step4 Preparative HPLC product3->step4 final_product Purified PROTAC step4->final_product

Caption: Overall workflow for the synthesis of a PROTAC using N-Boc-N-bis(PEG4-acid).

Experimental Protocols

Protocol 1: First Amide Coupling

This protocol describes the coupling of an amine-containing ligand (Ligand-NH2) to one of the carboxylic acid groups of N-Boc-N-bis(PEG4-acid).

Materials and Reagents:

Reagent/MaterialSupplierPurpose
N-Boc-N-bis(PEG4-acid)e.g., BroadPharmLinker
Amine-containing Ligand (Ligand-NH2)Custom Synthesis/CommercialWarhead or E3 Ligase Ligand
HATUVariousAmide coupling reagent
DIPEAVariousNon-nucleophilic base
Anhydrous DMFVariousReaction solvent
Nitrogen or Argon gas-Inert atmosphere
Standard glassware for organic synthesis-Reaction vessel, etc.
Ethyl acetate, 5% LiCl solution, saturated NaHCO3 solution, brineVariousReagents for workup
Anhydrous Na2SO4 or MgSO4VariousDrying agent
Silica gel for flash chromatographyVariousPurification of intermediate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-N-bis(PEG4-acid) (1.0 eq) in anhydrous DMF.

  • To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing ligand (Ligand-NH2) (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the amine-containing ligand to the pre-activated linker solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected mono-conjugated linker.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group from the central amine of the linker.

Materials and Reagents:

Reagent/MaterialSupplierPurpose
Boc-protected mono-conjugated linkerFrom Step 1Starting material
Dichloromethane (DCM)VariousReaction solvent
Trifluoroacetic acid (TFA)VariousDeprotection reagent

Procedure:

  • Dissolve the Boc-protected mono-conjugated linker (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v in DCM) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine-TFA salt is often used in the next step without further purification.

Protocol 3: Second Amide Coupling

This protocol describes the coupling of a carboxylic acid-containing ligand (Ligand-COOH) to the deprotected secondary amine of the linker-ligand intermediate.

Materials and Reagents:

Reagent/MaterialSupplierPurpose
Deprotected linker-ligand intermediateFrom Step 2Starting material
Carboxylic acid-containing Ligand (Ligand-COOH)Custom Synthesis/CommercialWarhead or E3 Ligase Ligand
HATUVariousAmide coupling reagent
DIPEAVariousNon-nucleophilic base
Anhydrous DMFVariousReaction solvent
Nitrogen or Argon gas-Inert atmosphere

Procedure:

  • Follow the procedure outlined in Protocol 1, using the deprotected linker-ligand intermediate (1.0 eq) and the carboxylic acid-containing ligand (1.1 eq) as the coupling partners.

  • Monitor the reaction by LC-MS for the formation of the final PROTAC.

  • Perform an aqueous workup as described in Protocol 1.

  • The crude product is then purified by preparative HPLC.

Protocol 4: Purification by Preparative HPLC

This protocol outlines the final purification of the PROTAC molecule.

Materials and Reagents:

Reagent/MaterialSupplierPurpose
Crude PROTACFrom Step 3Sample to be purified
HPLC-grade water with 0.1% TFA or formic acidVariousMobile phase A
HPLC-grade acetonitrile with 0.1% TFA or formic acidVariousMobile phase B
Preparative HPLC system with a suitable C18 column-Purification

Procedure:

  • Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO or DMF) at a high concentration.

  • Set up the preparative HPLC system with a C18 column and a suitable gradient of mobile phases A and B. The gradient will depend on the specific properties of the PROTAC and should be optimized based on analytical HPLC runs.

  • Inject the crude PROTAC solution onto the column.

  • Collect fractions corresponding to the desired product peak, as detected by UV absorbance.

  • Analyze the collected fractions by LC-MS to confirm the presence and purity of the PROTAC.

  • Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 cluster_2 PROTAC PROTAC TargetProtein Target Protein PROTAC->TargetProtein Binds E3Ligase E3 Ligase PROTAC->E3Ligase Binds TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination of Target Protein TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Caption: The catalytic mechanism of action for a PROTAC.

Characterization of the Final PROTAC

The identity and purity of the synthesized PROTAC should be confirmed using standard analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the PROTAC. 1H and 13C NMR are typically used.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, often using a standardized analytical method.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data for the synthesis of a hypothetical PROTAC.

StepStarting MaterialReagentsProductExpected Mass (Da)Yield (%)Purity (%)
1. First Amide Coupling N-Boc-N-bis(PEG4-acid) + Ligand-NH2HATU, DIPEA, DMFBoc-Linker-Ligand1Calculatede.g., 60-80>95
2. Boc Deprotection Boc-Linker-Ligand1TFA, DCMH-Linker-Ligand1CalculatedQuantitativeCrude
3. Second Amide Coupling H-Linker-Ligand1 + Ligand-COOHHATU, DIPEA, DMFLigand2-Linker-Ligand1 (Crude PROTAC)Calculatede.g., 40-60Crude
4. Final Purification Crude PROTACPreparative HPLCPurified PROTACConfirmed by MSe.g., >95>98

Note: The expected mass and yields are illustrative and will vary depending on the specific ligands used.

References

Experimental Guide for NH-bis(PEG4-acid) in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a detailed experimental guide for the utilization of NH-bis(PEG4-acid), a non-cleavable linker, in the development of Antibody-Drug Conjugates (ADCs). These application notes and protocols are intended for researchers, scientists, and drug development professionals.

Introduction to NH-bis(PEG4-acid) Linker

NH-bis(PEG4-acid) is a hydrophilic, non-cleavable linker used in bioconjugation. Its structure features a central amine with two polyethylene glycol (PEG) chains, each terminating in a carboxylic acid. This design offers several advantages in ADC development:

  • Hydrophilicity: The PEG chains enhance the solubility and stability of the ADC, potentially reducing aggregation.

  • Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugate.

  • Non-Cleavable Design: The linker remains intact after the ADC is internalized by the target cell. The cytotoxic payload is released upon lysosomal degradation of the antibody backbone, which can lead to a more controlled and sustained release of the drug.

Experimental Protocols

The development of an ADC using NH-bis(PEG4-acid) involves a multi-step process encompassing linker activation, payload conjugation, antibody conjugation, and subsequent purification and characterization of the final ADC.

Activation of NH-bis(PEG4-acid) Linker

The carboxylic acid groups of the NH-bis(PEG4-acid) linker must be activated to facilitate conjugation to an amine-containing payload. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

Materials:

  • NH-bis(PEG4-acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-containing cytotoxic payload

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

Procedure:

  • Dissolve NH-bis(PEG4-acid) in anhydrous DMF or DMSO.

  • Add NHS (1.1 equivalents per carboxylic acid group) to the solution.

  • Add EDC (1.1 equivalents per carboxylic acid group) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC to confirm the formation of the NHS ester.

  • Once the activation is complete, the activated linker is ready for conjugation to the payload.

Conjugation of Activated Linker to Cytotoxic Payload

Procedure:

  • Dissolve the amine-containing cytotoxic payload in an appropriate anhydrous solvent (e.g., DMF or DMSO).

  • Add the solution of the activated NH-bis(PEG4-acid)-NHS ester to the payload solution.

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the reaction mixture to scavenge the acid produced.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, purify the linker-payload conjugate using column chromatography or preparative HPLC.

  • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Conjugation of Linker-Payload to Antibody

The carboxylic acid groups of the linker-payload construct are activated (similar to step 1) to react with the lysine residues on the monoclonal antibody (mAb).

Materials:

  • Purified and characterized linker-payload

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • EDC and NHS

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching solution (e.g., Tris buffer or glycine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography)

Procedure:

  • Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • In a separate tube, dissolve the linker-payload, EDC, and NHS in an organic co-solvent like DMSO.

  • Add the activated linker-payload solution to the mAb solution with gentle stirring. The molar ratio of linker-payload to mAb will influence the final drug-to-antibody ratio (DAR) and should be optimized.

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Quench the reaction by adding a quenching solution to cap any unreacted NHS esters.

  • Purify the resulting ADC using SEC to remove excess linker-payload and other reagents. Protein A chromatography can also be used for purification.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the purified ADC is crucial to ensure its quality and consistency.

Key Characterization Assays:

  • Drug-to-Antibody Ratio (DAR): Determined by techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

  • Purity and Aggregation: Assessed by Size Exclusion Chromatography (SEC-HPLC).

  • In Vitro Cytotoxicity: Evaluated using cell-based assays on target and non-target cell lines.

  • Antigen Binding Affinity: Measured by Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR).

  • In Vivo Efficacy and Toxicity: Assessed in relevant animal models.

Data Presentation

The following table summarizes hypothetical quantitative data for an ADC developed using the NH-bis(PEG4-acid) linker. This data is for illustrative purposes and actual results will vary depending on the specific antibody, payload, and experimental conditions.

ParameterResultMethod
Conjugation Efficiency 60-80%HIC-HPLC
Average DAR 3.5 - 4.5UV-Vis, MS
Monomer Purity >95%SEC-HPLC
Antigen Binding (KD) 1.2 nMSPR
In Vitro IC50 (Target Cells) 5 ng/mLCell Viability Assay
In Vitro IC50 (Non-Target Cells) >1000 ng/mLCell Viability Assay

Visualization of Workflows and Pathways

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker Linker Preparation cluster_payload Payload Conjugation cluster_antibody Antibody Conjugation cluster_purification Purification & Characterization A NH-bis(PEG4-acid) B Activate Carboxylic Acids (EDC/NHS) A->B C Activated Linker (NHS Ester) B->C E Conjugate to Activated Linker C->E D Amine-Payload D->E F Linker-Payload Construct H Conjugate Linker-Payload to mAb Lysines F->H G Monoclonal Antibody (mAb) G->H I Crude ADC J Purification (SEC/Protein A) I->J K Characterized ADC J->K ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Cell_Death Apoptosis/ Cell Death Payload_Release->Cell_Death Induces Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC Receptor Target Receptor (e.g., HER2) ADC->Receptor Internalization Internalization & Payload Release Receptor->Internalization PI3K PI3K Receptor->PI3K Activates MAPK MAPK Receptor->MAPK Activates Payload Cytotoxic Payload Internalization->Payload Payload->PI3K Inhibits Payload->MAPK Inhibits Apoptosis Apoptosis Payload->Apoptosis Induces Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Application Notes and Protocols for NH-bis(PEG4-acid) Reaction with EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH-bis(PEG4-acid) is a hydrophilic, non-cleavable linker commonly employed in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure features a central amine with two polyethylene glycol (PEG) chains, each terminating in a carboxylic acid. This dual-acid functionality allows for the attachment of two molecules of interest, or provides multiple points of attachment to a single molecule, enhancing binding or solubility. The PEG spacers increase the hydrophilicity of the resulting conjugate, which can improve its pharmacokinetic properties and reduce non-specific binding.

The conjugation of NH-bis(PEG4-acid) to amine-containing molecules, such as antibodies, proteins, or small molecule drugs with primary amine handles, is typically achieved through the activation of its carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This chemistry forms a stable amide bond between the linker and the target molecule.

Principle of the Reaction

The EDC/NHS reaction is a two-step process that efficiently couples carboxyl groups to primary amines:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl groups of NH-bis(PEG4-acid) to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: This intermediate readily reacts with NHS (or Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This semi-stable ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.

  • Amide Bond Formation: The NHS ester then reacts with a primary amine on the target molecule (e.g., a lysine residue on an antibody) to form a stable amide bond, with the release of NHS.

Applications

The primary applications of NH-bis(PEG4-acid) in conjunction with EDC/NHS chemistry include:

  • Antibody-Drug Conjugates (ADCs): Used to attach cytotoxic drugs to monoclonal antibodies, targeting the drug to cancer cells.

  • PROTACs: As a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.

  • Bioconjugation: For the modification of proteins, peptides, and other biomolecules to enhance their therapeutic properties.

  • Surface Modification: To functionalize surfaces of nanoparticles or other materials to improve their biocompatibility and enable further conjugation.

Data Presentation

While specific quantitative data for the reaction of NH-bis(PEG4-acid) is not extensively published, the following tables provide recommended starting conditions for the EDC/NHS activation and subsequent conjugation, based on general protocols for similar PEGylated carboxylic acids. Optimization is highly recommended for each specific application.

Table 1: Recommended Molar Ratios for EDC/NHS Activation

ReagentMolar Ratio (relative to -COOH)Notes
EDC1 - 2 equivalentsA higher excess may lead to side reactions.
NHS/Sulfo-NHS1 - 2 equivalentsAn excess of NHS helps to improve the efficiency of the NHS-ester formation and minimizes side reactions of the O-acylisourea intermediate.

Table 2: Recommended Reaction Conditions

ParameterConditionNotes
Activation Step
SolventAnhydrous DMF or DMSO (for organic-soluble molecules); MES Buffer (0.1 M, pH 4.5-6.0) for aqueous reactions.The choice of solvent depends on the solubility of the reactants.
TemperatureRoom Temperature (20-25°C)
Reaction Time15 - 60 minutes
Conjugation Step
SolventAmine-free buffer, e.g., PBS (pH 7.2-8.0)The pH is raised to facilitate the reaction with the primary amine.
TemperatureRoom Temperature (20-25°C) or 4°CReaction at 4°C can be performed overnight.
Reaction Time1 - 4 hours at room temperature; overnight at 4°C

Experimental Protocols

The following are detailed protocols for the activation of NH-bis(PEG4-acid) and its conjugation to an amine-containing molecule.

Protocol 1: Activation of NH-bis(PEG4-acid) in an Aqueous Buffer (Two-Step Conjugation)

This protocol is suitable for the in-situ activation of NH-bis(PEG4-acid) and immediate conjugation to a biomolecule in an aqueous environment.

Materials:

  • NH-bis(PEG4-acid)

  • EDC hydrochloride

  • Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Glycine

  • Amine-containing molecule (e.g., antibody) in Coupling Buffer

  • Desalting column

Procedure:

  • Reagent Preparation: Equilibrate NH-bis(PEG4-acid), EDC, and Sulfo-NHS to room temperature before use. Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer or ultrapure water.

  • Activation of NH-bis(PEG4-acid):

    • Dissolve NH-bis(PEG4-acid) in Activation Buffer to a desired concentration (e.g., 10 mM).

    • Add EDC to the NH-bis(PEG4-acid) solution to a final concentration that is 1.5-fold molar excess over the carboxylic acid groups.

    • Immediately add Sulfo-NHS to the solution to a final concentration that is 1.5-fold molar excess over the carboxylic acid groups.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Amine-containing Molecule:

    • Immediately add the activated NH-bis(PEG4-acid) solution to the solution of the amine-containing molecule in Coupling Buffer. A 10-20 fold molar excess of the activated linker over the amine-containing molecule is a common starting point.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification:

    • Purify the conjugate from excess linker and byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., PBS).

Protocol 2: Synthesis and Isolation of NH-bis(PEG4-NHS ester) in an Organic Solvent

This protocol is for the synthesis and isolation of the NHS-ester of NH-bis(PEG4-acid) for subsequent conjugation reactions. This is useful when the amine-containing molecule is not stable under the activation conditions.

Materials:

  • NH-bis(PEG4-acid)

  • EDC hydrochloride

  • NHS

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Amine-containing molecule

  • Reaction vials

  • Magnetic stirrer

Procedure:

  • Activation of NH-bis(PEG4-acid):

    • Dissolve NH-bis(PEG4-acid) (1 equivalent) in anhydrous DMF or DCM.

    • Add NHS (2.2 equivalents) and EDC (2.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (can be monitored by TLC or LC-MS).

  • Isolation of the NHS-ester (Optional):

    • The activated NH-bis(PEG4-NHS ester) can be used directly in the next step or isolated. For isolation, the solvent can be removed under reduced pressure, and the product can be purified by column chromatography. The isolated NHS ester should be stored under anhydrous conditions at -20°C.

  • Conjugation to Amine-containing Molecule:

    • Dissolve the amine-containing molecule in a suitable anhydrous solvent (e.g., DMF with a small amount of a base like triethylamine if the amine is a salt).

    • Add the solution of the activated NH-bis(PEG4-NHS ester) to the amine-containing molecule.

    • Stir the reaction at room temperature for 2-12 hours.

  • Purification:

    • Purify the conjugate using appropriate chromatographic techniques (e.g., HPLC, column chromatography).

Characterization of Conjugates

The successful conjugation and purity of the final product should be confirmed using analytical techniques such as:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate.

  • NMR Spectroscopy: While NMR of large biomolecules can be complex, NMR of the linker and small molecule conjugates can confirm the formation of the amide bond. For reference, the 1H NMR spectrum of the related compound N-Boc-N-bis(PEG4-acid) is available in chemical databases.

  • UV-Vis Spectroscopy: To determine the concentration of the protein and, if the attached molecule has a chromophore, the degree of labeling.

  • Size-Exclusion Chromatography (SEC): To assess the purity and aggregation of the conjugate.

  • SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation.

Visualizations

EDC_NHS_Reaction_Mechanism cluster_activation Activation Step cluster_conjugation Conjugation Step Carboxylic_Acid NH-bis(PEG4-acid) (-COOH) O_acylisourea O-acylisourea intermediate (unstable) Carboxylic_Acid->O_acylisourea + EDC EDC EDC NHS_ester Amine-reactive NHS ester (semi-stable) O_acylisourea->NHS_ester + NHS NHS NHS / Sulfo-NHS Amide_Bond Stable Amide Bond (-CO-NH-) NHS_ester->Amide_Bond + Primary Amine Primary_Amine Primary Amine (e.g., on Antibody, -NH2) Released_NHS Released NHS Amide_Bond->Released_NHS ADC_Synthesis_Workflow cluster_linker_activation Linker Activation cluster_conjugation Conjugation cluster_drug_attachment Drug Attachment (if applicable) cluster_purification Purification and Analysis Linker NH-bis(PEG4-acid) Activation Activate with EDC and Sulfo-NHS in Activation Buffer (pH 4.5-6.0) Linker->Activation Activated_Linker Activated NH-bis(PEG4-NHS ester) Activation->Activated_Linker Conjugation_Step React activated linker with antibody Activated_Linker->Conjugation_Step Antibody Monoclonal Antibody (in Coupling Buffer, pH 7.2-8.0) Antibody->Conjugation_Step Crude_ADC Crude Antibody-Linker Conjugate Conjugation_Step->Crude_ADC Drug_Conjugation React drug with remaining activated carboxyl group on linker (via EDC/NHS) Crude_ADC->Drug_Conjugation Drug Amine-containing Drug Drug->Drug_Conjugation Crude_ADC_Drug Crude ADC Drug_Conjugation->Crude_ADC_Drug Purification Purify via Size-Exclusion Chromatography (SEC) Crude_ADC_Drug->Purification Analysis Characterize by Mass Spec, SDS-PAGE, and SEC-HPLC Purification->Analysis Final_ADC Purified ADC Analysis->Final_ADC

Application Notes and Protocols for the Characterization of NH-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

NH-bis(PEG4-acid), a homobifunctional crosslinker, is integral to bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC technology. Its two terminal carboxylic acid groups, separated by a hydrophilic polyethylene glycol (PEG) spacer, allow for the conjugation of amine-containing molecules. The precise chemical structure and purity of this linker are critical for the efficacy and safety of the resulting bioconjugates. These application notes provide detailed protocols for the comprehensive analytical characterization of NH-bis(PEG4-acid) products using Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Structural Elucidation and Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural confirmation and purity assessment of NH-bis(PEG4-acid). Both ¹H and ¹³C NMR are essential for a complete characterization.

¹H NMR Spectroscopy

¹H NMR provides information on the number of different types of protons and their relative ratios, confirming the integrity of the PEG chains and the terminal functional groups.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the NH-bis(PEG4-acid) sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard single-pulse sequence (e.g., zg30)

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)

    • Number of Scans: 16-64 (depending on sample concentration)

    • Temperature: 298 K

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.50m32H-O-CH₂-CH₂-O- (PEG backbone)
~3.65t4H-CH₂-COOH
~2.70t4H-N-CH₂-
Broads2H-COOH
Broads1H-NH-

Note: The chemical shifts of the acidic proton (-COOH) and the amine proton (-NH-) can be broad and may shift depending on the solvent and concentration.

Quantitative NMR (qNMR) for Purity Assessment

qNMR can be employed for the accurate determination of the purity of NH-bis(PEG4-acid) without the need for a specific reference standard of the analyte.[1][2][3]

Experimental Protocol:

  • Sample and Standard Preparation: Accurately weigh a known amount of the NH-bis(PEG4-acid) sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Add a suitable deuterated solvent.

  • Instrument Parameters: Follow the parameters for ¹H NMR, ensuring a long relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest to ensure complete relaxation and accurate integration.

  • Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Purity Analysis and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of NH-bis(PEG4-acid) and separating it from potential impurities such as starting materials or side-products.[4] Since the PEG backbone lacks a strong UV chromophore, detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are often more suitable than UV detection.

Reversed-Phase HPLC (RP-HPLC) with ELSD/CAD

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of NH-bis(PEG4-acid) at 1 mg/mL in a mixture of water and acetonitrile (50:50 v/v). Further dilute to a working concentration of 0.1-0.5 mg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector (ELSD): Nebulizer Temperature: 30 °C, Evaporator Temperature: 50 °C, Gas Flow: 1.5 SLM

    • Detector (CAD): Standard settings

Data Presentation:

ParameterResult
Retention Time~ [To be determined experimentally] min
Purity (by peak area %)> 95%
Related Impurities[List and quantify if any]

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of NH-bis(PEG4-acid) and identifying any impurities. Electrospray Ionization (ESI) is a commonly used technique for this type of molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Combining HPLC with mass spectrometry allows for the separation of components before their mass analysis, providing a powerful tool for both purity assessment and structural confirmation.

Experimental Protocol:

  • LC Conditions: Use the same RP-HPLC method as described in section 2.1.

  • MS Conditions (ESI-MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: m/z 100-1000

Expected Mass Spectrometry Data:

IonCalculated m/zObserved m/z
[M+H]⁺514.28[To be determined]
[M+Na]⁺536.26[To be determined]

Note: The observation of sodium adducts ([M+Na]⁺) is common for PEG-containing molecules in ESI-MS.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process.

G Overall Analytical Workflow for NH-bis(PEG4-acid) cluster_synthesis Synthesis and Purification Synthesis Synthesis of NH-bis(PEG4-acid) Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, qNMR) Purification->NMR Structural Confirmation & Purity HPLC HPLC (RP-HPLC with ELSD/CAD) Purification->HPLC Purity & Quantification MS Mass Spectrometry (LC-MS) Purification->MS Molecular Weight Confirmation Structure Confirmed Structure NMR->Structure Purity Purity > 95% HPLC->Purity Identity Confirmed Molecular Weight MS->Identity

Caption: Overall analytical workflow for NH-bis(PEG4-acid) characterization.

G LC-MS Experimental Workflow SamplePrep Sample Preparation (1 mg/mL stock, dilute to 0.1 mg/mL) HPLC HPLC Separation (C18 Column, Water/ACN Gradient) SamplePrep->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MassAnalyzer Mass Analyzer (e.g., TOF or Quadrupole) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAnalysis Data Analysis (Mass Spectrum Interpretation) Detector->DataAnalysis

Caption: Experimental workflow for LC-MS analysis of NH-bis(PEG4-acid).

Conclusion

The combination of NMR spectroscopy, HPLC with appropriate detectors, and mass spectrometry provides a robust analytical toolkit for the comprehensive characterization of NH-bis(PEG4-acid) products. The protocols outlined in these application notes are designed to ensure the structural integrity, purity, and identity of this critical bifunctional linker, thereby supporting its successful application in research, drug development, and bioconjugation.

References

Application Notes and Protocols for Studying Ternary Complex Formation Using NH-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of proteins through Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy, influencing the stability and conformation of the ternary complex.

This document provides detailed application notes and experimental protocols for the use of NH-bis(PEG4-acid), a hydrophilic 4-unit polyethylene glycol (PEG) linker, in the synthesis and evaluation of PROTACs for studying ternary complex formation and inducing targeted protein degradation.

Application Notes: The Role of NH-bis(PEG4-acid) in PROTAC Design

NH-bis(PEG4-acid) is a bifunctional linker featuring two terminal carboxylic acid groups, allowing for the covalent attachment of two different amine-functionalized ligands through amide bond formation. Its PEG composition offers several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the resulting PROTAC, which is often a challenge for these relatively large molecules.

  • Favorable Physicochemical Properties: PEG linkers can positively influence cell permeability and other pharmacokinetic properties of the PROTAC.

  • Optimal Length and Flexibility: The 4-unit PEG chain provides a specific length and degree of flexibility that can facilitate the productive formation of the ternary complex by allowing the target protein and E3 ligase to adopt a favorable orientation for ubiquitination.

  • Reduced Non-specific Binding: The hydrophilicity of PEG can minimize non-specific hydrophobic interactions, potentially reducing off-target effects.

Illustrative Example: Synthesis of a BRD4-Targeting PROTAC

As a representative example, we describe the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, by linking the BRD4 inhibitor JQ1 to a ligand for the von Hippel-Lindau (VHL) E3 ligase using NH-bis(PEG4-acid).

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Synthesis Steps cluster_products Products JQ1_amine JQ1-amine step1 Step 1: Amide Coupling (JQ1-amine + Linker) JQ1_amine->step1 VHL_ligand_amine VHL_ligand-amine step2 Step 2: Amide Coupling (Intermediate + VHL_ligand-amine) VHL_ligand_amine->step2 linker NH-bis(PEG4-acid) linker->step1 intermediate JQ1-PEG4-acid Intermediate step1->intermediate HATU, DIPEA final_protac Final BRD4 PROTAC step2->final_protac HATU, DIPEA intermediate->step2

Quantitative Data Summary

The following tables summarize representative quantitative data for a well-characterized BRD4-targeting PROTAC, MZ1, which utilizes a similar PEG-based linker. This data is provided for illustrative purposes to guide researchers in the expected range of values for a PROTAC synthesized with a PEG4 linker.

Table 1: Biophysical Characterization of Ternary Complex Formation

ParameterValue (nM)MethodDescription
Binary Binding Affinities (Kd)
PROTAC to BRD4 (BD2)15ITCBinding affinity of the PROTAC to the second bromodomain of BRD4.[1]
PROTAC to VHL66ITCBinding affinity of the PROTAC to the VHL E3 ligase complex.[1]
Ternary Complex Affinity (Kd)
VHL:PROTAC:BRD4 (BD2)3.7ITCBinding affinity of VHL to the PROTAC:BRD4(BD2) binary complex, indicating ternary complex formation.[1]
Cooperativity (α) 18-Calculated as (Kd of PROTAC to VHL) / (Kd of VHL to PROTAC:BRD4 complex). An α > 1 indicates positive cooperativity.

Table 2: Cellular Activity of the BRD4-Targeting PROTAC

ParameterValue (nM)Cell LineMethodDescription
DC50 2-20VariousWestern BlotConcentration of PROTAC required to degrade 50% of BRD4 protein.[1][2]
Dmax >90%VariousWestern BlotMaximum percentage of BRD4 degradation achieved.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using NH-bis(PEG4-acid)

This protocol describes a two-step synthesis of a BRD4-targeting PROTAC.

Materials:

  • JQ1-amine (amine-functionalized JQ1)

  • VHL ligand-amine (amine-functionalized VHL ligand)

  • NH-bis(PEG4-acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., DCM/Methanol)

  • Preparative HPLC system

Step 1: Synthesis of JQ1-PEG4-acid Intermediate

  • Dissolve NH-bis(PEG4-acid) (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.5 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of JQ1-amine (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the JQ1-PEG4-acid intermediate.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the JQ1-PEG4-acid intermediate (1 equivalent) in anhydrous DMF.

  • Add HATU (1.5 equivalents) and DIPEA (2 equivalents) and stir for 10 minutes at room temperature.

  • Add a solution of VHL ligand-amine (1.2 equivalents) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Upon completion, work up the reaction as described in Step 1.

  • Purify the final PROTAC product by preparative HPLC. Characterize the purified product by LC-MS and NMR.

Protocol 2: Characterization of Ternary Complex Formation by Surface Plasmon Resonance (SPR)

This protocol outlines the measurement of binary and ternary binding affinities.

SPR_Workflow cluster_prep Preparation cluster_analysis Binding Analysis cluster_data Data Acquisition & Analysis immobilize Immobilize E3 Ligase (VHL) on SPR Sensor Chip binary1 Inject PROTAC over immobilized VHL immobilize->binary1 binary2 Inject BRD4 over immobilized VHL (Control) immobilize->binary2 ternary Inject pre-incubated PROTAC + BRD4 over VHL immobilize->ternary prepare_analytes Prepare Analytes: - PROTAC - Target Protein (BRD4) - PROTAC + BRD4 prepare_analytes->binary1 prepare_analytes->binary2 prepare_analytes->ternary sensorgrams Collect Sensorgrams binary1->sensorgrams binary2->sensorgrams ternary->sensorgrams fitting Fit data to binding models sensorgrams->fitting results Determine Kd (binary & ternary) and Cooperativity (α) fitting->results

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant VHL E3 ligase complex

  • Purified recombinant BRD4 protein (e.g., BD2)

  • Synthesized PROTAC

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of VHL: Immobilize the VHL E3 ligase complex onto the sensor chip surface via amine coupling according to the manufacturer's instructions.

  • Binary Binding Analysis (PROTAC to VHL):

    • Inject a series of concentrations of the PROTAC in running buffer over the immobilized VHL surface.

    • Monitor the binding response (in Response Units, RU).

    • Regenerate the surface between injections if necessary.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (Kd).

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of BRD4 and varying concentrations of the PROTAC. Pre-incubate these solutions.

    • Inject the pre-incubated solutions over the immobilized VHL surface.

    • Monitor the binding response.

    • Fit the data to determine the ternary complex Kd.

  • Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = (Kd of PROTAC to VHL) / (Kd of VHL to PROTAC:BRD4 complex).

Protocol 3: Assessment of Cellular BRD4 Degradation by Western Blot

This protocol is for quantifying the degradation of endogenous BRD4 in cultured cells.

Materials:

  • Cancer cell line expressing BRD4 (e.g., HeLa, MV4-11)

  • Cell culture medium and supplements

  • PROTAC stock solution (in DMSO)

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a DMSO vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Loading Control and Data Analysis:

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the loading control.

    • Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 and Dmax values.

Signaling Pathway Modulation

Degradation of BRD4 by a PROTAC has significant downstream effects on cellular signaling, primarily through the downregulation of its target genes, including the key oncogene c-MYC.

BRD4_Degradation_Pathway cluster_protac PROTAC Action cluster_cellular Cellular Consequences PROTAC BRD4-targeting PROTAC Ternary_Complex BRD4 :: PROTAC :: VHL Ternary Complex PROTAC->Ternary_Complex recruits Ubiquitination BRD4 Ubiquitination Ternary_Complex->Ubiquitination leads to Degradation Proteasomal Degradation of BRD4 Ubiquitination->Degradation targets for BRD4_protein BRD4 Protein Degradation->BRD4_protein depletes BRD4_protein->Ternary_Complex binds Chromatin Chromatin BRD4_protein->Chromatin binds to Gene_Expression Target Gene Transcription (e.g., c-MYC) BRD4_protein->Gene_Expression co-activates Chromatin->Gene_Expression regulates Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle drives Apoptosis Apoptosis Gene_Expression->Apoptosis inhibits

Conclusion

NH-bis(PEG4-acid) is a versatile and valuable linker for the synthesis of PROTACs. Its favorable physicochemical properties can contribute to the development of potent and effective protein degraders. The protocols and data presented herein provide a comprehensive guide for researchers to utilize this linker in their studies of ternary complex formation and targeted protein degradation. Careful characterization of the resulting PROTACs, both biophysically and in cellular assays, is essential for understanding their mechanism of action and for the rational design of novel therapeutics.

References

Application Notes: Assessing Cell Permeability of NH-bis(PEG4-acid) PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a transformative therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] The efficacy of a PROTAC is fundamentally dependent on its ability to cross the cell membrane and achieve a sufficient intracellular concentration to engage both the target protein and an E3 ligase, thereby forming a productive ternary complex.[1] However, the physicochemical properties of PROTACs—often characterized by a high molecular weight and large polar surface area—present significant challenges to their cell permeability.[2]

This is particularly true for PROTACs featuring hydrophilic linkers, such as the NH-bis(PEG4-acid) moiety. While the PEG component can enhance solubility and the terminal carboxylic acid groups offer points for further conjugation, these features increase polarity and hydrogen bond donor/acceptor counts, which can hinder passive diffusion across the lipid bilayer of the cell membrane. Consequently, a systematic and multi-faceted approach is required to accurately assess the permeability of these complex molecules.

This document provides a detailed protocol for a tiered approach to evaluating the cell permeability of NH-bis(PEG4-acid) PROTACs, moving from simple passive diffusion assessment to complex cellular models that account for active transport mechanisms.

Tiered Approach to Permeability Assessment

A three-tiered strategy is recommended to build a comprehensive understanding of a PROTAC's permeability characteristics:

  • Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA). This initial, high-throughput screen assesses only passive, transcellular permeability.[3] It provides a baseline measurement of the molecule's ability to diffuse across a lipid membrane, free from the complexities of active transport proteins.[4] For a polar molecule like an NH-bis(PEG4-acid) PROTAC, low passive permeability is expected, but this assay is crucial for initial structure-permeability relationship (SPR) studies.

  • Tier 2: Caco-2 Bidirectional Permeability Assay. The Caco-2 assay is the industry gold standard for predicting in vivo drug absorption. Human colorectal adenocarcinoma (Caco-2) cells differentiate into a polarized monolayer that mimics the intestinal epithelium, expressing both influx and efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). By measuring transport in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, this assay can determine an efflux ratio, identifying if the PROTAC is a substrate for efflux pumps.

  • Tier 3: Cellular Uptake and Efflux Inhibition in Target Cells. This final tier measures the actual accumulation of the PROTAC in the target cancer cell line. This assay provides the most biologically relevant data on whether the PROTAC can reach its intracellular site of action. Coupling this with known transporter inhibitors (e.g., verapamil for P-gp) can help elucidate the specific transport mechanisms involved. The quantification of intracellular PROTAC levels is typically achieved through highly sensitive LC-MS/MS methods.

This structured approach ensures that researchers can efficiently screen compounds, identify potential liabilities like high efflux, and build a detailed picture of the transport properties to guide the optimization of more effective PROTAC degraders.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses the passive permeability of the PROTAC.

Materials:

  • PAMPA plate system (96-well format with donor and acceptor plates)

  • Phospholipid solution (e.g., 2% phosphatidylcholine in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test PROTAC and control compounds (high permeability: propranolol; low permeability: atenolol)

  • DMSO (for stock solutions)

  • Plate reader or LC-MS/MS for analysis

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid/dodecane solution onto the filter membrane of each well in the donor plate. Allow 5 minutes for the solution to impregnate the filter.

  • Prepare Donor Solutions:

    • Prepare a 10 mM stock solution of the test PROTAC and control compounds in DMSO.

    • Dilute the stock solution into PBS (pH 7.4) to a final concentration of 200 µM. The final DMSO concentration should not exceed 1% to maintain membrane integrity.

  • Start Assay: Add 150 µL of the donor solution to each corresponding well of the coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate. Incubate the assembled plate at room temperature (25°C) for 5-18 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability (Pe): The effective permeability coefficient (Pe) is calculated using the following formula:

    Pe (cm/s) = [ -ln(1 - [C_A] / [C_eq]) ] * (V_D * V_A) / ( (V_D + V_A) * Area * Time )

    Where:

    • [C_A] = Compound concentration in the acceptor well

    • [C_eq] = Equilibrium concentration

    • V_D = Volume of the donor well

    • V_A = Volume of the acceptor well

    • Area = Effective membrane area

    • Time = Incubation time in seconds

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol assesses both passive and active transport across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® permeable supports (24-well format, 0.4 µm pore size)

  • Cell culture medium: DMEM with 10% FBS, 1% Non-Essential Amino Acids, 1% Pen-Strep

  • Transport Buffer: Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test PROTAC, control compounds (high: propranolol; low: atenolol; P-gp substrate: digoxin)

  • Lucifer Yellow dye for monolayer integrity check

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 10^4 cells/cm².

    • Culture for 21-24 days to allow for differentiation and formation of a polarized monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values >250 Ω·cm² are generally acceptable.

    • Alternatively, perform a Lucifer Yellow permeability test. Low passage of the dye confirms tight junction integrity.

  • Assay Preparation:

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

    • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

  • Bidirectional Transport Assay:

    • Prepare the test PROTAC and control solutions in transport buffer at a final concentration of 10 µM.

    • Apical-to-Basolateral (A→B) Transport: Add 0.4 mL of the compound solution to the apical (donor) compartment and 1.2 mL of fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral-to-Apical (B→A) Transport: Add 1.2 mL of the compound solution to the basolateral (donor) compartment and 0.4 mL of fresh transport buffer to the apical (receiver) compartment.

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking (50 rpm) for 2 hours.

    • At the end of the incubation, collect samples from both the donor and receiver compartments of each well.

  • Sample Analysis: Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp): The Papp is calculated using the formula:

    Papp (cm/s) = (dQ/dt) / (A * C_0)

    Where:

    • dQ/dt = Rate of compound appearance in the receiver compartment

    • A = Surface area of the membrane

    • C_0 = Initial concentration in the donor compartment

  • Calculate Efflux Ratio (ER):

    ER = Papp (B→A) / Papp (A→B)

    An ER > 2 suggests the compound is a substrate for active efflux transporters.

Protocol 3: Cellular Uptake Assay by LC-MS/MS

This protocol quantifies the intracellular accumulation of the PROTAC in a target cell line.

Materials:

  • Target cell line (e.g., a cancer cell line relevant to the PROTAC's target)

  • 12-well cell culture plates

  • Cell culture medium

  • Test PROTAC

  • PBS, ice-cold

  • Lysis Buffer: RIPA buffer or Methanol/Water (80:20) solution

  • Cell scraper

  • LC-MS/MS system for quantification

Methodology:

  • Cell Plating: Seed cells in 12-well plates at a density that ensures they are ~90% confluent on the day of the experiment. Incubate overnight.

  • Compound Incubation:

    • Remove the culture medium and replace it with fresh medium containing the test PROTAC at the desired concentration (e.g., 1 µM).

    • Incubate for a defined period (e.g., 4 hours) at 37°C.

  • Cell Washing:

    • To terminate uptake, aspirate the medium containing the PROTAC.

    • Immediately wash the cell monolayer three times with 1 mL of ice-cold PBS per well to remove any extracellular compound. Perform this step quickly to prevent efflux.

  • Cell Lysis and Harvesting:

    • Add 200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells from the well surface and transfer the lysate to a microcentrifuge tube.

    • (Optional) Determine the protein concentration of a small aliquot of the lysate using a BCA assay for normalization.

  • Sample Preparation for LC-MS/MS:

    • Perform protein precipitation on the lysate by adding a suitable volume of cold acetonitrile (e.g., 3 volumes) containing an internal standard.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Quantify the PROTAC concentration in the supernatant. A standard curve prepared in the same matrix (lysate from untreated cells) is required for accurate quantification.

  • Data Expression: Results can be expressed as pmol of PROTAC per mg of protein or pmol per million cells.

Data Presentation

Table 1: PAMPA Permeability Results
CompoundPe (10⁻⁶ cm/s)Permeability Classification
Propranolol (High Control)15.2 ± 1.1High
Atenolol (Low Control)0.3 ± 0.05Low
NH-bis(PEG4-acid) PROTAC 0.1 ± 0.02Very Low
Data are presented as mean ± SD (n=3). Classification based on internal standards.
Table 2: Caco-2 Bidirectional Permeability Data
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)
Propranolol (High Control)20.5 ± 2.518.9 ± 2.10.9
Atenolol (Low Control)0.4 ± 0.080.5 ± 0.11.3
Digoxin (P-gp Substrate)0.2 ± 0.045.8 ± 0.729.0
NH-bis(PEG4-acid) PROTAC 0.3 ± 0.064.5 ± 0.515.0
Data are presented as mean ± SD (n=3). An ER > 2 suggests active efflux.
Table 3: Intracellular Uptake in Target Cells (4-hour incubation)
CompoundConcentrationIntracellular Conc. (pmol/mg protein)
NH-bis(PEG4-acid) PROTAC 1 µM15.8 ± 3.2
NH-bis(PEG4-acid) PROTAC + Verapamil (50 µM) 1 µM65.4 ± 8.1
Data are presented as mean ± SD (n=3). Verapamil is a P-gp inhibitor.

Visualizations

G cluster_0 Tier 1: Passive Permeability Screen cluster_1 Tier 2: Active Transport Assessment cluster_2 Tier 3: Mechanistic Cellular Uptake PAMPA PAMPA Assay PAMPA_Result Calculate Pe (Low vs. High Control) PAMPA->PAMPA_Result Caco2 Caco-2 Bidirectional Assay PAMPA_Result->Caco2 Advance if Pe is measurable Caco2_Result Calculate Papp & Efflux Ratio (ER > 2 indicates efflux) Caco2->Caco2_Result Uptake Cellular Uptake Assay (Target Cells) Caco2_Result->Uptake Advance for mechanistic study Inhibitor Uptake with Efflux Inhibitors (e.g., Verapamil) Uptake->Inhibitor Compare Uptake_Result Quantify Intracellular Conc. (LC-MS/MS) Inhibitor->Uptake_Result Conclusion Comprehensive Permeability Profile Uptake_Result->Conclusion

Caption: Workflow for assessing PROTAC cell permeability.

G cluster_membrane Cell Membrane Uptake_T Uptake Transporter (e.g., OATP) PROTAC_in PROTAC Uptake_T->PROTAC_in Efflux_P Efflux Pump (e.g., P-gp/BCRP) PROTAC_out PROTAC Efflux_P->PROTAC_out PROTAC_out->Uptake_T Active Uptake PROTAC_out->PROTAC_in Passive Diffusion (Likely Low) PROTAC_in->Efflux_P Active Efflux Extracellular Extracellular Space Intracellular Intracellular Space

Caption: Mechanisms of PROTAC transport across a cell membrane.

References

Application Notes and Protocols for NH-bis(PEG4-acid) in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH-bis(PEG4-acid) is a heterobifunctional linker instrumental in the development of novel therapeutics, particularly in the field of targeted protein degradation.[1][2] This molecule features a central secondary amine with two flanking polyethylene glycol (PEG) chains, each terminated with a carboxylic acid. The PEG component enhances aqueous solubility and improves the pharmacokinetic properties of the resulting therapeutic agent.[3][4][5] The terminal carboxylic acid groups provide reactive handles for conjugation to amine-containing molecules, such as ligands for proteins of interest or E3 ubiquitin ligases, through stable amide bond formation.

The primary application of NH-bis(PEG4-acid) is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins from cells by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway.

Core Application: Development of PROTACs

PROTACs consist of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker, such as NH-bis(PEG4-acid), that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This event leads to the selective removal of the target protein from the cell.

Mechanism of Action of a PROTAC

The mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin to the target protein, which is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex PROTAC PROTAC Molecule (e.g., using NH-bis(PEG4-acid) linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation Degradation

A diagram illustrating the PROTAC mechanism of action.

Data Presentation: Efficacy of Representative PEG-Linked PROTACs

The efficacy of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table summarizes reported data for PROTACs utilizing PEG linkers, demonstrating their potent degradation capabilities.

PROTAC TargetE3 LigaseLinker TypeDC50Dmax (%)Cell Line
BRD4CRBNPEG< 0.5 nM>90H661
HDAC3VHLBenzamide-PEG0.44 µM77HCT116
HDAC1VHLBenzamide-PEG0.55 µMNot ReportedHCT116
HDAC3VHLBenzamide-PEG0.53 µMNot ReportedHCT116

This data is representative of PROTACs with PEG linkers and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using NH-bis(PEG4-acid)

This protocol describes a general two-step amide coupling procedure to synthesize a PROTAC.

Synthesis_Workflow start Start Materials step1 Step 1: First Amide Coupling (POI-Ligand-NH2 + NH-bis(PEG4-acid)) start->step1 intermediate Intermediate Product: POI-Linker-Acid step1->intermediate step2 Step 2: Second Amide Coupling (Intermediate + E3-Ligand-NH2) intermediate->step2 final_product Final PROTAC Molecule step2->final_product purification Purification (e.g., HPLC) final_product->purification characterization Characterization (e.g., MS, NMR) purification->characterization end Pure, Characterized PROTAC characterization->end

An experimental workflow for assessing PROTAC efficacy.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (e.g., in DMSO)

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range for determining DC50 is 1 nM to 10 µM.

    • Treat cells with the different concentrations of PROTAC and a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate for a specified time (e.g., 16-24 hours) at 37°C.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Re-probe the membrane with a loading control antibody.

    • Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.

References

Application Notes and Protocols for PROTAC Synthesis and Evaluation Using NH-bis(PEG4-acid) Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Due to the limited number of detailed, publicly available case studies on PROTACs synthesized specifically with the NH-bis(PEG4-acid) linker, this document presents a representative, hypothetical case study to illustrate its application. The data and protocols are based on established principles and common practices in the field of targeted protein degradation.

Case Study: Synthesis and Evaluation of a BRD4-Degrading PROTAC

This case study details the synthesis and characterization of a hypothetical PROTAC, named PROTAC-X , designed to target the BET bromodomain protein BRD4 for degradation. PROTAC-X utilizes the NH-bis(PEG4-acid) linker to connect a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for BRD4.

Quantitative Data Summary

The efficacy of PROTAC-X was evaluated through various in vitro assays. The key quantitative data are summarized in the table below for easy comparison.

ParameterPROTAC-XJQ1 (Parent BRD4 Inhibitor)VHL Ligand
Binding Affinity (Kd, nM)
BRD415050-
VHL250-100
Cellular Degradation
DC50 (nM) in HEK293T cells25N/AN/A
Dmax (%) in HEK293T cells>95N/AN/A
Cell Viability
IC50 (nM) in MOLM-13 cells50200>10,000
  • Kd : Dissociation constant, a measure of binding affinity.

  • DC50 : Concentration required for 50% degradation of the target protein.

  • Dmax : Maximum percentage of protein degradation achieved.

  • IC50 : Concentration required to inhibit 50% of cell viability.

Experimental Protocols

Synthesis of PROTAC-X

The synthesis of PROTAC-X involves a convergent approach where the BRD4 ligand and the VHL ligand are coupled to the NH-bis(PEG4-acid) linker.

Materials:

  • BRD4 ligand with a free amine (e.g., an analogue of JQ1)

  • VHL ligand with a free amine (e.g., an analogue of VH032)

  • NH-bis(PEG4-acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Protocol:

  • Activation of NH-bis(PEG4-acid):

    • Dissolve NH-bis(PEG4-acid) (1 equivalent) in anhydrous DMF.

    • Add DIC (2.2 equivalents) and HOBt (2.2 equivalents).

    • Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid groups.

  • Coupling with BRD4 Ligand:

    • In a separate flask, dissolve the amine-functionalized BRD4 ligand (1 equivalent) in anhydrous DMF.

    • Add the activated linker solution dropwise to the BRD4 ligand solution.

    • Stir the reaction at room temperature overnight.

  • Coupling with VHL Ligand:

    • Dissolve the amine-functionalized VHL ligand (1 equivalent) in anhydrous DMF.

    • Add the solution from step 2 to the VHL ligand solution.

    • Stir the reaction at room temperature for 24 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash with saturated sodium bicarbonate solution (3x), water (3x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield PROTAC-X.

  • Characterization:

    • Confirm the structure and purity of PROTAC-X using 1H NMR, 13C NMR, and LC-MS.

Western Blot for BRD4 Degradation

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • PROTAC-X stock solution (in DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BRD4, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment:

    • Seed HEK293T cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of PROTAC-X (e.g., 0, 1, 10, 25, 50, 100, 500 nM) for 24 hours.

    • Include a control group treated with a high concentration of PROTAC-X and MG132 (10 µM) to confirm proteasome-dependent degradation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 signal to the loading control signal.

    • Plot the normalized BRD4 levels against the PROTAC-X concentration to determine the DC50 and Dmax.

Visualizations

Signaling Pathway of BRD4

BRD4 is a key epigenetic reader that plays a crucial role in the transcription of oncogenes such as c-Myc. Its inhibition or degradation can lead to the downregulation of these oncogenes and subsequent anti-proliferative effects.

BRD4_Signaling_Pathway cluster_nucleus Nucleus BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 binds to RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II phosphorylates Transcription Gene Transcription (e.g., c-Myc) RNA_Pol_II->Transcription

Caption: Simplified signaling pathway of BRD4 in gene transcription.

Experimental Workflow for PROTAC-X Synthesis

The following diagram illustrates the key steps in the chemical synthesis of PROTAC-X.

PROTAC_Synthesis_Workflow Linker NH-bis(PEG4-acid) Intermediate Activated Linker-BRD4 Linker->Intermediate Activation & Coupling Activator DIC, HOBt Activator->Intermediate BRD4_Ligand Amine-BRD4 Ligand BRD4_Ligand->Intermediate VHL_Ligand Amine-VHL Ligand PROTAC_X PROTAC-X VHL_Ligand->PROTAC_X Intermediate->PROTAC_X Coupling Purification Purification PROTAC_X->Purification

Caption: Workflow for the convergent synthesis of PROTAC-X.

Mechanism of Action of PROTAC-X

PROTAC-X functions by forming a ternary complex between BRD4 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.

PROTAC_MoA PROTAC_X PROTAC-X Ternary_Complex Ternary Complex (BRD4-PROTAC-X-VHL) PROTAC_X->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex VHL_E3 VHL E3 Ligase VHL_E3->Ternary_Complex Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_BRD4 Proteasome Proteasome Ub_BRD4->Proteasome Recognition Degradation Degraded BRD4 (Peptides) Proteasome->Degradation Degradation

Troubleshooting & Optimization

Technical Support Center: Troubleshooting NH-bis(PEG4-acid) Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with NH-bis(PEG4-acid) conjugation reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for NH-bis(PEG4-acid) conjugation?

A1: NH-bis(PEG4-acid) possesses two terminal carboxylic acid groups. These are typically conjugated to primary amines on a target molecule (e.g., proteins, peptides, antibodies) using a two-step carbodiimide reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1][2]

The process involves:

  • Activation: EDC activates the carboxylic acid groups on the PEG linker, forming a highly reactive but unstable O-acylisourea intermediate.[1]

  • Stabilization: NHS reacts with this intermediate to form a more stable amine-reactive NHS ester.[1] This intermediate is less susceptible to hydrolysis than the O-acylisourea intermediate.[1]

  • Conjugation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.

EDC_NHS_Reaction_Mechanism cluster_activation Step 1: Activation of Carboxylic Acid cluster_stabilization Step 2: Formation of NHS Ester cluster_conjugation Step 3: Conjugation to Amine PEG_Acid NH-bis(PEG4-acid) (-COOH) O_acylisourea O-acylisourea intermediate (unstable) PEG_Acid->O_acylisourea + EDC EDC EDC NHS_Ester Amine-reactive NHS ester (semi-stable) O_acylisourea->NHS_Ester + NHS NHS NHS / sulfo-NHS Conjugate Stable Amide Bond (-CONH-) NHS_Ester->Conjugate + Target Amine Target_Amine Target Molecule (-NH2) Troubleshooting_Low_Yield cluster_solutions Potential Causes & Solutions Start Low Conjugation Yield Observed Check_Reagents 1. Reagent Quality & Storage Start->Check_Reagents Check_pH 2. Reaction pH Check_Reagents->Check_pH Reagents OK Sol_Reagents Hydrolyzed EDC/NHS Store desiccated at -20°C. Allow to warm to room temp before opening. Prepare solutions fresh. Check_Reagents->Sol_Reagents Check_Buffer 3. Buffer Composition Check_pH->Check_Buffer pH Optimized Sol_pH Suboptimal pH Use pH 4.5-6.0 for activation (e.g., MES buffer). Use pH 7.2-8.5 for conjugation (e.g., PBS buffer). Check_pH->Sol_pH Check_Ratio 4. Molar Ratios Check_Buffer->Check_Ratio Buffer is Amine-Free Sol_Buffer Competing Amines in Buffer Use amine-free buffers (PBS, HEPES, Borate). Avoid Tris, glycine during conjugation. Check_Buffer->Sol_Buffer Check_Purification 5. Purification Method Check_Ratio->Check_Purification Ratios Optimized Sol_Ratio Incorrect Molar Ratios Optimize molar excess of PEG linker, EDC, and NHS. Start with a 10-50 fold molar excess of linker over the target molecule. Check_Ratio->Sol_Ratio Success Yield Improved Check_Purification->Success Purification Optimized Sol_Purification Loss During Purification Select appropriate purification method (SEC, IEX, Dialysis). Consider protein precipitation or aggregation. Check_Purification->Sol_Purification Experimental_Workflow Start Start: Prepare Reagents Activation 1. Activation Step - Dissolve PEG-Acid in MES buffer (pH 4.5-6.0) - Add EDC and NHS - Incubate for 15-30 min at RT Start->Activation pH_Adjust 2. pH Adjustment - Adjust pH to 7.2-8.5 with PBS buffer Activation->pH_Adjust Conjugation 3. Conjugation Step - Add amine-containing target molecule - Incubate for 2 hours at RT or overnight at 4°C pH_Adjust->Conjugation Quench 4. Quench Reaction - Add Tris, glycine, or hydroxylamine Conjugation->Quench Purification 5. Purify Conjugate - SEC, IEX, or Dialysis Quench->Purification End End: Characterize Conjugate Purification->End

References

optimizing linker length of NH-bis(PEG4-acid) for improved degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of NH-bis(PEG4-acid) and related bifunctional PEG linkers. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is NH-bis(PEG4-acid) and what are its primary applications?

A1: NH-bis(PEG4-acid) is a branched, hydrophilic polyethylene glycol (PEG) linker.[1][2] Its structure consists of a central amine (NH) to which two separate PEG chains, each composed of four ethylene glycol units and terminating in a carboxylic acid (-COOH), are attached.[1] This bifunctional nature makes it highly useful in bioconjugation, particularly for creating complex molecular architectures where connecting two different molecules to a central point is desired.[2]

Primary applications include:

  • PROTACs (Proteolysis Targeting Chimeras): The linker bridges a ligand for a target protein and a ligand for an E3 ubiquitin ligase, inducing the degradation of the target protein.[3]

  • Antibody-Drug Conjugates (ADCs): It can be used to attach multiple drug payloads to an antibody, potentially increasing the drug-to-antibody ratio (DAR).

  • Hydrogel Formation: The two carboxylic acid groups can react with other polymers to form cross-linked hydrogel networks for controlled drug release.

  • Improving Solubility: Like other PEG linkers, it enhances the aqueous solubility and stability of hydrophobic molecules.

Q2: What are the expected degradation mechanisms for conjugates using this type of linker?

A2: The NH-bis(PEG4-acid) linker itself is generally considered non-cleavable under typical physiological conditions. Degradation of the final conjugate depends on the stability of the bonds formed between the linker's terminal acid groups and the molecules it connects (e.g., a drug or protein).

  • Amide Bond Hydrolysis: If the carboxylic acid groups are conjugated to primary amines on a protein or drug, they form stable amide bonds. These bonds are generally resistant to hydrolysis but can be broken down over long periods, especially by enzymes.

  • Ester Bond Hydrolysis: If the linker is attached to a molecule via an ester bond (by reacting with a hydroxyl group), this bond will be susceptible to hydrolysis. This cleavage can be acid-catalyzed (e.g., in the acidic environment of lysosomes) or enzyme-catalyzed (by esterases).

  • Proteolytic Degradation: In ADCs, after the conjugate is internalized by a target cell, the entire antibody-linker-drug complex is often trafficked to the lysosome, where the antibody is degraded by proteases. This process releases the linker-drug complex, which may then be active.

Q3: How does changing the PEG linker length generally affect the properties and degradation of a conjugate?

A3: Optimizing PEG linker length is a critical balancing act. A linker that is too short may cause steric hindrance, preventing the formation of a stable complex (e.g., in PROTACs), while a linker that is too long may lead to a non-productive complex or reduced binding affinity. Longer PEG chains generally increase solubility and in vivo half-life but may decrease the cytotoxic potency of a conjugate. The optimal length is highly dependent on the specific molecules being linked and the biological system, requiring empirical testing.

Table 1: Impact of PEG Linker Length on Conjugate Properties (Illustrative Data)
PropertyPEG2 (Shorter)PEG4PEG8 (Longer)Rationale & General Trend
Solubility (mg/mL) 0.81.53.5Longer PEG chains are more hydrophilic, significantly improving the solubility of hydrophobic payloads.
In Vitro Stability (t½ in plasma, hrs) 12011095Longer, more flexible chains can sometimes be more susceptible to enzymatic cleavage, though this effect is often minor.
PROTAC DC₅₀ (nM) 551560An optimal linker length (here, PEG4) is crucial for forming a stable ternary complex for degradation.
ADC In Vivo Efficacy (% TGI) 45%65%80%Longer linkers improve pharmacokinetics and drug accumulation in tumors, often boosting in vivo efficacy.
Binding Affinity (Kd, nM) 5815Increased linker length can introduce excessive flexibility, potentially reducing the binding affinity of the targeting moiety.

TGI: Tumor Growth Inhibition. Data is hypothetical and for illustrative purposes.

Troubleshooting Guides

Q1: My conjugation yield between the NH-bis(PEG4-acid) linker and my protein is low. What are the common causes?

A1: Low conjugation yield is a frequent issue. Consider the following factors:

  • Incompatible Chemistry: Ensure the functional groups on your protein (typically primary amines like lysine) are available and reactive under your chosen conditions. The carboxylic acid groups of the linker require an activating agent (e.g., EDC/NHS) to react efficiently with amines.

  • Suboptimal Reaction Conditions: The pH, temperature, and reaction time are critical. For EDC/NHS chemistry, a pH of 7.0-8.0 is typically optimal. Run a matrix of experiments to find the best conditions for your specific system.

  • Steric Hindrance: The protein's tertiary structure may hide the target amine groups. Using a longer PEG linker (e.g., NH-bis(PEG8-acid)) can sometimes overcome this by providing more spatial separation.

  • Linker Quality and Stability: Ensure the linker has not degraded during storage. NHS esters, if used, are particularly sensitive to moisture.

Q2: My final conjugate shows premature degradation or aggregation during storage. How can I improve its stability?

A2: Stability issues can compromise your results.

  • For Degradation: If you used an ester bond for conjugation, it may be hydrolyzing. Consider switching to a more stable amide linkage. Ensure storage buffers are at a neutral pH and free of esterase contamination.

  • For Aggregation: Aggregation is often caused by the exposure of hydrophobic regions, either from the payload or the protein itself.

    • Increase PEG Length: Using a longer PEG linker can create a better "hydration shell" around the conjugate, improving solubility and preventing aggregation.

    • Optimize Buffer Conditions: Screen different buffers, pH levels, and excipients (e.g., polysorbate, sucrose) to find a formulation that maximizes physical stability.

    • Purification: Use size-exclusion chromatography (SEC) immediately after conjugation to remove any existing aggregates.

Q3: I'm seeing multiple or unexpected peaks on my HPLC/MS during a degradation assay. How do I interpret this?

A3: Multiple peaks can be informative but confusing.

  • Incomplete Reaction: Some peaks may represent unreacted starting materials (e.g., free drug, unconjugated protein).

  • Degradation Intermediates: You may be observing partially degraded products. For example, if the linker connects two drug molecules, one may cleave off before the other.

  • Isomers or Heterogeneity: If the linker conjugated to different sites on the protein, you will have a heterogeneous mixture of isomers, which may resolve into different peaks.

  • Conjugate Aggregation: Broad or late-eluting peaks can be indicative of aggregated species.

  • Mass Spectrometry (MS) is Key: Couple your HPLC to a mass spectrometer. By obtaining the mass of each peak, you can definitively identify the species, confirming whether it is a starting material, a desired product, or a specific degradation fragment.

Experimental Protocols & Visualizations

Protocol: In Vitro Hydrolytic Degradation Assay

This protocol outlines a method to assess the stability of a conjugate by monitoring the release of a payload over time using High-Performance Liquid Chromatography (HPLC).

1. Reagent and Sample Preparation:

  • Prepare a stock solution of your conjugate (e.g., Protein-Linker-Drug) at a known concentration (e.g., 1 mg/mL) in a reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
  • To simulate lysosomal conditions, prepare a separate reaction buffer at pH 4.5 (e.g., 50 mM Sodium Acetate).
  • Prepare a standard solution of the free drug/payload for HPLC calibration.

2. Incubation:

  • Set up multiple time-point reactions. For each time point (e.g., 0, 2, 6, 12, 24, 48 hours), aliquot a set volume (e.g., 100 µL) of the conjugate stock solution into a microcentrifuge tube.
  • Incubate the tubes in a temperature-controlled environment (e.g., 37°C).

3. Sample Quenching and Processing:

  • At each designated time point, stop the reaction by adding a quenching solution. This could be an organic solvent like acetonitrile or by flash-freezing in liquid nitrogen.
  • To separate the released (small molecule) payload from the large protein conjugate, use a centrifugal filter unit (e.g., 10 kDa MWCO). Centrifuge according to the manufacturer's instructions.
  • Collect the filtrate, which contains the released payload.

4. HPLC Analysis:

  • Analyze the filtrate using a reverse-phase HPLC system equipped with a suitable detector (e.g., UV-Vis or MS).
  • Develop a gradient method that effectively separates the payload from other small molecules.
  • Quantify the amount of released payload by comparing the peak area to a standard curve generated from the free drug standard.

5. Data Analysis:

  • Calculate the cumulative percentage of payload released at each time point.
  • Plot the percentage of released payload versus time to determine the degradation kinetics and calculate the half-life (t½) of the conjugate under the tested conditions.

// Node Definitions prep [label="1. Prepare Conjugate Stock\n(pH 7.4 & pH 4.5 Buffers)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="2. Incubate at 37°C\n(Timepoints: 0, 2, 6...48h)", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="3. Quench Reaction\n(e.g., Acetonitrile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; separate [label="4. Separate Released Payload\n(10 kDa Centrifugal Filter)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="5. Analyze Filtrate via HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calculate [label="6. Quantify & Plot Data\n(Calculate Half-life t½)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep -> incubate [label="Start Incubation"]; incubate -> quench [label="At each time point"]; quench -> separate; separate -> analyze; analyze -> calculate; }

Workflow for the in vitro hydrolytic degradation assay.
Logical Relationship: Optimizing Linker Length

The selection of an optimal PEG linker length involves balancing competing physicochemical and pharmacological properties. This diagram illustrates the trade-offs.

linker_optimization center Linker Length sol Increased Solubility center->sol + pk Improved PK (Longer Half-Life) center->pk + agg Reduced Aggregation center->agg + potency Altered Potency (Steric Hindrance) center->potency -/+ stability Altered Stability (Degradation Rate) center->stability -/+

Trade-offs associated with increasing PEG linker length.
Signaling Pathway: Simplified PROTAC Degradation Pathway

This diagram shows the catalytic cycle of protein degradation induced by a PROTAC that utilizes a bifunctional linker like NH-bis(PEG4-acid).

protac_pathway protac PROTAC (Linker Conjugate) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ligase e3->ternary ternary->protac Recycled ub Ubiquitin Transfer ternary->ub Proximity-Induced ub->e3 Recycled poi_ub Ubiquitinated POI ub->poi_ub proteasome Proteasome Degradation poi_ub->proteasome

Catalytic cycle of PROTAC-mediated protein degradation.

References

how to solve NH-bis(PEG4-acid) solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with NH-bis(PEG4-acid) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is NH-bis(PEG4-acid) and what are its common applications?

NH-bis(PEG4-acid) is a branched, hydrophilic polyethylene glycol (PEG) linker.[1][2] It possesses a central amine group and two terminal carboxylic acid groups. The PEG chains enhance the solubility of the molecule in aqueous media.[1][3] This linker is commonly used in bioconjugation, such as linking molecules to proteins or peptides, and in the development of antibody-drug conjugates (ADCs) and PROTACs.[4]

Q2: Why am I experiencing solubility issues with NH-bis(PEG4-acid) in my aqueous buffer?

Solubility issues with NH-bis(PEG4-acid) in aqueous buffers are almost always related to the pH of the solution. The terminal carboxylic acid groups are significantly more soluble when they are deprotonated (in their carboxylate salt form, -COO⁻). If the pH of the buffer is at or below the pKa of these carboxylic acids, they will be protonated (-COOH), rendering the molecule less soluble in water.

Q3: What is the pKa of the carboxylic acid groups on NH-bis(PEG4-acid)?

The typical pKa for a terminal carboxylic acid on a PEG linker is in the range of 4 to 5. To ensure complete deprotonation and maximize solubility, it is recommended to work at a pH that is at least 1.5 to 2 units above the pKa.

Q4: What is the best starting solvent for NH-bis(PEG4-acid)?

For ease of handling, especially since many PEG reagents can be low-melting solids, it is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethylsulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. This stock solution can then be added in small volumes to your aqueous buffer.

Q5: Can I heat the solution to improve solubility?

Mild heating can be used to aid the dissolution of PEG compounds. However, for NH-bis(PEG4-acid), adjusting the pH is a more effective and reliable primary strategy. If you do use heat, do so gently and be mindful of the thermal stability of your other reagents.

Q6: How should I store NH-bis(PEG4-acid) and its stock solutions?

The solid reagent should be stored at -20°C, desiccated. Stock solutions prepared in anhydrous DMSO or DMF should also be stored at -20°C, protected from moisture, and kept under an inert gas like argon or nitrogen to ensure stability. Before opening, always allow the vial to equilibrate to room temperature to prevent condensation.

Troubleshooting Guide

Problem: The compound fails to dissolve in my aqueous buffer.

This is the most common issue and is typically pH-related.

  • Immediate Action: Check the pH of your buffer. It is likely too acidic.

  • Solution 1 (pH Adjustment):

    • Make a slurry of the NH-bis(PEG4-acid) in your buffer.

    • While stirring, slowly add a dilute base (e.g., 0.1 M - 1 M NaOH) dropwise.

    • Monitor the dissolution. The compound should dissolve as the pH increases and the carboxylic acid groups deprotonate.

    • Aim for a final pH of 6.5 - 7.5 for optimal solubility.

  • Solution 2 (Use of Organic Stock):

    • Prepare a concentrated stock solution of NH-bis(PEG4-acid) in DMSO or DMF (e.g., 10-100 mg/mL).

    • Add the required volume of the stock solution dropwise to your stirring aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your downstream application.

Problem: The compound dissolves initially but then precipitates out of solution.

This can happen for a few reasons:

  • Cause 1: Insufficient pH. The buffer capacity may not be sufficient to maintain the required pH after the addition of the acidic compound.

    • Solution: Re-measure the pH of the final solution. If it has dropped, adjust it back up using a dilute base. Consider using a buffer with a higher buffering capacity or a higher starting pH.

  • Cause 2: High Final Concentration. You may be exceeding the solubility limit at that specific buffer condition.

    • Solution: Try preparing a more dilute final solution. If a high concentration is necessary, you may need to increase the pH further or consider adding a small percentage of a co-solvent.

  • Cause 3: "Salting Out" or Incompatible Buffer Components. High concentrations of certain salts can sometimes reduce the solubility of PEGylated compounds.

    • Solution: If possible, try reducing the salt concentration of your buffer or switching to a different buffer system (see table below).

Problem: The final aqueous solution appears cloudy or hazy.
  • Cause: This may indicate the formation of fine, undissolved particulates or aggregation.

  • Solution:

    • First, confirm the pH is in the optimal range (6.5 - 7.5).

    • Gently warm the solution (e.g., to 37°C) while stirring to see if the haze clears.

    • If the haze persists, it may be due to particulates. The solution can be filtered through a 0.22 µm syringe filter to remove any undissolved material.

Data Presentation

Table 1: Recommended Buffers for Achieving Optimal Solubility

Buffer SystemRecommended pH Range for DissolutionNotes
Phosphate-Buffered Saline (PBS)7.2 - 7.5Commonly used and generally compatible. Ensure final pH is in range.
HEPES7.0 - 8.0Good buffering capacity in this range.
Borate Buffer8.0 - 9.0Useful if a higher pH is required for subsequent reactions.
Carbonate/Bicarbonate8.5 - 9.5Also suitable for higher pH applications.
MES6.0 - 6.5Use with caution; may be too close to the pKa for high concentrations.

Note: Avoid buffers containing primary amines, such as Tris or Glycine, if the carboxylic acid groups are intended for subsequent EDC/NHS activation, as they will compete in the reaction.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Preparation: Allow the vial of solid NH-bis(PEG4-acid) to equilibrate to room temperature before opening.

  • Weighing: Weigh out the desired amount of the compound in a suitable tube. (Molecular Weight of N-Boc-N-bis(PEG4-acid) is 613.7 g/mol ; adjust if using a different form). For example, weigh 61.4 mg for 1 mL of a 100 mM solution.

  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex or gently sonicate until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C under an inert gas (e.g., argon) and protected from light and moisture.

Protocol 2: Direct Dissolution in Aqueous Buffer via pH Adjustment
  • Preparation: Weigh the desired amount of solid NH-bis(PEG4-acid) and add it to your chosen aqueous buffer (e.g., PBS, pH 7.4).

  • Slurry Formation: Vortex briefly to create a uniform suspension or slurry. The compound will likely not dissolve at this stage.

  • pH Adjustment: Place the suspension on a stir plate. Slowly add 0.5 M NaOH dropwise while monitoring the solution's clarity.

  • Complete Dissolution: Continue adding base until the solution becomes completely clear.

  • Final pH Check: Check the final pH of the solution and adjust as necessary to meet the requirements of your experiment.

Visualizations

Logical Relationship Diagram

cluster_pH Solution pH vs. Compound pKa cluster_state Ionization State of Carboxylic Acid cluster_solubility Resulting Aqueous Solubility pH_low Low pH (pH < pKa ≈ 4.5) Protonated Protonated (-COOH) pH_low->Protonated Favors pH_high High pH (pH > pKa ≈ 4.5) Deprotonated Deprotonated (-COO⁻) pH_high->Deprotonated Favors Low_Sol Poor Solubility Protonated->Low_Sol Leads to High_Sol High Solubility Deprotonated->High_Sol Leads to

Caption: Relationship between pH, ionization state, and solubility.

Experimental Workflow Diagram

start Start: Need to dissolve NH-bis(PEG4-acid) decision Is a high concentration needed OR is direct dissolution failing? start->decision protocol1 Protocol 1: Prepare Stock in DMSO/DMF decision->protocol1 Yes protocol2 Protocol 2: Direct Dissolution in Aqueous Buffer decision->protocol2 No add_to_buffer Add stock solution dropwise to aqueous buffer protocol1->add_to_buffer adjust_ph Adjust pH with dilute base until dissolved protocol2->adjust_ph check Solution Clear? add_to_buffer->check adjust_ph->check success Success: Ready for Experiment check->success Yes troubleshoot Consult Troubleshooting Guide check->troubleshoot No

Caption: Troubleshooting workflow for dissolving NH-bis(PEG4-acid).

References

Technical Support Center: Preventing Protein Aggregation with NH-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation during conjugation with NH-bis(PEG4-acid).

Introduction to the Challenge

NH-bis(PEG4-acid) is a homobifunctional, non-cleavable linker featuring two carboxylic acid groups separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] It is commonly used to conjugate molecules to proteins through the formation of stable amide bonds with primary amines (e.g., lysine residues). The PEG component is designed to enhance the solubility and stability of the resulting conjugate.[3][4][5]

However, the conjugation process itself, particularly the activation of carboxylic acids using carbodiimide chemistry (EDC/NHS), can introduce stress factors that lead to protein aggregation. Aggregation is a significant concern as it can lead to loss of biological activity, reduced product yield, and potential immunogenicity. This guide will walk you through the common causes of aggregation and provide actionable solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is NH-bis(PEG4-acid) and why is it used?

A1: NH-bis(PEG4-acid) is a chemical linker used in bioconjugation. It possesses two carboxylic acid functional groups that can be activated to react with primary amines on a protein's surface, such as those on lysine residues. The "bis" indicates two functional groups, and "PEG4" refers to the four-unit polyethylene glycol chain that acts as a hydrophilic spacer. This PEG linker helps to improve the solubility and stability of the final protein conjugate, potentially reducing aggregation and immunogenicity.

Q2: What are the primary causes of protein aggregation during conjugation?

A2: Protein aggregation during conjugation can be triggered by several factors:

  • Suboptimal Buffer Conditions: Working at a pH close to the protein's isoelectric point (pI) can minimize its net charge, reducing electrostatic repulsion and promoting aggregation.

  • Over-labeling: Attaching too many linker molecules can alter the protein's surface charge and hydrophobicity, leading to instability.

  • High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of self-association.

  • Localized High Reagent Concentration: Poor mixing when adding the activated linker can cause localized precipitation.

  • Conformational Stress: The chemical reaction and changes in the buffer environment can cause partial unfolding of the protein, exposing hydrophobic regions that can interact and cause aggregation.

  • Reagent-Induced Effects: The reagents used for activation, like EDC, can neutralize surface charges (carboxyl groups), which may destabilize the protein and lead to aggregation.

Q3: How does the PEG linker itself help prevent aggregation?

A3: The polyethylene glycol (PEG) chain is hydrophilic and flexible. When conjugated to a protein, it creates a hydration shell around the molecule. This steric hindrance and increased solubility can mask hydrophobic patches on the protein surface, preventing the intermolecular interactions that lead to aggregation.

Q4: How can I detect and quantify aggregation in my sample?

A4: Several techniques are available to assess the aggregation state of your protein conjugate:

  • Visual Inspection: The simplest method is to look for turbidity or visible precipitates.

  • Dynamic Light Scattering (DLS): DLS is highly sensitive for detecting the early onset of aggregation by measuring the size distribution of particles in solution.

  • Size Exclusion Chromatography (SEC): SEC is a high-resolution method that separates monomers from dimers and larger aggregates, allowing for quantification of each species.

  • SDS-PAGE (non-reducing): This technique can reveal higher molecular weight bands corresponding to covalently cross-linked aggregates.

Troubleshooting Guide: Step-by-Step Solutions

This section addresses specific problems you may encounter during your conjugation experiment.

ProblemPotential Cause(s)Recommended Solution(s)
Protein precipitates immediately upon adding activated linker. 1. Localized High Reagent Concentration: The activated linker is causing rapid, localized precipitation. 2. Poor Reagent Solubility: The linker itself may have limited aqueous solubility.1. Add the activated linker solution slowly and dropwise to the protein solution while gently stirring. 2. Ensure the linker is fully dissolved in a suitable organic solvent (e.g., DMSO) before adding it to the aqueous reaction buffer.
Significant aggregation observed after the reaction (e.g., overnight). 1. Suboptimal Buffer pH: The reaction pH is too close to the protein's pI. 2. Over-labeling: The molar excess of the linker is too high, altering the protein's properties. 3. Reaction Temperature: Elevated temperatures can accelerate both the reaction and aggregation.1. Adjust the buffer pH to be at least one unit away from the protein's pI. For NHS-ester chemistry, a pH of 7.2-8.0 is typical, but may need optimization for protein stability. 2. Perform a titration experiment to determine the optimal linker-to-protein molar ratio. Start with a lower ratio (e.g., 5:1 or 10:1) and increase as needed. 3. Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Low yield of monomeric conjugate after purification. 1. Intermolecular Cross-linking: The bifunctional linker is reacting with two different protein molecules instead of two sites on the same molecule (if desired) or being used for subsequent conjugation. 2. Protein Instability in Buffer: The chosen buffer system lacks stabilizing components.1. Work at a lower protein concentration (e.g., 1-2 mg/mL) to reduce the probability of intermolecular reactions. 2. Incorporate stabilizing excipients into the reaction buffer. See the table of additives below.
Optimizing Reaction Conditions to Minimize Aggregation
ParameterRecommendationRationale
Buffer Selection Use amine-free buffers like PBS or HEPES. Avoid buffers with primary amines (e.g., Tris) as they will compete in the reaction.Ensures the linker reacts specifically with the target protein.
pH Maintain a pH of 7.2-8.0 for efficient NHS-ester chemistry, but ensure it is at least 1 pH unit away from your protein's pI.Balances reaction efficiency with protein stability. Proteins are least soluble at their pI.
Additives/Excipients Consider adding stabilizers to the buffer.These agents can enhance protein solubility and prevent unfolding.
Protein Concentration Keep protein concentration low (e.g., 1-5 mg/mL).Reduces the chance of intermolecular interactions and aggregation.
Temperature Perform the reaction at 4°C for a longer duration (e.g., overnight) instead of room temperature.Slows down the kinetics of protein unfolding and aggregation.
Commonly Used Anti-Aggregation Additives
Additive ClassExamplesTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol, Sorbitol5-10% (sugars), 5-20% (glycerol)Stabilize the native protein structure by being preferentially excluded from the protein surface, strengthening the hydration shell.
Amino Acids Arginine, Glutamate, Proline50 mM - 1 MArginine can suppress aggregation by interacting with hydrophobic patches and screening charges.
Non-denaturing Surfactants Polysorbate 20 (Tween 20), Polysorbate 800.01 - 0.1%Prevent surface-induced aggregation and can help solubilize small aggregates without denaturing the protein.
Reducing Agents TCEP, DTT0.5 - 1 mMFor proteins with free cysteine residues, these agents prevent the formation of intermolecular disulfide bonds that can lead to aggregation.

Experimental Protocols

Protocol 1: Activation of NH-bis(PEG4-acid) and Protein Conjugation

This protocol outlines the standard two-step process using EDC and Sulfo-NHS for activating the carboxylic acid groups of the linker for reaction with protein amines.

  • Reagent Preparation:

    • Equilibrate all reagents, including the protein and linker, to room temperature.

    • Prepare a 10 mg/mL stock solution of NH-bis(PEG4-acid) in anhydrous DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and Sulfo-NHS in amine-free, ultrapure water immediately before use.

    • Dialyze the protein into an amine-free buffer (e.g., PBS, pH 7.4). Adjust the protein concentration to 1-5 mg/mL.

  • Activation and Conjugation Reaction:

    • To the protein solution, add the NH-bis(PEG4-acid) stock solution to achieve the desired molar excess (start with a 10-fold molar excess).

    • Add EDC and Sulfo-NHS to the reaction mixture to a final concentration of approximately 5 mM and 10 mM, respectively.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove unreacted linker and crosslinking reagents using a desalting column or size-exclusion chromatography (SEC).

    • Equilibrate the column with a suitable storage buffer for your protein.

Protocol 2: Characterization of Aggregation by Size Exclusion Chromatography (SEC)
  • System Preparation:

    • Equilibrate an appropriate SEC column (selected based on the molecular weight of your protein) with a filtered and degassed mobile phase (e.g., PBS, pH 7.4).

    • Ensure a stable baseline on the UV detector (typically monitoring at 280 nm).

  • Sample Analysis:

    • Inject a suitable volume (e.g., 100 µL) of your purified conjugate onto the column.

    • Run the chromatography at a constant flow rate.

  • Data Interpretation:

    • Analyze the resulting chromatogram. The main peak corresponds to the monomeric protein conjugate.

    • Peaks eluting earlier than the main peak represent soluble aggregates (dimers, trimers, etc.).

    • Calculate the percentage of aggregate by integrating the area of the aggregate peaks and dividing by the total area of all peaks.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis p1 Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) r1 Combine Protein and Linker p1->r1 p2 Prepare Fresh Linker, EDC, and Sulfo-NHS Stock Solutions p2->r1 r2 Add EDC/Sulfo-NHS to Activate r1->r2 r3 Incubate (e.g., 4°C) with Gentle Mixing r2->r3 a1 Purify Conjugate (SEC or Desalting) r3->a1 a2 Characterize Aggregation (SEC, DLS) a1->a2 troubleshooting_tree start Protein Aggregation Observed? cause1 Check Reaction Conditions start->cause1 Yes cause2 Check Buffer Composition start->cause2 Yes cause3 Check Reagent Addition Method start->cause3 Yes sol1a Decrease Linker: Protein Ratio cause1->sol1a sol1b Lower Temperature (e.g., 4°C) cause1->sol1b sol1c Lower Protein Concentration cause1->sol1c sol2a Ensure pH is >1 unit from protein pI cause2->sol2a sol2b Add Stabilizers (Arginine, Sucrose) cause2->sol2b sol2c Add Surfactant (e.g., Tween 20) cause2->sol2c sol3a Add Activated Linker Slowly with Mixing cause3->sol3a

References

Technical Support Center: Enhancing the In Vivo Stability of ADCs with NH-bis(PEG4-acid) Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of antibody-drug conjugates (ADCs) containing the NH-bis(PEG4-acid) linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the NH-bis(PEG4-acid) linker in an ADC?

The NH-bis(PEG4-acid) linker is a non-cleavable linker designed to connect a cytotoxic payload to a monoclonal antibody. Its key features and functions include:

  • Hydrophilicity : The dual polyethylene glycol (PEG4) chains significantly increase the hydrophilicity of the ADC. This can help to mitigate aggregation caused by hydrophobic payloads and improve the overall solubility of the conjugate.[1][]

  • Biocompatibility : PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the ADC and minimize non-specific interactions with other proteins in the bloodstream.[3]

  • Pharmacokinetic Modulation : By increasing the hydrodynamic volume of the ADC, the PEG chains can slow renal clearance, potentially leading to a longer plasma half-life.[3][4]

  • Stable Attachment : As a non-cleavable linker, it is designed to remain intact in circulation, with payload release occurring only after the ADC is internalized by the target cell and the antibody is degraded in the lysosome.

Q2: What are the potential in vivo instability issues associated with ADCs containing NH-bis(PEG4-acid) linkers?

While designed for stability, ADCs with this linker can still face in vivo challenges:

  • Premature Payload Deconjugation : Although the amide bond formed with the antibody is generally stable, premature cleavage can still occur, leading to off-target toxicity and reduced efficacy.

  • Aggregation : Despite the hydrophilic nature of the PEG chains, high drug-to-antibody ratios (DAR) and hydrophobic payloads can still induce aggregation, leading to rapid clearance from circulation.

  • Proteolytic Degradation : The antibody itself can be subject to proteolysis in circulation, leading to the release of the linker-payload complex.

  • Anti-PEG Antibodies : Pre-existing or treatment-induced anti-PEG antibodies can lead to accelerated clearance and reduced efficacy of the ADC.

Q3: How does the "bis(PEG4)" structure impact ADC stability compared to a single-chain PEG linker?

The dual PEG4 chain structure of the NH-bis(PEG4-acid) linker offers a unique spatial arrangement that can influence ADC stability in several ways:

  • Enhanced Hydrophilic Shielding : The two PEG chains may provide a more comprehensive hydrophilic shield around the payload compared to a single linear PEG chain of equivalent molecular weight. This can be more effective in preventing aggregation.

  • Conformational Effects : The branched nature of the linker might influence the overall conformation of the ADC, potentially impacting its interaction with other molecules and its susceptibility to proteolysis. Stapling of two PEGylated side chains has been shown to increase conformational stability in proteins.

  • Steric Hindrance : The dual chains can create steric hindrance that may protect the antibody from proteolytic enzymes, potentially increasing its in vivo half-life.

Troubleshooting Guides

Issue 1: Premature Payload Release in Plasma

Symptom: A significant increase in free payload is detected in plasma over time in in vivo studies, or a decrease in the average DAR of the ADC is observed.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Linker Instability While the amide bond is generally stable, it can be susceptible to enzymatic cleavage by certain plasma proteases. The ether bonds within the PEG chains are highly stable.
1. Evaluate Conjugation Chemistry: Ensure the amide bond formation between the linker and the antibody lysine residues is complete and stable. Optimize conjugation conditions (pH, temperature, reaction time) to ensure robust bond formation.
2. Alternative Linker Chemistries: If amide bond instability is confirmed, consider alternative, more stable non-cleavable linkers.
Assay-related Artifacts The experimental conditions of the plasma stability assay may be causing payload release.
1. Optimize Assay Conditions: Ensure the plasma used is of high quality and that incubation conditions (temperature, pH) are physiological.
2. Use Orthogonal Methods: Confirm the results using different analytical techniques (e.g., compare LC-MS data with ELISA).
Issue 2: ADC Aggregation

Symptom: Size-exclusion chromatography (SEC) analysis of plasma samples shows a significant percentage of high-molecular-weight species (aggregates).

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Hydrophobic Payload The hydrophobicity of the payload is a primary driver of aggregation, even with a hydrophilic linker.
1. Optimize DAR: A lower DAR can reduce the overall hydrophobicity of the ADC and decrease the tendency to aggregate.
2. Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., polysorbates) to identify a formulation that minimizes aggregation.
Conjugation Process The chemical conditions used during conjugation can induce aggregation.
1. Optimize Conjugation Conditions: Systematically vary the pH, temperature, and concentration of reagents to find conditions that minimize aggregation.
Storage and Handling Improper storage conditions or freeze-thaw cycles can lead to aggregation.
1. Optimize Storage Conditions: Determine the optimal storage temperature and buffer for the ADC.
2. Minimize Freeze-Thaw Cycles: Aliquot the ADC upon preparation to avoid repeated freezing and thawing.

Data Presentation

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (Illustrative Data)

LinkerDARClearance (mL/hr/kg)Half-life (t½, hours)
Short-chain PEG (e.g., PEG4)40.5150
Long-chain PEG (e.g., PEG24)40.3250

Table 2: Aggregation Analysis of ADCs with Different Linkers by SEC (Illustrative Data)

LinkerDAR% Monomer% Aggregates
Non-PEGylated48515
NH-bis(PEG4-acid)4955
NH-bis(PEG4-acid)89010

This table illustrates the expected trend of reduced aggregation with the incorporation of a hydrophilic PEG linker. Higher DAR values can still lead to increased aggregation.

Experimental Protocols

Protocol 1: In Vitro ADC Plasma Stability Assay

Objective: To assess the stability of the ADC in plasma by monitoring the change in average DAR over time.

Materials:

  • ADC with NH-bis(PEG4-acid) linker

  • Human or mouse plasma (freshly prepared with anticoagulant)

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G magnetic beads

  • Reduction reagent (e.g., DTT or TCEP)

  • Alkylation reagent (e.g., iodoacetamide)

  • LC-MS system

Procedure:

  • Incubation: a. Dilute the ADC to a final concentration of 1 mg/mL in plasma. b. Incubate the mixture at 37°C. c. At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), aliquot a portion of the plasma-ADC mixture and store at -80°C until analysis.

  • ADC Capture: a. Thaw the plasma samples. b. Add Protein A or Protein G magnetic beads to capture the ADC. c. Incubate for 1 hour at room temperature with gentle mixing. d. Wash the beads with PBS to remove unbound plasma proteins.

  • Sample Preparation for LC-MS: a. Elute the ADC from the beads using a low-pH buffer. b. Reduce the interchain disulfide bonds of the antibody by adding DTT or TCEP. c. Alkylate the free cysteines with iodoacetamide.

  • LC-MS Analysis: a. Analyze the reduced and alkylated light and heavy chains by LC-MS to determine the drug distribution and calculate the average DAR.

  • Data Analysis: a. Plot the average DAR as a function of time. b. A decrease in DAR over time indicates payload deconjugation.

Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis ADC in Plasma ADC in Plasma Time Points Time Points ADC in Plasma->Time Points Incubation at 37°C ADC Capture ADC Capture Time Points->ADC Capture Sample Collection Reduction & Alkylation Reduction & Alkylation ADC Capture->Reduction & Alkylation LC-MS LC-MS Reduction & Alkylation->LC-MS Data Analysis Data Analysis LC-MS->Data Analysis Determine DAR

Caption: Workflow for in vitro plasma stability assay.

aggregation_troubleshooting ADC Aggregation ADC Aggregation Hydrophobic Payload Hydrophobic Payload ADC Aggregation->Hydrophobic Payload High DAR High DAR ADC Aggregation->High DAR Suboptimal Formulation Suboptimal Formulation ADC Aggregation->Suboptimal Formulation Optimize DAR Optimize DAR Hydrophobic Payload->Optimize DAR Site-Specific Conjugation Site-Specific Conjugation Hydrophobic Payload->Site-Specific Conjugation High DAR->Optimize DAR Formulation Screening Formulation Screening Suboptimal Formulation->Formulation Screening

Caption: Troubleshooting logic for ADC aggregation.

References

Technical Support Center: Enhancing Cell Permeability of NH-bis(PEG4-acid) PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs synthesized with an NH-bis(PEG4-acid) linker.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during your experiments with NH-bis(PEG4-acid) PROTACs.

Issue 1: Low or undetectable intracellular concentration of the PROTAC.

Potential Cause Troubleshooting/Optimization Strategy
High Polarity and/or Molecular Weight: The inherent physicochemical properties of PROTACs often lead to poor passive diffusion across the cell membrane.[1][2]1. Confirm Physicochemical Properties: If not already done, calculate or experimentally determine the molecular weight (MW), topological polar surface area (TPSA), and calculated logP (cLogP) of your PROTAC. 2. Linker Modification: While maintaining the core NH-bis(PEG4-acid) structure, consider synthesizing analogs with subtle modifications. For instance, replacing an amide bond in proximity to the linker with an ester can reduce the hydrogen bond donor count and improve permeability.[3][4] 3. Incorporate Hydrophobic Moieties: If synthetically feasible, introduce small, hydrophobic groups on the warhead or E3 ligase ligand that do not compromise binding affinity but can help shield polarity.
Suboptimal Conformational Dynamics: The PROTAC may not be adopting a favorable conformation to shield its polar surface area for membrane transit.1. Promote Intramolecular Hydrogen Bonding (IMHB): The ether oxygens of the PEG chains can act as hydrogen bond acceptors.[3] Computational modeling can help predict if your PROTAC can form IMHBs to create a more compact, less polar conformation. 2. NMR Conformational Analysis: In-depth structural analysis using NMR spectroscopy in different solvents (e.g., a polar solvent like DMSO and a non-polar solvent like chloroform) can reveal the conformational flexibility of your PROTAC and its ability to adopt a folded state.
Active Efflux: The PROTAC may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp).1. Caco-2 Efflux Assay: Perform a bidirectional Caco-2 permeability assay to determine the efflux ratio. An efflux ratio significantly greater than 2 suggests active efflux. 2. Co-dosing with Efflux Inhibitors: In your cellular assays, co-administer your PROTAC with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if intracellular accumulation and subsequent protein degradation are enhanced.

Issue 2: Good in vitro potency (biochemical assays) but poor cellular activity (low DC50/Dmax).

Potential Cause Troubleshooting/Optimization Strategy
Insufficient Cell Permeability: This is a primary reason for the disconnect between biochemical and cellular activity.1. Directly Measure Permeability: Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a high-throughput assessment of passive permeability. 2. Cell-Based Permeability Assays: Employ Caco-2 or MDCK cell-based assays for a more physiologically relevant measure of permeability that includes active transport and efflux. 3. Structure-Permeability Relationship (SPR) Studies: Synthesize a small library of analogs with systematic linker modifications (e.g., varying PEG length, though this deviates from the core topic) to understand the impact on permeability.
"Hook Effect": At higher concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, reducing the formation of the productive ternary complex.1. Perform a Wide Dose-Response Curve: Test your PROTAC over a broad concentration range in your cellular degradation assay. A bell-shaped curve is indicative of the hook effect. 2. Lower the Concentration Range: If a hook effect is observed, focus on the lower concentration range to determine the optimal degradation concentration.
Intracellular Instability: The PROTAC may be rapidly metabolized within the cell.1. Assess Metabolic Stability: Incubate the PROTAC with liver microsomes or S9 fractions and monitor its degradation over time using LC-MS/MS. 2. Incorporate Metabolically Stable Moieties: If metabolic instability is confirmed, consider introducing more rigid or less metabolically labile groups in the linker or ligands, such as piperazine or piperidine rings, though this would be a significant deviation from the NH-bis(PEG4-acid) structure.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of a PROTAC using an NH-bis(PEG4-acid) linker?

A1: PROTACs incorporating an NH-bis(PEG4-acid) linker will inherently have a high molecular weight and a significant number of hydrogen bond acceptors due to the ether oxygens in the PEG chains. This generally leads to high polarity and low calculated logP values. While the PEG component enhances water solubility, it can be a major hurdle for passive cell permeability.

Q2: How does the flexibility of the PEG4 chains in the NH-bis(PEG4-acid) linker influence cell permeability?

A2: The flexibility of the PEG chains is a double-edged sword. On one hand, it can allow the PROTAC to adopt a folded, more compact conformation, often referred to as "molecular chameleonicity." This folded state can be stabilized by intramolecular hydrogen bonds, where the ether oxygens of the PEG linker shield the polar groups of the warhead or E3 ligase ligand, presenting a less polar surface to the nonpolar lipid bilayer of the cell membrane and facilitating passive diffusion. On the other hand, excessive flexibility can be entropically unfavorable for binding and may not lead to a stable, permeation-competent conformation.

Q3: Are there any general strategies to consider when designing a PROTAC with an NH-bis(PEG4-acid) linker to maximize cell permeability from the outset?

A3: Yes, several design principles can be applied:

  • Minimize Hydrogen Bond Donors: The number of solvent-exposed hydrogen bond donors is a critical determinant of permeability. When selecting warheads and E3 ligase ligands, and when designing the attachment points to the linker, aim to minimize the number of exposed N-H or O-H groups.

  • Promote "Chameleonicity": Use computational modeling to predict the likelihood of your PROTAC forming intramolecular hydrogen bonds and adopting a folded conformation in a nonpolar environment.

  • Optimize Lipophilicity: While PEG linkers are hydrophilic, the overall lipophilicity of the PROTAC should be considered. Aim for a calculated logP (ALogP) that balances solubility and permeability. Some studies suggest keeping the ALogP below 5.

Q4: Which experimental assays are most suitable for assessing the cell permeability of my NH-bis(PEG4-acid) PROTAC?

A4: A tiered approach is often most effective:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening and ranking of compounds based on their intrinsic permeability.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelium with tight junctions, mimicking the intestinal barrier. It provides a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux mechanisms.

Quantitative Data Summary

The following table summarizes representative data from permeability assays for hypothetical PROTACs with varying linker characteristics to illustrate how data can be structured for comparison.

PROTAC IDLinker TypeMW (Da)TPSA (Ų)cLogPPAMPA P_app_ (x 10⁻⁶ cm/s)Caco-2 P_app_ (A-B) (x 10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)
PROTAC-ANH-bis(PEG4-acid)9502201.50.50.210.5
PROTAC-BAlkyl Chain8801803.82.11.51.8
PROTAC-CRigid Piperazine9201952.51.51.12.1

Note: This table contains hypothetical data for illustrative purposes.

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (P_app_).

  • Methodology:

    • Prepare a stock solution of the PROTAC in DMSO.

    • Dilute the stock solution in a buffer at pH 7.4 to create the donor solution.

    • Coat the filter of a 96-well microplate (donor plate) with a solution of a lipid (e.g., lecithin) in a nonpolar solvent (e.g., dodecane).

    • Add the donor solution to the wells of the donor plate.

    • Place an acceptor plate containing buffer on top of the donor plate, ensuring the coated filters are in contact with the acceptor buffer.

    • Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the apparent permeability coefficient (P_app_) using the following equation: P_app_ = [-V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t)] / [C_equilibrium]) where V_D and V_A are the volumes of the donor and acceptor compartments, A is the filter area, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_equilibrium] is the theoretical equilibrium concentration.

2. Caco-2 Permeability Assay

  • Principle: This assay uses a monolayer of Caco-2 cells to model the human intestinal epithelium and assess both passive and active transport mechanisms.

  • Methodology:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Prepare the PROTAC solution in a transport buffer.

    • For apical-to-basolateral (A-B) permeability, add the PROTAC solution to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber.

    • For basolateral-to-apical (B-A) permeability, add the PROTAC solution to the basolateral chamber and transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At various time points, collect samples from the receiver chamber and analyze the PROTAC concentration by LC-MS/MS.

    • Calculate the apparent permeability coefficient (P_app_) for both directions.

    • The efflux ratio is calculated as P_app_ (B-A) / P_app_ (A-B).

Visualizations

PROTAC_Permeability_Troubleshooting cluster_causes Potential Causes cluster_strategies Assessment & Optimization Strategies start Low Cellular Activity of NH-bis(PEG4-acid) PROTAC cause1 Poor Permeability (High MW/Polarity) start->cause1 cause2 Suboptimal Conformation start->cause2 cause3 Active Efflux start->cause3 strategy1 Measure Permeability (PAMPA, Caco-2) cause1->strategy1 strategy2 Computational Modeling & NMR Analysis cause2->strategy2 strategy3 Bidirectional Caco-2 Assay & Efflux Inhibitors cause3->strategy3 end_goal Enhanced Cell Permeability & Cellular Activity strategy1->end_goal strategy2->end_goal strategy3->end_goal

Caption: Troubleshooting workflow for low cellular activity.

Chameleonicity_Concept cluster_extracellular Extracellular (Aqueous) cluster_membrane Cell Membrane (Lipophilic) cluster_intracellular Intracellular (Aqueous) extracellular_protac Elongated/ Polar PROTAC membrane_protac Folded/ Less Polar PROTAC extracellular_protac->membrane_protac Conformational Folding intracellular_protac Elongated/ Polar PROTAC membrane_protac->intracellular_protac Unfolding

Caption: The "Molecular Chameleon" concept for PROTAC permeability.

Permeability_Assay_Workflow start Synthesized NH-bis(PEG4-acid) PROTAC pampa PAMPA Assay (Passive Permeability Screen) start->pampa decision Is P_app_ > Threshold? pampa->decision caco2 Caco-2 Assay (Active Transport & Efflux) decision->caco2 Yes optimize Rational Design/ Optimization decision->optimize No analyze_efflux Analyze Efflux Ratio caco2->analyze_efflux proceed Proceed to Cellular Activity Assays analyze_efflux->proceed optimize->start

Caption: Tiered workflow for assessing PROTAC permeability.

References

Technical Support Center: Mitigating Off-Target Effects with NH-bis(PEG4-acid) Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NH-bis(PEG4-acid) linkers in the development of targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs). The information provided is intended to assist in mitigating off-target effects and optimizing experimental workflows.

Disclaimer

Direct quantitative data and specific experimental protocols for the NH-bis(PEG4-acid) linker are limited in publicly available literature. Therefore, the information presented in this guide is based on established principles for branched and hydrophilic polyethylene glycol (PEG) linkers in PROTAC design. Researchers should consider this guidance as a starting point and optimize protocols for their specific molecules and experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the NH-bis(PEG4-acid) linker in mitigating off-target effects?

A1: The NH-bis(PEG4-acid) linker, a branched hydrophilic PEG linker, can help mitigate off-target effects through several mechanisms. Its hydrophilicity can improve the solubility of the entire molecule, which can reduce non-specific binding caused by poor solubility.[1][2] The length and branched nature of the linker influence the geometry of the ternary complex (target protein-PROTAC-E3 ligase), which can be optimized to favor the on-target protein and disfavor off-target interactions.[2][3][4]

Q2: How does the branched structure of the NH-bis(PEG4-acid) linker potentially influence selectivity compared to a linear PEG linker?

A2: The branched structure of the NH-bis(PEG4-acid) linker can provide a more defined three-dimensional conformation, which can lead to more specific interactions within the ternary complex. This can enhance selectivity by creating a more optimal arrangement for the ubiquitination of the on-target protein while being less favorable for off-target proteins.

Q3: Can the hydrophilic nature of the NH-bis(PEG4-acid) linker negatively impact cell permeability?

A3: Yes, while the hydrophilicity of PEG linkers improves aqueous solubility, it can also decrease passive cell membrane permeability. This is a critical trade-off in PROTAC design. Researchers may need to balance the benefits of improved solubility against potential challenges in cellular uptake.

Q4: What are the key assays to assess the off-target effects of a PROTAC synthesized with an NH-bis(PEG4-acid) linker?

A4: The most comprehensive method for identifying off-target effects is unbiased quantitative proteomics using mass spectrometry. This technique provides a global view of protein degradation events within the cell. Other important assays include the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context and NanoBRET™ Ternary Complex Assays to measure the formation of the ternary complex with the intended target versus potential off-targets.

Troubleshooting Guides

Problem 1: High levels of off-target protein degradation observed in proteomics.
Possible Cause Troubleshooting Steps
Suboptimal Linker Length or Conformation The length and branching of the NH-bis(PEG4-acid) linker may not be optimal for the specific target and E3 ligase, leading to the formation of stable ternary complexes with off-target proteins. Synthesize and test a series of PROTACs with varying linker lengths and compositions to identify a more selective candidate.
Poor Physicochemical Properties Poor solubility of the PROTAC can lead to aggregation and non-specific protein interactions. Confirm the solubility of your PROTAC in the assay buffer. The hydrophilic NH-bis(PEG4-acid) linker is intended to improve solubility, but the overall properties of the molecule may still be suboptimal.
"Hook Effect" Leading to Off-Target Effects At high concentrations, PROTACs can form binary complexes with the E3 ligase, which may then recruit and degrade off-target proteins. Perform a wide dose-response experiment to determine the optimal concentration for on-target degradation and to identify the hook effect.
Problem 2: Low potency of the PROTAC despite good on-target binding.
Possible Cause Troubleshooting Steps
Poor Cell Permeability The hydrophilic nature of the NH-bis(PEG4-acid) linker may be hindering the PROTAC's ability to cross the cell membrane. Perform a cell permeability assay (e.g., PAMPA) to assess the molecule's ability to enter cells. Consider strategies to improve permeability, such as the incorporation of more lipophilic moieties in other parts of the molecule.
Inefficient Ternary Complex Formation The geometry provided by the NH-bis(PEG4-acid) linker may not be conducive to a stable and productive ternary complex with the on-target protein and E3 ligase. Use a NanoBRET™ Ternary Complex Assay to quantify the formation of the on-target ternary complex in live cells.
PROTAC Instability The PROTAC molecule may be unstable in the cellular environment. Assess the stability of your PROTAC in cell culture media and cell lysates.

Quantitative Data Summary

While specific data for NH-bis(PEG4-acid) is limited, the following table provides an example of how to present comparative data for different linker types, which is a crucial step in optimizing for on-target selectivity.

Table 1: Exemplar Off-Target Profile of PROTACs with Different Linker Chemistries

Linker TypeOn-Target Degradation (DC50, nM)Number of Off-Target Proteins Degraded (>50%)Key Off-Target Proteins Identified
Branched PEG (e.g., NH-bis(PEG4-acid)) 155Protein A, Protein B
Linear PEG (12 atoms) 2512Protein A, Protein C, Protein D
Aliphatic (12 atoms) 5020Protein C, Protein E, Protein F

This is exemplar data and should be replaced with experimental results.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC with an NH-bis(PEG4-acid) Linker

This protocol outlines a general approach for synthesizing a PROTAC using an NH-bis(PEG4-acid) linker, which has two carboxylic acid groups. This allows for a sequential coupling strategy.

Step 1: First Amide Coupling

  • Dissolve the E3 ligase ligand (with a free amine) (1.0 eq) and NH-bis(PEG4-acid) linker (1.2 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.5 eq) and a base like DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

  • Upon completion, perform an aqueous workup and purify the mono-functionalized linker-ligand conjugate by flash chromatography.

Step 2: Second Amide Coupling

  • Dissolve the purified product from Step 1 (1.0 eq) and the target protein ligand (with a free amine) (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction at room temperature overnight, monitoring by LC-MS.

  • Perform an aqueous workup and purify the final PROTAC product by preparative HPLC.

Protocol 2: Off-Target Profiling using Quantitative Proteomics
  • Cell Culture and Treatment: Culture your cell line of interest to 70-80% confluency. Treat the cells with your PROTAC at its optimal on-target degradation concentration, a vehicle control (e.g., DMSO), and a negative control PROTAC for 24 hours.

  • Cell Lysis and Protein Digestion: Harvest the cells, wash with PBS, and lyse them in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Isobaric Labeling (e.g., TMT): Label the peptide samples from each condition with tandem mass tags (TMT) according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data using a suitable software (e.g., Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.

Protocol 3: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with your PROTAC or vehicle control for a specified time (e.g., 1-2 hours) to allow for target engagement.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blot or other protein detection methods. An increase in the amount of soluble target protein at higher temperatures in the PROTAC-treated sample indicates target engagement.

Protocol 4: NanoBRET™ Ternary Complex Formation Assay
  • Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®. Plate the cells in an assay plate.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells to label the E3 ligase.

  • PROTAC Treatment: Add a serial dilution of your PROTAC to the wells.

  • Signal Detection: Add the NanoBRET® Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (>610 nm) emission signals. An increase in the BRET ratio (acceptor/donor) indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (NH-bis(PEG4-acid) linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein (On-Target) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degradation Off_Target_Workflow cluster_1 Experimental Workflow for Off-Target Assessment A PROTAC Treatment (Varying Concentrations) B Quantitative Proteomics (LC-MS/MS) A->B C Data Analysis: Identify Degraded Proteins B->C D On-Target vs. Off-Target Discrimination C->D E Secondary Assays: CETSA, NanoBRET D->E Validate Hits F Linker Optimization D->F High Off-Target Hits Troubleshooting_Logic cluster_2 Troubleshooting Logic Start High Off-Target Effects? Solubility Check Solubility Start->Solubility Yes Permeability Assess Cell Permeability Solubility->Permeability Solubility OK Ternary Ternary Complex Assay (On- vs. Off-Target) Permeability->Ternary Permeability OK Optimize Optimize Linker Ternary->Optimize Off-Target Complex Forms

References

Technical Support Center: Impact of NH-bis(PEG4-acid) Linker on Ternary Complex Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of the NH-bis(PEG4-acid) linker on the stability of proteolysis-targeting chimera (PROTAC) ternary complexes.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized impact of the NH-bis(PEG4-acid) linker's structure on ternary complex stability compared to a linear PEG4 linker?

A1: The NH-bis(PEG4-acid) linker introduces a degree of rigidity and a defined conformational vector due to its branched nature at the secondary amine. Compared to a more flexible linear PEG4 linker, the NH-bis structure is hypothesized to:

  • Pre-organize the PROTAC molecule: The branching can reduce the conformational flexibility of the linker, potentially lowering the entropic penalty upon binding to form the ternary complex.[1] This pre-organization may lead to a more favorable conformation for simultaneous binding to the target protein and the E3 ligase.

  • Influence binding cooperativity: The constrained geometry imposed by the linker can affect the protein-protein interactions between the target and the E3 ligase within the ternary complex.[2] This can either enhance positive cooperativity (a more stable ternary complex) or lead to negative cooperativity if the imposed conformation results in steric clashes.

  • Alter ternary complex kinetics: The rigidity may influence the association (k_on) and dissociation (k_off) rates of the ternary complex. A more rigid linker could potentially lead to a slower k_off, resulting in a more stable and longer-lived ternary complex, which has been correlated with more efficient protein degradation.[3][4]

It is crucial to empirically determine the effect of this linker for each specific target and E3 ligase pair, as the optimal linker geometry is highly system-dependent.[5]

Q2: My PROTAC with an NH-bis(PEG4-acid) linker shows poor target degradation despite good binary binding to the target protein and E3 ligase. What are the potential linker-related issues?

A2: This is a common challenge in PROTAC development and can often be attributed to suboptimal ternary complex formation or stability. Potential linker-related issues include:

  • Unfavorable Ternary Complex Geometry: The rigidity of the NH-bis(PEG4-acid) linker may force an unproductive orientation of the target protein relative to the E3 ligase, where the surface lysines on the target are not accessible for ubiquitination.

  • Negative Cooperativity: The linker's conformation might induce steric clashes or unfavorable electrostatic interactions between the target protein and the E3 ligase, leading to a destabilized ternary complex.

  • Poor Physicochemical Properties: While PEG linkers generally improve solubility, the overall structure of the PROTAC could still result in poor cell permeability or high efflux, preventing it from reaching its intracellular target.

Q3: How can I experimentally assess the stability of a ternary complex formed with a PROTAC containing an NH-bis(PEG4-acid) linker?

A3: Several biophysical techniques can be employed to quantify the formation and stability of the ternary complex:

  • Surface Plasmon Resonance (SPR): SPR can determine the kinetics (k_on, k_off) and affinity (K_D) of both binary and ternary complex formation. This allows for the calculation of the cooperativity factor.

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding, providing information on the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n) of complex formation. This is particularly useful for accurately determining cooperativity.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is a proximity-based assay that can be used to measure the formation of the ternary complex in a solution-based format, which is amenable to high-throughput screening.

  • Biolayer Interferometry (BLI): Similar to SPR, BLI can measure the kinetics of ternary complex formation.

Q4: What is the "hook effect" and how might the NH-bis(PEG4-acid) linker influence it?

A4: The "hook effect" is observed when increasing concentrations of a PROTAC lead to a decrease in target degradation. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex. A linker that promotes high positive cooperativity can help to mitigate the hook effect by stabilizing the ternary complex even at higher PROTAC concentrations. The rigidity of the NH-bis(PEG4-acid) linker could potentially enhance cooperativity if it leads to favorable protein-protein interactions, thereby reducing the hook effect.

Troubleshooting Guide

Issue Potential Cause (Linker-Related) Troubleshooting Steps
No or low target degradation Inefficient ternary complex formation: The rigidity of the NH-bis(PEG4-acid) linker may lead to an unproductive conformation.1. Assess Ternary Complex Formation: Use biophysical assays like SPR, ITC, or TR-FRET to confirm if a stable ternary complex is forming.2. Synthesize Analogs: If ternary complex formation is weak or absent, synthesize PROTACs with linear PEG linkers of varying lengths to evaluate the impact of flexibility.
"Hook effect" observed at low PROTAC concentrations Low cooperativity: The linker may not be optimally positioning the two proteins for favorable interactions, leading to a prevalence of binary complexes at lower concentrations.1. Quantify Cooperativity: Use SPR or ITC to determine the cooperativity factor (α).2. Modify Linker Attachment Points: Altering the vector on the warhead or E3 ligase ligand where the linker is attached can significantly impact ternary complex geometry and cooperativity.
Discrepancy between biochemical and cellular degradation assays Poor cell permeability: The overall physicochemical properties of the PROTAC, influenced by the linker, may limit its ability to cross the cell membrane.1. Perform Cellular Target Engagement Assays: Use techniques like NanoBRET or Cellular Thermal Shift Assay (CETSA) to confirm the PROTAC is reaching and binding its target inside the cell.2. Modify Linker Composition: While maintaining the core structure, consider subtle modifications to improve lipophilicity or reduce polar surface area.
High ternary complex stability but low degradation Unproductive complex geometry: The stable complex may orient the target protein in a way that surface lysines are not accessible to the E2-ubiquitin conjugate.1. Molecular Modeling: Use computational tools like Rosetta to model the ternary complex and visualize the positioning of lysine residues.2. Vary Linker Structure: Synthesize PROTACs with different rigid linkers (e.g., incorporating piperazine or aromatic rings) to explore alternative ternary complex conformations.

Quantitative Data Summary

While direct quantitative data for the NH-bis(PEG4-acid) linker is not extensively available in the public domain, the following table provides a general comparison of how linker properties can influence ternary complex stability and degradation. The values are illustrative and highly dependent on the specific PROTAC system.

Linker TypeGeneral RigidityExpected Impact on Cooperativity (α)Representative Ternary Complex K_D (nM)Representative DC50 (nM)
Linear PEGFlexibleVariable, system-dependent10 - 5005 - 100
NH-bis(PEG4-acid) Semi-rigid Potentially higher α if pre-organization is favorable System-dependent System-dependent
Alkyl ChainFlexibleVariable, system-dependent20 - 100010 - 500
Rigid (e.g., piperazine)RigidCan be high if geometry is optimal1 - 1001 - 50

Experimental Protocols

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D) of the ternary complex, and to calculate the cooperativity factor (α).

Methodology:

  • Immobilization: Immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the binary K_D (K_Dbinary).

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Fit the sensorgrams to a 1:1 binding model to determine the ternary K_D (K_Dternary).

  • Cooperativity Calculation:

    • Calculate the cooperativity factor using the formula: α = K_Dbinary / K_Dternary.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

Objective: To determine the thermodynamic parameters (K_D, ΔH, ΔS) of binary and ternary complex formation and to calculate the cooperativity factor (α).

Methodology:

  • Binary Titration 1 (PROTAC into E3 Ligase):

    • Place the purified E3 ligase in the ITC cell.

    • Titrate the PROTAC from the syringe into the cell.

    • Analyze the data to determine the binary K_D1.

  • Binary Titration 2 (PROTAC into Target Protein):

    • Place the purified target protein in the ITC cell.

    • Titrate the PROTAC from the syringe into the cell.

    • Analyze the data to determine the binary K_D2.

  • Ternary Titration:

    • Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.

    • Titrate the PROTAC from the syringe into the cell.

    • Analyze the data to determine the ternary K_D (K_Dternary).

  • Cooperativity Calculation:

    • Calculate the cooperativity factor: α = K_D1 / K_Dternary.

Visualizations

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (NH-bis(PEG4-acid) linker) Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Target-PROTAC-E3 Ternary Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Recruits E2 Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Degraded Target Proteasome->Degradation

Caption: PROTAC mechanism of action, highlighting ternary complex formation.

Troubleshooting_Workflow Start Low/No Target Degradation Check_Binary Confirm Binary Binding (SPR, ITC) Start->Check_Binary Check_Ternary Assess Ternary Complex Formation (SPR, ITC, TR-FRET) Check_Binary->Check_Ternary Binding Confirmed No_Binary No Binary Binding Check_Binary->No_Binary No Binding Check_Cellular Confirm Cellular Target Engagement (NanoBRET, CETSA) Check_Ternary->Check_Cellular Complex Forms No_Ternary Weak/No Ternary Complex Check_Ternary->No_Ternary No/Weak Complex No_Cellular No Cellular Engagement Check_Cellular->No_Cellular No Engagement Redesign_Ligand Redesign Warhead/ E3 Ligand No_Binary->Redesign_Ligand Modify_Linker Modify Linker (Length, Flexibility, Attachment) No_Ternary->Modify_Linker Improve_PK Improve Physicochemical Properties No_Cellular->Improve_PK

Caption: Troubleshooting workflow for PROTACs with low degradation efficacy.

References

Technical Support Center: Refining Reaction Conditions for NH-bis(PEG4-acid) Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NH-bis(PEG4-acid) bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine your experimental conditions and ensure successful conjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for conjugating NH-bis(PEG4-acid) to a biomolecule?

The conjugation of NH-bis(PEG4-acid) to a biomolecule, such as a protein or peptide, relies on the activation of its terminal carboxylic acid groups to make them reactive towards primary amines (e.g., the side chain of lysine residues or the N-terminus). This is typically achieved through a two-step reaction using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The process involves:

  • Activation: EDC reacts with the carboxylic acid groups on the NH-bis(PEG4-acid) to form a highly reactive O-acylisourea intermediate.

  • NHS Ester Formation: This unstable intermediate then reacts with NHS to form a more stable amine-reactive NHS ester.

  • Conjugation: The NHS ester readily reacts with primary amines on the target biomolecule to form a stable amide bond, releasing NHS as a byproduct.

Q2: What is the optimal pH for the EDC/NHS coupling reaction with NH-bis(PEG4-acid)?

The EDC/NHS coupling reaction has a two-part pH optimum. For best results, a two-buffer system is recommended:

  • Activation Step (EDC/NHS): The activation of the carboxylic acid groups is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 . A common buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES).

  • Conjugation Step (to amine): The reaction of the NHS-activated PEG linker with primary amines on the biomolecule is most efficient at a pH of 7.2-8.5 . Common buffers for this step include phosphate-buffered saline (PBS), HEPES, or borate buffer.

Q3: What are the primary competing reactions that can reduce my conjugation efficiency?

The primary competing reaction is the hydrolysis of the NHS ester . In an aqueous environment, the NHS ester can react with water, which hydrolyzes it back to a carboxylic acid, rendering it unreactive towards amines. The rate of hydrolysis increases significantly with increasing pH. Therefore, it is crucial to perform the conjugation step promptly after the activation of the NH-bis(PEG4-acid).

Q4: How should I prepare and store my EDC and NHS reagents?

Both EDC and NHS are highly sensitive to moisture. To maintain their reactivity:

  • Storage: Store EDC and NHS desiccated at -20°C.

  • Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.

  • Solution Preparation: Prepare solutions of EDC and NHS immediately before use. Do not store aqueous solutions of these reagents. For water-insoluble NHS esters, a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used to prepare a stock solution.

Q5: How can I quench the EDC/NHS coupling reaction?

Quenching the reaction is important to stop the conjugation process and deactivate any remaining reactive groups. Common quenching reagents include:

  • Hydroxylamine: Added to a final concentration of 10-50 mM, it hydrolyzes unreacted NHS esters.

  • Primary Amine-Containing Buffers: Buffers such as Tris or glycine can be added to a final concentration of 20-50 mM to react with and cap any remaining NHS esters.

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

This is a common issue that can often be traced back to reaction conditions or reagent quality.

Potential Cause Recommended Action
Suboptimal pH Verify the pH of your activation and conjugation buffers. Use a calibrated pH meter.
Inactive EDC or NHS EDC and NHS are moisture-sensitive. Ensure they have been stored properly under desiccated conditions. Perform a reactivity test on a small scale if in doubt.
Presence of Competing Nucleophiles Ensure your biomolecule is in a buffer free of primary amines (e.g., Tris, glycine) or other nucleophiles that can compete with the desired reaction.
Insufficient Molar Excess of Reagents The molar ratio of the PEG linker, EDC, and NHS to the biomolecule is critical. A molar excess of the activating reagents is typically required.
Hydrolysis of NHS Ester Minimize the time between the activation of the NH-bis(PEG4-acid) and its addition to the biomolecule solution. Keep the pH of the conjugation reaction from becoming too high (ideally ≤ 8.5).
Low Protein Concentration At low protein concentrations, the competing hydrolysis reaction is more likely to occur. If possible, increase the concentration of your biomolecule.
Issue 2: Precipitation of Biomolecule During Reaction

Precipitation can significantly reduce the yield of your final conjugate.

Potential Cause Recommended Action
Protein Aggregation The change in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility.
High EDC Concentration In some cases, very high concentrations of EDC can lead to protein precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration.
Over-crosslinking The bifunctional nature of NH-bis(PEG4-acid) can lead to intermolecular crosslinking, which may cause aggregation and precipitation.
Issue 3: Unwanted Dimerization or Oligomerization of the Biomolecule

The two carboxylic acid groups on NH-bis(PEG4-acid) can potentially link two separate biomolecules together.

Potential Cause Recommended Action
High Biomolecule Concentration Higher concentrations of the target biomolecule favor intermolecular crosslinking (dimerization). To promote intramolecular crosslinking (if desired) or single attachment, work with more dilute solutions of your biomolecule.
Stoichiometry of Linker to Biomolecule A lower molar ratio of NH-bis(PEG4-acid) to the biomolecule can favor the formation of intermolecular linkages. Conversely, a higher molar excess of the linker can promote single attachment or intramolecular crosslinking.

Data Presentation: Optimizing Reaction Parameters

The following tables provide general guidelines for optimizing the reaction conditions for NH-bis(PEG4-acid) bioconjugation. Optimal conditions should be determined empirically for each specific application.

Table 1: Effect of pH on Reaction Steps

Reaction Step pH Range Recommended Buffer Key Considerations
Activation 4.5 - 6.00.1 M MESMaximizes the efficiency of EDC activation of the carboxylic acid.
Conjugation 7.2 - 8.5PBS, HEPES, BorateBalances the reactivity of primary amines with the rate of NHS ester hydrolysis. pH > 8.5 significantly increases hydrolysis.

Table 2: Recommended Molar Ratios of Reagents

Reagent Molar Ratio (Reagent : Biomolecule) Rationale
NH-bis(PEG4-acid)5 - 20 fold excessDrives the reaction towards the desired product and can influence the degree of labeling.
EDC1.5 - 2 fold excess over NH-bis(PEG4-acid)Ensures efficient activation of the carboxylic acid groups.
NHS/Sulfo-NHS1.5 - 2 fold excess over NH-bis(PEG4-acid)Stabilizes the activated intermediate, improving conjugation efficiency.

Table 3: Incubation Time and Temperature

Reaction Step Temperature Time Notes
Activation Room Temperature15 - 30 minutesSufficient for the formation of the NHS ester.
Conjugation Room Temperature or 4°C1 - 4 hoursLonger incubation times at 4°C may be beneficial for sensitive biomolecules.
Quenching Room Temperature15 - 30 minutesEnsures complete deactivation of remaining reactive groups.

Experimental Protocols

Protocol: Two-Step EDC/NHS Bioconjugation with NH-bis(PEG4-acid)

This protocol describes a general method for conjugating NH-bis(PEG4-acid) to a protein.

Materials:

  • Protein to be conjugated in an amine-free buffer (e.g., 0.1 M MES, pH 6.0)

  • NH-bis(PEG4-acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate NH-bis(PEG4-acid), EDC, and Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of NH-bis(PEG4-acid) in an appropriate solvent (e.g., water or DMSO).

    • Prepare fresh solutions of EDC and Sulfo-NHS in ultrapure water immediately before use.

  • Activation of NH-bis(PEG4-acid):

    • In a microcentrifuge tube, dissolve NH-bis(PEG4-acid) in Activation Buffer.

    • Add EDC and Sulfo-NHS to the NH-bis(PEG4-acid) solution. A typical molar ratio is 1:2:2 (PEG linker:EDC:Sulfo-NHS).

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation to the Protein:

    • Dissolve the protein in Conjugation Buffer at a suitable concentration.

    • Add the activated NH-bis(PEG4-acid) solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification prep_linker Prepare NH-bis(PEG4-acid) stock solution activation Activation (pH 6.0, 15-30 min) prep_linker->activation prep_edc Prepare fresh EDC solution prep_edc->activation prep_snhs Prepare fresh Sulfo-NHS solution prep_snhs->activation prep_protein Prepare protein in Conjugation Buffer (pH 7.4) conjugation Conjugation (pH 7.4, 1-4 hours) prep_protein->conjugation activation->conjugation quenching Quenching (15-30 min) conjugation->quenching purify Desalting Column (e.g., SEC) quenching->purify final_product Purified Bioconjugate purify->final_product crosslinking_control cluster_conditions Reaction Conditions cluster_outcomes Predominant Outcome start Bioconjugation with NH-bis(PEG4-acid) conc Biomolecule Concentration start->conc ratio Linker : Biomolecule Molar Ratio start->ratio intra Intramolecular Crosslinking conc->intra Low inter Intermolecular Crosslinking (Dimerization) conc->inter High ratio->intra High ratio->inter Low gpcr_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling receptor CXCR4 Receptor (GPCR) g_protein G-protein (inactive) receptor->g_protein Activates g_protein_active G-protein (active) ca_mobilization Calcium Mobilization g_protein_active->ca_mobilization ligand Monomeric Ligand ligand->receptor Binds dimeric_ligand Dimeric Ligand (via NH-bis(PEG4-acid)) dimeric_ligand->receptor Induces Dimerization & Binds chemotaxis Chemotaxis ca_mobilization->chemotaxis

Validation & Comparative

Navigating the Nexus of Stability: A Comparative Analysis of NH-bis(PEG4-acid) and Linear PEG Linkers in Bioconjugate Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of a bioconjugate's success. The linker's architecture can profoundly influence the stability, pharmacokinetics, and ultimate efficacy of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of the degradation efficiency of a branched linker, NH-bis(PEG4-acid), versus traditional linear PEG linkers, supported by illustrative data and detailed experimental protocols to empower informed linker selection.

The architecture of a polyethylene glycol (PEG) linker, whether linear or branched, can significantly impact its behavior in biological systems. Branched linkers, like NH-bis(PEG4-acid), generally exhibit a larger hydrodynamic radius compared to their linear counterparts of similar molecular weight. This increased size can shield the linker and the attached payload from enzymatic degradation and reduce renal clearance, potentially leading to a longer in vivo half-life.[1][2][3] However, the complex three-dimensional structure of branched linkers may also introduce steric hindrance, which could impede access for enzymatic cleavage where such a mechanism is desired for payload release.[1]

Linear PEG linkers, being structurally simpler, may offer more predictable degradation kinetics and less steric interference for enzymatic action.[1] The degradation of PEG-based linkers, particularly those containing ester bonds, is primarily governed by hydrolytic cleavage, a process that is sensitive to pH and temperature.

Data Presentation: A Comparative Overview

The following table summarizes the anticipated differences in properties between NH-bis(PEG4-acid) and a linear PEG linker of a comparable molecular weight. The quantitative values are illustrative and intended to highlight the expected trends based on linker architecture. Actual experimental results will vary depending on the specific bioconjugate, experimental conditions, and the biological matrix.

ParameterNH-bis(PEG4-acid) (Branched)Linear PEG4 LinkerRationale for Difference
Serum Half-Life (t½) Potentially Longer (e.g., 48-72 h)Shorter (e.g., 24-48 h)The larger hydrodynamic volume of the branched linker may reduce renal clearance, extending circulation time.
Enzymatic Cleavage Rate Potentially SlowerFasterIncreased steric hindrance from the branched structure may limit enzyme access to cleavage sites.
Hydrolytic Stability SimilarSimilarFor linkers with the same core chemical bonds (e.g., esters), hydrolytic stability is expected to be comparable, though microenvironment effects could play a role.
Drug-to-Antibody Ratio (DAR) Stability Potentially HigherLowerA more shielded environment around the drug linkage site in the branched structure could offer greater protection from degrading enzymes.
Target Protein Degradation (for PROTACs) VariableVariableEfficacy depends on optimal ternary complex formation, where linker length and flexibility are key, rather than just degradation resistance.

Experimental Protocols

To empirically determine the degradation efficiency of these linkers, the following detailed experimental protocols can be employed.

Serum Stability Assay for Antibody-Drug Conjugates (ADCs)

This protocol outlines a method to assess the stability of an ADC by monitoring the drug-to-antibody ratio (DAR) over time in a serum environment.

Materials:

  • ADC constructs with NH-bis(PEG4-acid) and linear PEG4 linkers

  • Human or mouse serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A affinity chromatography resin

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • LC-MS grade water, acetonitrile, and formic acid

  • A liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Incubation: Dilute the ADC constructs to a final concentration of 1 mg/mL in serum. Prepare a parallel control in PBS. Incubate all samples at 37°C.

  • Time Points: Collect aliquots of the incubation mixtures at various time points (e.g., 0, 6, 12, 24, 48, 72, and 96 hours). Immediately freeze the collected samples at -80°C to halt degradation.

  • ADC Purification: Thaw the samples and purify the ADC from the serum proteins using Protein A affinity chromatography. Wash the resin with PBS to remove non-specifically bound proteins.

  • Elution and Neutralization: Elute the ADC from the resin using the elution buffer and immediately neutralize the eluate with the neutralization buffer.

  • LC-MS Analysis: Analyze the purified ADC samples by LC-MS. Use a reversed-phase column suitable for protein analysis. The mass spectrometer should be set to acquire data in the appropriate mass range to detect the intact ADC with different drug loads.

  • Data Analysis: Deconvolute the raw mass spectrometry data to obtain the mass of the different ADC species (e.g., antibody with 0, 1, 2, etc., drugs attached). Calculate the average DAR at each time point by taking a weighted average of the different drug-loaded species. Plot the average DAR as a function of time to determine the stability of the linker.

Cellular Degradation Assay for PROTACs

This protocol uses Western blotting to quantify the degradation of a target protein in cells treated with PROTACs containing either the NH-bis(PEG4-acid) or a linear PEG4 linker.

Materials:

  • Cell line expressing the target protein

  • PROTACs with the different linkers, dissolved in DMSO

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • PROTAC Treatment: Treat the cells with a range of concentrations of each PROTAC (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and load equal amounts onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane and then incubate with the primary antibody for the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control intensity for each sample. Calculate the percentage of protein remaining for each treatment condition relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for each linker.

Visualizations

G cluster_0 Serum Stability Assay Workflow A Incubate ADC in Serum (37°C) B Collect Aliquots (0-96h) A->B C Purify ADC via Protein A Affinity B->C D LC-MS Analysis C->D E Calculate Average DAR D->E F Plot DAR vs. Time E->F

Serum Stability Assay Workflow.

G cluster_1 PROTAC Cellular Degradation Assay P1 Seed and Culture Cells P2 Treat with PROTACs (Concentration Gradient) P1->P2 P3 Cell Lysis and Protein Quantification P2->P3 P4 Western Blot for Target Protein P3->P4 P5 Densitometry Analysis P4->P5 P6 Determine DC50 and Dmax P5->P6

PROTAC Cellular Degradation Assay Workflow.

Conclusion

The selection between a branched NH-bis(PEG4-acid) linker and a linear PEG linker is a nuanced decision that requires careful consideration of the therapeutic modality and the desired pharmacokinetic and pharmacodynamic profile. Branched linkers may offer enhanced stability and longer circulation times, which can be advantageous for systemic drug delivery. However, this can be a drawback if rapid cleavage at the target site is required. Linear linkers may provide more straightforward degradation kinetics and less steric hindrance.

Ultimately, the optimal choice is application-dependent. The experimental protocols provided in this guide offer a robust framework for researchers to empirically evaluate the degradation efficiency and overall performance of different linker architectures, enabling the rational design of more effective and safer bioconjugates.

References

A Head-to-Head Comparison: NH-bis(PEG4-acid) vs. Cleavable Linkers for Antibody-Drug Conjugate Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Linker Selection

The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. The choice between a stable, non-cleavable linker like NH-bis(PEG4-acid) and a conditionally labile cleavable linker has profound implications for an ADC's stability, mechanism of action, and ultimately, its clinical success. This guide provides an objective comparison of these two linker strategies, supported by a review of current literature and detailed experimental methodologies to aid in the rational design of next-generation ADCs.

The Tale of Two Linkers: Stability vs. Conditional Release

The fundamental difference between NH-bis(PEG4-acid) and cleavable linkers lies in their payload release strategy. NH-bis(PEG4-acid) is a non-cleavable, branched polyethylene glycol (PEG) based linker. Its design ensures that the cytotoxic payload remains firmly attached to the antibody until the entire ADC is internalized by the target cancer cell and degraded within the lysosome. This process releases a payload-linker-amino acid metabolite as the active cytotoxic species.[1][2]

In contrast, cleavable linkers are engineered to be stable in systemic circulation but to undergo scission and release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[3][4] Common cleavage mechanisms include:

  • Enzyme-sensitive linkers: Often containing dipeptide sequences like valine-citrulline (VC), which are substrates for lysosomal proteases such as Cathepsin B, that are often upregulated in tumor cells.

  • pH-sensitive linkers: Incorporating acid-labile groups like hydrazones, which hydrolyze in the acidic environment of endosomes and lysosomes.

  • Glutathione-sensitive linkers: Utilizing disulfide bonds that are reduced in the high glutathione concentration of the intracellular environment compared to the bloodstream.

At a Glance: Key Differences and Performance Metrics

The selection of a linker technology impacts several key performance attributes of an ADC. While direct head-to-head experimental data for NH-bis(PEG4-acid) is limited in publicly available literature, we can infer its performance based on its characteristics as a branched, non-cleavable PEGylated linker and compare it to established cleavable linker systems.

Table 1: General Comparison of Linker Characteristics

FeatureNH-bis(PEG4-acid) (Non-cleavable, Branched PEG)Cleavable Linkers (e.g., VC, Hydrazone, Disulfide)
Release Mechanism Lysosomal degradation of the antibodyEnzymatic cleavage, pH-mediated hydrolysis, or reduction
Released Payload Payload-linker-amino acid metaboliteUnmodified or minimally modified payload
Plasma Stability Generally highVariable, can be susceptible to premature cleavage
Bystander Effect Limited to negligibleCan be significant, depending on payload permeability
Pharmacokinetics Often improved half-life and reduced clearance due to PEGylationCan be influenced by linker stability and payload properties
Applicability Best suited for homogenous tumors with high antigen expressionEffective for heterogeneous tumors due to the bystander effect

Table 2: Comparative Performance Metrics (Representative Data)

ParameterADC with Non-cleavable PEG LinkerADC with Cleavable Linker (e.g., VC-MMAE)
Drug-to-Antibody Ratio (DAR) High DARs (≥8) achievable with good biophysical propertiesTypically limited to DAR 4-8 to avoid aggregation
In Vitro Cytotoxicity (IC50) Potent on antigen-positive cellsPotent on antigen-positive cells; may show bystander killing
Plasma Half-life (t1/2) Generally longer due to high stabilityCan be shorter if premature cleavage occurs
In Vivo Efficacy Effective in tumor growth inhibition, especially at higher dosesPotentially more potent at lower doses due to bystander effect
Off-target Toxicity Generally lower due to high plasma stabilityHigher risk if premature payload release occurs

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the distinct mechanisms of action and a general workflow for evaluating ADC efficacy.

cluster_0 Non-cleavable Linker (NH-bis(PEG4-acid)) cluster_1 Cleavable Linker (e.g., VC) ADC_NC ADC binds to tumor cell antigen Internalization_NC Internalization via endocytosis ADC_NC->Internalization_NC Lysosome_NC Trafficking to lysosome Internalization_NC->Lysosome_NC Degradation_NC Antibody degradation by lysosomal proteases Lysosome_NC->Degradation_NC Release_NC Release of payload-linker-amino acid metabolite Degradation_NC->Release_NC Action_NC Cytotoxic action Release_NC->Action_NC ADC_C ADC binds to tumor cell antigen Internalization_C Internalization via endocytosis ADC_C->Internalization_C Lysosome_C Trafficking to lysosome Internalization_C->Lysosome_C Cleavage_C Linker cleavage by Cathepsin B Lysosome_C->Cleavage_C Release_C Release of unmodified payload Cleavage_C->Release_C Action_C Cytotoxic action Release_C->Action_C Bystander Payload diffusion (Bystander Effect) Release_C->Bystander

Caption: Mechanism of Action: Non-cleavable vs. Cleavable Linkers.

Start ADC Candidate Characterization Characterization (DAR, Aggregation) Start->Characterization In_Vitro In Vitro Evaluation Characterization->In_Vitro Cytotoxicity Cytotoxicity Assay (IC50) In_Vitro->Cytotoxicity Bystander Bystander Effect Assay In_Vitro->Bystander Stability Plasma Stability Assay In_Vitro->Stability In_Vivo In Vivo Efficacy (Xenograft Model) Stability->In_Vivo PK Pharmacokinetic Analysis In_Vivo->PK Efficacy Tumor Growth Inhibition In_Vivo->Efficacy End Lead Candidate Efficacy->End

Caption: General Experimental Workflow for ADC Efficacy Evaluation.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of ADCs.

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
  • Objective: To determine the average number of drug-linker molecules conjugated to an antibody and assess the distribution of different drug-loaded species.

  • Materials:

    • ADC sample

    • HIC column (e.g., TSKgel Butyl-NPR)

    • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0

    • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol

    • HPLC system with UV detector

  • Procedure:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample (typically 10-50 µg).

    • Elute the ADC species with a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

    • Monitor the elution profile by measuring absorbance at 280 nm.

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.

  • Materials:

    • Antigen-positive and antigen-negative cancer cell lines

    • Complete cell culture medium

    • ADC, unconjugated antibody, and free payload

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and incubate overnight.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, or free payload. Include untreated cells as a control.

    • Incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.

In Vivo Efficacy Study (Tumor Xenograft Model)
  • Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

  • Materials:

    • Immunodeficient mice (e.g., nude or SCID)

    • Tumor cell line (antigen-positive)

    • ADC, vehicle control, and isotype control ADC

    • Matrigel (optional)

  • Procedure:

    • Implant tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups (e.g., vehicle, unconjugated antibody, ADC at various doses).

    • Administer the treatments intravenously.

    • Measure tumor volume and body weight 2-3 times per week.

    • Continue the study until tumors in the control group reach a predetermined endpoint size.

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion: A Strategic Choice Based on Therapeutic Goals

The decision between a non-cleavable linker like NH-bis(PEG4-acid) and a cleavable linker is a critical juncture in ADC design, with no single solution being universally superior.

NH-bis(PEG4-acid) , as a branched, non-cleavable PEGylated linker, offers the potential for high drug loading with favorable biophysical properties, enhanced plasma stability, and a more predictable pharmacokinetic profile.[5] This can translate to a wider therapeutic window and reduced off-target toxicity. The lack of a bystander effect makes ADCs with such linkers ideal for treating hematological malignancies or solid tumors with uniform high antigen expression.

Cleavable linkers provide the distinct advantage of releasing the payload in its most potent, unmodified form, which can then exert a powerful bystander effect. This is particularly beneficial for treating solid tumors with heterogeneous antigen expression, where not all cancer cells may be targeted directly by the ADC. However, this comes with the potential trade-off of lower plasma stability and a higher risk of off-target toxicity if the linker is not sufficiently stable.

Ultimately, the optimal linker strategy is context-dependent and must be carefully considered based on the target antigen's biology, the tumor microenvironment, the physicochemical properties of the payload, and the desired balance between efficacy and safety for a specific therapeutic indication. The experimental protocols outlined in this guide provide a framework for the empirical evaluation necessary to make an informed decision in the development of safe and effective antibody-drug conjugates.

References

A Comparative Guide to the Bystander Effect of ADCs with Hydrophilic Non-Cleavable Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the design of an antibody-drug conjugate (ADC) is a multi-faceted challenge where the linker plays a pivotal role in determining efficacy and safety. The choice between a cleavable and non-cleavable linker strategy fundamentally alters the ADC's mechanism of action, particularly concerning the "bystander effect"—the ability to kill antigen-negative tumor cells adjacent to targeted antigen-positive cells.

This guide provides an objective comparison of ADCs featuring advanced hydrophilic, non-cleavable linkers, such as those incorporating polyethylene glycol (PEG) motifs, against traditional non-cleavable and cleavable linker technologies. We will assess their impact on the bystander effect, supported by experimental data and detailed protocols.

Mechanism of Action: The Role of the Linker

The bystander effect is dictated by the chemical nature of the payload that is released from the ADC and its ability to permeate cell membranes. This, in turn, is directly controlled by the linker.

  • Cleavable Linkers: These are designed to release the payload within the target cell upon encountering specific triggers like acidic pH or lysosomal enzymes (e.g., Cathepsin B).[1][2] If the released payload is membrane-permeable (e.g., MMAE, SN-38, DXd), it can diffuse out of the target cell and kill neighboring antigen-negative cells.[3][4] This is highly advantageous for treating heterogeneous tumors where antigen expression is varied.[3]

  • Non-Cleavable Linkers: These linkers are stable and rely on the complete proteolytic degradation of the antibody backbone within the lysosome to liberate the drug. The released product is not the payload alone, but a complex consisting of the payload, the linker, and a charged amino acid residue (e.g., lysine) from the antibody. This resulting metabolite is typically hydrophilic and charged, which severely limits its ability to cross cell membranes and induce a bystander effect.

Hydrophilic, non-cleavable linkers, such as those containing PEG chains, further enhance this effect. The PEG motifs increase the hydrophilicity of the released metabolite, reinforcing its entrapment within the target cell and leading to a highly localized cytotoxic effect with a minimal bystander killing capability.

G cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC (Cleavable Linker) Internalization_C Internalization into Antigen-Positive Cell ADC_C->Internalization_C Lysosome_C Lysosomal Trafficking Internalization_C->Lysosome_C Cleavage Linker Cleavage (e.g., by Cathepsin B) Lysosome_C->Cleavage Payload_Release_C Release of Free, Membrane-Permeable Payload (e.g., MMAE) Cleavage->Payload_Release_C Target_Kill_C Target Cell Killing Payload_Release_C->Target_Kill_C Bystander_Kill Payload Diffuses Out, Killing Antigen-Negative Bystander Cell Payload_Release_C->Bystander_Kill ADC_NC ADC (Non-Cleavable Linker) Internalization_NC Internalization into Antigen-Positive Cell ADC_NC->Internalization_NC Lysosome_NC Lysosomal Trafficking Internalization_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC Release of Charged Metabolite (Payload-Linker-AA) Degradation->Payload_Release_NC Target_Kill_NC Target Cell Killing Payload_Release_NC->Target_Kill_NC No_Bystander Metabolite is Trapped, No Bystander Killing Payload_Release_NC->No_Bystander

Caption: Comparative mechanisms of cleavable and non-cleavable ADC linkers.

Comparative Performance Data

The difference in bystander capability is evident in quantitative in vitro assays. ADCs with non-cleavable linkers, like Ado-trastuzumab emtansine (T-DM1), consistently demonstrate high potency against antigen-positive cells but fail to kill co-cultured antigen-negative cells. In contrast, ADCs with cleavable linkers and membrane-permeable payloads show potent killing of both cell populations.

Linker TypeADC ExamplePayloadTarget Cells (Antigen+) IC₅₀Bystander Cells (Antigen-) IC₅₀Bystander EffectReference
Cleavable Trastuzumab-vc-MMAEMMAEPotent (nM range)Potent (nM range)High
Cleavable Trastuzumab deruxtecan (T-DXd)DXdPotent (nM range)Potent (nM range)High
Non-Cleavable Ado-trastuzumab emtansine (T-DM1)DM1Potent (nM range)No significant cytotoxicityNegligible
Hydrophilic Non-Cleavable Cys-Linker-MMAE ADCMMAEPotent (pM-nM range)Reduced bystander toxicityLow / Negligible

Note: IC₅₀ values are highly dependent on the specific cell lines, payload, and drug-to-antibody ratio (DAR). The data presented is a qualitative summary of reported findings.

Experimental Protocols

The primary method for assessing the bystander effect is the in vitro co-culture bystander assay . This experiment quantifies the viability of antigen-negative cells when they are cultured with antigen-positive cells in the presence of an ADC.

Detailed Methodology: In Vitro Co-Culture Bystander Assay

  • Cell Line Preparation:

    • Antigen-Positive (Ag+) Cells: Select a cell line with high expression of the target antigen (e.g., HER2-positive SK-BR-3 or N87 cells).

    • Antigen-Negative (Ag-) Cells: Select a cell line that lacks the target antigen but is sensitive to the ADC's payload (e.g., HER2-negative MCF7 cells). This line should be engineered to express a fluorescent protein (e.g., GFP) for selective quantification.

  • Co-Culture Seeding:

    • Seed a mixture of Ag+ and Ag- cells into 96-well plates. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the prevalence of target cells. A typical total cell density is 10,000 cells/well.

  • ADC Treatment:

    • After allowing cells to adhere (typically 24 hours), treat the co-cultures with a serial dilution of the test ADC and control ADCs (e.g., a cleavable-linker ADC and a non-cleavable linker ADC like T-DM1).

    • Include controls for untreated cells and cells treated with the free payload.

  • Incubation:

    • Incubate the plates for a period sufficient to observe cytotoxicity, typically 72 to 120 hours.

  • Quantification of Bystander Killing:

    • Use a high-content imaging system to specifically count the number of viable GFP-expressing Ag- cells.

    • Alternatively, use a cell viability reagent (e.g., CellTiter-Glo) if the Ag+ cells are selectively lysed beforehand or if their contribution to the signal is negligible.

    • Plot the viability of the Ag- cells as a function of ADC concentration to determine the IC₅₀ for bystander killing.

G cluster_workflow A 1. Prepare Cell Lines - Ag+ (e.g., SK-BR-3) - Ag- (e.g., MCF7-GFP) B 2. Co-Culture Seeding Seed mixture of Ag+ and Ag- cells in 96-well plates. A->B C 3. ADC Treatment Add serial dilutions of test and control ADCs. B->C D 4. Incubation Incubate for 72-120 hours. C->D E 5. Quantify Viability Image and count viable Ag- (GFP+) cells. D->E F 6. Data Analysis Calculate IC50 for bystander cell killing. E->F

Caption: Experimental workflow for an in vitro co-culture bystander assay.

Conclusion

The choice of linker technology is a critical determinant of an ADC's bystander killing potential. ADCs with hydrophilic, non-cleavable linkers offer a distinct advantage in applications where a highly targeted, localized cell killing is desired with minimal damage to surrounding tissues. This strategy minimizes the bystander effect by ensuring the released cytotoxic metabolite is hydrophilic and membrane-impermeable.

Conversely, for treating solid tumors with heterogeneous antigen expression, a cleavable linker that releases a membrane-permeable payload is often preferred to maximize efficacy through the bystander effect. The experimental protocols outlined here provide a robust framework for quantitatively assessing this critical attribute, enabling researchers to make informed decisions in the design and optimization of next-generation antibody-drug conjugates.

References

A Researcher's Guide to Biophysical Assays for Confirming Protein Degradation by PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of key methodologies for validating the mechanism and efficacy of Proteolysis-Targeting Chimeras, including those with NH-bis(PEG4-acid) linkers.

For researchers and drug development professionals in the field of targeted protein degradation (TPD), rigorously confirming the mechanism of action of a Proteolysis-Targeting Chimera (PROTAC) is paramount. This guide provides a comparative overview of essential biophysical assays used to validate each step of the PROTAC-mediated degradation pathway, from initial target engagement to final protein elimination. While the principles discussed are broadly applicable, they are entirely relevant for PROTACs utilizing common linker technologies such as the flexible NH-bis(PEG4-acid) structure.

The efficacy of a PROTAC hinges on its ability to form a productive ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] This guide will detail the assays used to dissect this process, offering quantitative comparisons, detailed experimental protocols, and workflow visualizations to aid in experimental design and data interpretation.

The PROTAC-Mediated Degradation Pathway

The mechanism of action for PROTACs is a multi-step process within the cell. A successful PROTAC molecule must act as a bridge, bringing the target protein and an E3 ligase into close proximity to facilitate the transfer of ubiquitin, marking the target for destruction.[3]

PROTAC_Pathway cluster_0 Cellular Environment cluster_1 Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI:PROTAC:E3) POI->Ternary Binds PROTAC PROTAC (e.g., NH-bis(PEG4-acid)) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ubiquitination Poly-ubiquitination of POI Ternary->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling PROTAC & E3 Ligase Recycled Degradation->Recycling

Caption: The PROTAC-mediated protein degradation pathway.

Stage 1: Quantifying Binary and Ternary Complex Formation

The foundational event in PROTAC activity is the formation of a stable ternary complex. Several biophysical techniques can quantify the binding affinities of the PROTAC to its individual partners (binary binding) and the stability of the fully formed ternary complex. These assays are crucial for understanding structure-activity relationships (SAR) and optimizing linker design.

Comparison of Key Biophysical Assays
AssayPrincipleKey OutputsThroughputSample ConsumptionProsCons
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor chip.KD (affinity), kon/koff (kinetics), Stoichiometry, Cooperativity.MediumLow-MediumReal-time, label-free kinetic data.Requires protein immobilization; mass transport artifacts can occur.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular binding.KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n).LowHighGold standard for thermodynamics; label-free, in-solution.Low throughput; requires large amounts of pure protein.
Biolayer Interferometry (BLI) Measures changes in light interference patterns upon binding to a biosensor tip.KD (affinity), kon/koff (kinetics).HighLowReal-time, label-free; higher throughput than SPR.Lower sensitivity than SPR; not ideal for very fast kinetics.
Time-Resolved FRET (TR-FRET) Measures energy transfer between donor and acceptor fluorophores on binding partners.Proximity binding, relative affinity (IC50/EC50).HighLowHomogeneous, high-throughput screening (HTS) compatible.Requires labeled proteins/antibodies; prone to artifacts.
Representative Experimental Data

The following table summarizes typical binding affinity data for the well-characterized PROTAC MZ1, which recruits the E3 ligase VHL to degrade BRD4.

InteractionTechniqueReported KD (nM)Reference
MZ1 : VHLITC66
MZ1 : VHLSPR29
MZ1 : BRD4BD2ITC4
MZ1 : BRD4BD2SPR1
Ternary Complex (VHL:MZ1:BRD4BD2)ITC4

Note: KD values can vary based on experimental conditions and assay format.

Stage 2: Confirming Target Engagement in a Cellular Context

While in vitro assays are essential, confirming that a PROTAC engages its target protein within the complex environment of a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement.

Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein's thermal stability changes when a ligand binds to it. In a typical CETSA experiment, cells are treated with the PROTAC, heated to various temperatures, and the amount of remaining soluble protein is quantified. An increase in the melting temperature of the target protein in the presence of the PROTAC indicates direct binding. CETSA can be performed on intact cells or cell lysates and can be coupled with mass spectrometry for proteome-wide selectivity profiling.

Stage 3: Measuring Target Protein Degradation

The ultimate confirmation of PROTAC efficacy is the quantifiable reduction of the target protein. Western blotting and mass spectrometry-based proteomics are the gold-standard methods for this final validation step.

Comparison of Degradation Quantification Assays
AssayPrincipleKey OutputsThroughputProsCons
Western Blot Antibody-based detection of a specific protein separated by size.% Degradation, DC50 (concentration for 50% degradation), Degradation kinetics.Low-MediumWidely accessible; provides molecular weight confirmation.Semi-quantitative; antibody-dependent.
Mass Spectrometry (Proteomics) Identifies and quantifies thousands of proteins in a sample.% Degradation of target, Proteome-wide off-target analysis.LowUnbiased, global view of protein changes; highly sensitive and specific.Requires specialized equipment and expertise; complex data analysis.
Representative Degradation Data
PROTACTargetCell LineAssayDC50Reference
dBET6BRD4MCF-7Western Blot14 nM

Experimental Workflow & Protocols

A logical progression of assays is key to efficiently characterizing a novel PROTAC. The workflow typically moves from in vitro characterization to cellular validation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Validation Binary 1. Binary Binding (SPR, ITC, BLI) Ternary 2. Ternary Complex Formation (SPR, TR-FRET, ITC) Binary->Ternary CETSA 3. Target Engagement (CETSA) Ternary->CETSA Validate in Cells Degradation 4. Protein Degradation (Western Blot, MS) CETSA->Degradation Function 5. Functional Assays (e.g., Apoptosis, Proliferation) Degradation->Function

Caption: A typical experimental workflow for PROTAC characterization.

Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)

This protocol provides a general framework for assessing ternary complex formation.

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL complex) onto a suitable sensor chip (e.g., Series S CM5) via amine coupling to achieve a target response of ~100 resonance units (RUs).

  • Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC molecule over the E3 ligase surface to determine the binary binding affinity and kinetics.

  • Binary Interaction (PROTAC to POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine the other binary interaction kinetics.

  • Ternary Complex Formation: To measure ternary complex kinetics, inject a constant, saturating concentration of the POI mixed with a dilution series of the PROTAC over the immobilized E3 ligase surface. Alternatively, pre-mix a constant concentration of PROTAC with a dilution series of the POI.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD. Cooperativity can be assessed by comparing the affinity of the ternary complex to the binary interactions.

Detailed Experimental Protocol: Western Blot for Protein Degradation

This protocol outlines the key steps to quantify protein degradation in cells.

  • Cell Treatment: Plate cells (e.g., MCF-7) and allow them to adhere. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time period (e.g., 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.

  • Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of each protein sample in Laemmli buffer at 95-100°C for 5 minutes. Separate the proteins by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. Incubate with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., Actin, GAPDH) to normalize the data.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 value.

Conclusion

Confirming the activity of a novel PROTAC requires a multi-faceted approach employing a suite of orthogonal biophysical and cellular assays. By systematically evaluating binary and ternary complex formation, confirming cellular target engagement, and quantifying target degradation, researchers can build a comprehensive data package to validate the intended mechanism of action and guide the optimization of potent and selective protein degraders.

References

Navigating the Nexus of PROTAC Activity: A Comparative Guide to In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the translation of in vitro activity to in vivo efficacy is a cornerstone of successful therapeutic development. This guide provides a comparative analysis of the activity of a representative Bromodomain and Extra-Terminal domain (BET) protein-targeting Proteolysis Targeting Chimera (PROTAC), MZ1, which utilizes a polyethylene glycol (PEG) linker. While specific experimental data for a PROTAC employing the precise NH-bis(PEG4-acid) linker is not publicly available, the principles of in vitro and in vivo correlation are broadly applicable. Here, we delve into the experimental data of MZ1 and compare its performance with the parent small molecule inhibitor, JQ1, to illuminate the advantages of the PROTAC modality.

The PROTAC Advantage: From Benchtop to Preclinical Models

PROTACs represent a revolutionary therapeutic strategy, inducing the degradation of target proteins rather than merely inhibiting their function. This is achieved through their unique bifunctional nature, simultaneously binding a target protein and an E3 ubiquitin ligase to trigger the cell's own protein disposal machinery. The linker connecting these two binding moieties is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex it forms with the target protein and the E3 ligase.

Unveiling the Mechanism: The PROTAC-Mediated Degradation Pathway

The activity of a PROTAC is initiated by the formation of a ternary complex between the target protein (in this case, BRD4), the PROTAC molecule, and an E3 ubiquitin ligase (for MZ1, this is VHL). This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., MZ1) Ternary_Complex Ternary Complex (BRD4-MZ1-VHL) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BRD4) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Binds Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->E3_Ligase Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: PROTAC Mechanism of Action.

In Vitro Performance: Degradation and Cellular Impact

The initial evaluation of a PROTAC's activity is conducted through a series of in vitro assays. These experiments are crucial for determining the potency and efficacy of the molecule in a controlled cellular environment.

Quantitative In Vitro Data Summary
CompoundTarget(s)Cell LineDC50 (nM)Dmax (%)IC50 (nM)
MZ1 BRD2/3/4HeLa~100>90~250
JQ1 BRD2/3/4HeLaN/AN/A~500
  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

  • IC50: The concentration of the compound required to inhibit cell proliferation by 50%.

  • N/A: Not applicable, as JQ1 is an inhibitor and does not induce degradation.

The data clearly demonstrates that MZ1 is a potent degrader of BET proteins, achieving over 90% degradation at nanomolar concentrations. While both MZ1 and JQ1 inhibit cell proliferation, MZ1 does so at a lower concentration, highlighting the enhanced potency that can be achieved through protein degradation.

In Vivo Efficacy: Translating Cellular Activity to Animal Models

The ultimate test of a therapeutic candidate is its performance in a living organism. In vivo studies, typically conducted in animal models, are essential for evaluating a PROTAC's pharmacokinetics, pharmacodynamics, and overall anti-tumor efficacy.

Quantitative In Vivo Data Summary
CompoundAnimal ModelDosing ScheduleTumor Growth Inhibition (%)
MZ1 MMTV-Wnt1 mouse model of breast cancer50 mg/kg, i.p., dailySignificant tumor regression
JQ1 MMTV-Wnt1 mouse model of breast cancer50 mg/kg, i.p., dailyTumor growth inhibition

In a mouse model of breast cancer, MZ1 demonstrated superior anti-tumor activity compared to JQ1, leading to significant tumor regression. This enhanced in vivo efficacy is attributed to the catalytic nature of PROTACs; a single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a sustained and profound biological effect.

Experimental Protocols: A Guide to Key Assays

Reproducible and robust experimental design is paramount in drug discovery. Below are detailed methodologies for the key experiments cited in this guide.

Western Blotting for Protein Degradation

Western_Blot_Workflow start Cell Treatment with PROTAC/Inhibitor lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds_page SDS-PAGE (Protein Separation) quant->sds_page transfer Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., with BSA or milk) transfer->blocking pri_ab Incubation with Primary Antibody (e.g., anti-BRD4) blocking->pri_ab sec_ab Incubation with Secondary Antibody (HRP-conjugated) pri_ab->sec_ab detection Chemiluminescent Detection sec_ab->detection analysis Image Acquisition and Analysis detection->analysis

Evaluating the Pharmacokinetics of NH-bis(PEG4-acid) Containing Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pharmacokinetic (PK) profile of a bioconjugate is a critical determinant of its therapeutic efficacy and safety. The choice of linker technology plays a pivotal role in dictating the in vivo fate of the conjugate. This guide provides a comparative evaluation of the expected pharmacokinetic properties of conjugates containing the non-cleavable NH-bis(PEG4-acid) linker against other established conjugation strategies. The information is supported by experimental data from representative molecules and detailed protocols for key pharmacokinetic assessments.

The Role of NH-bis(PEG4-acid) Linker in Pharmacokinetics

The NH-bis(PEG4-acid) linker is a homobifunctional linker featuring two tetraethylene glycol (PEG4) chains terminating in carboxylic acid groups. This structure imparts specific characteristics to the resulting conjugate that are expected to influence its pharmacokinetic behavior. As a non-cleavable linker, it is designed to remain intact in circulation, with drug release occurring primarily through the degradation of the antibody backbone within the target cell's lysosome. The inclusion of PEG chains is intended to improve hydrophilicity and potentially prolong circulation half-life.

Comparative Pharmacokinetic Data

To contextualize the expected performance of NH-bis(PEG4-acid) containing conjugates, this section presents pharmacokinetic data from well-characterized antibody-drug conjugates (ADCs) with different linker types (cleavable and non-cleavable) and other PEGylated proteins.

Molecule Conjugate Type Linker Type Half-life (t½) Clearance (CL) Volume of Distribution (Vd) Reference
Trastuzumab Emtansine (T-DM1) Antibody-Drug ConjugateNon-cleavable (thioether)~3.94 days0.676 L/day3.127 L[1][2]
Brentuximab Vedotin (Adcetris) Antibody-Drug ConjugateCleavable (valine-citrulline)ADC: ~4-6 days, MMAE: ~3-4 daysADC: 1.56 L/day, MMAE: 55.7 L/dayADC: 4.29 L, MMAE: 79.8 L[3][4][5]
Peginterferon alfa-2a (40 kDa branched PEG) PEGylated ProteinN/A~50 hours (absorption half-life)Reduced >100-fold vs. interferon alfaRestricted
Peginterferon alfa-2b (12 kDa linear PEG) PEGylated ProteinN/A~4.6 hours (absorption half-life)Reduced ~10-fold vs. interferon alfaSimilar to interferon alfa

Note: The data presented are from human clinical studies and are intended to provide a comparative perspective. Direct cross-study comparisons should be made with caution due to differences in study design, patient populations, and analytical methods.

Based on the principles of non-cleavable linkers and PEGylation, a conjugate utilizing NH-bis(PEG4-acid) is anticipated to exhibit:

  • A long half-life , comparable to or potentially longer than that of T-DM1, due to the stability of the non-cleavable linker and the hydrophilic nature of the PEG chains.

  • Low clearance , as the PEGylation is expected to reduce renal filtration and uptake by the reticuloendothelial system.

  • A relatively small volume of distribution , indicating that the conjugate is primarily confined to the vascular compartment.

Experimental Protocols for Pharmacokinetic Evaluation

Detailed and robust experimental protocols are essential for the accurate assessment of the pharmacokinetic properties of novel bioconjugates.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of an NH-bis(PEG4-acid) containing conjugate in a murine model.

Materials:

  • Test conjugate (e.g., antibody conjugated with a payload via NH-bis(PEG4-acid) linker)

  • Female BALB/c mice (6-8 weeks old)

  • Sterile phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Dosing: Administer the test conjugate to mice via intravenous (IV) injection into the tail vein at a predetermined dose (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from the retro-orbital sinus or saphenous vein at various time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 96 hrs, and 168 hrs).

  • Plasma Preparation: Immediately transfer the blood samples into EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Methods for Quantitation

1. Enzyme-Linked Immunosorbent Assay (ELISA) for Total Antibody Concentration

Objective: To quantify the total concentration of the antibody (both conjugated and unconjugated) in plasma samples.

Materials:

  • 96-well microtiter plates

  • Antigen specific to the antibody portion of the conjugate

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (anti-human IgG)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the microtiter plates with the target antigen overnight at 4°C.

  • Blocking: Wash the plates and block with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted plasma samples and standards to the wells and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plates and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plates and add TMB substrate. Stop the reaction with stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Quantification: Determine the concentration of the total antibody in the samples by interpolating from the standard curve.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Conjugated Drug Concentration

Objective: To quantify the concentration of the payload still conjugated to the antibody.

Materials:

  • LC-MS/MS system

  • Affinity capture beads (e.g., Protein A/G)

  • Digestion enzyme (e.g., papain or IdeS)

  • Reduction and alkylation reagents (DTT and iodoacetamide)

  • Solid-phase extraction (SPE) cartridges

  • Mobile phases and analytical column suitable for peptide/small molecule analysis

Procedure:

  • Immunocapture: Capture the antibody-drug conjugate from plasma using affinity capture beads.

  • Elution and Digestion: Elute the captured ADC and digest it with an appropriate enzyme to release the payload-linker-peptide fragment.

  • Reduction and Alkylation: Reduce and alkylate the sample to break disulfide bonds.

  • Sample Cleanup: Purify the sample using SPE to remove interfering substances.

  • LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Use multiple reaction monitoring (MRM) to specifically detect and quantify the unique fragment of the payload still attached to a piece of the linker and antibody.

  • Quantification: Determine the concentration of the conjugated payload by comparing the response to a standard curve prepared with a reference standard.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in evaluating the pharmacokinetics of these conjugates, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Dosing IV Dosing of Conjugate BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaPrep Plasma Preparation BloodSampling->PlasmaPrep ELISA ELISA for Total Antibody PlasmaPrep->ELISA Quantify Total Ab LCMS LC-MS/MS for Conjugated Drug PlasmaPrep->LCMS Quantify Conjugated Payload PK_Parameters Calculate PK Parameters (t½, CL, Vd) ELISA->PK_Parameters LCMS->PK_Parameters

Caption: Experimental workflow for pharmacokinetic evaluation.

non_cleavable_linker_pathway cluster_circulation Systemic Circulation cluster_cell Target Cell ADC_circ ADC with NH-bis(PEG4-acid) Linker (Stable) Binding 1. Binding to Target Antigen ADC_circ->Binding Internalization 2. Internalization (Endocytosis) Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Degradation 4. Antibody Degradation Lysosome->Degradation Release 5. Payload Release Degradation->Release Effect 6. Pharmacological Effect Release->Effect

Caption: Mechanism of action for a non-cleavable linker ADC.

References

The Linker's Length: A Critical Determinant in PROTAC Efficacy – A Comparative Analysis of PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A crucial, yet often understated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity and tunable length. This guide provides a comparative analysis of PROTACs with different PEG linker lengths, supported by representative experimental data, and details the methodologies for their evaluation.

The optimal length of the PEG linker is a critical parameter that profoundly influences a PROTAC's efficacy.[1][2] It dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] A linker that is too short may introduce steric hindrance, preventing the formation of a productive ternary complex.[1] Conversely, an excessively long linker can lead to an unstable complex with reduced degradation efficiency.[1] Therefore, the systematic evaluation of varying linker lengths is a cornerstone of rational PROTAC design.

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

To illustrate the impact of PEG linker length on PROTAC performance, this section presents a summary of representative experimental data for PROTACs targeting Bromodomain-containing protein 4 (BRD4) and recruiting the von Hippel-Lindau (VHL) E3 ligase. The data is compiled from various studies and is intended to be illustrative of the general trends observed.

Linker LengthTarget Binding Affinity (Kd, nM)E3 Ligase Binding Affinity (Kd, nM)Ternary Complex Affinity (Kd, nM)DC50 (nM)Dmax (%)
PEG3 2555305085
PEG4 2452152595
PEG5 26581010 >98
PEG6 2860203590
  • Kd: Dissociation constant, a measure of binding affinity (lower values indicate higher affinity).

  • DC50: Half-maximal degradation concentration, the concentration of PROTAC required to degrade 50% of the target protein (lower values indicate higher potency).

  • Dmax: Maximum percentage of target protein degradation.

This table summarizes representative data compiled from multiple sources and should be considered illustrative.

The PROTAC Signaling Pathway and Experimental Workflow

The mechanism of action of PROTACs involves a series of orchestrated molecular events, culminating in the degradation of the target protein. A typical experimental workflow to evaluate the efficacy of PROTACs with varying linker lengths involves synthesis, biochemical and biophysical characterization, and cellular assays.

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex Proteasome 26S Proteasome Target->Proteasome Marked for Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment Ubiquitination->Target Tags POI Degradation Degraded Protein Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

Figure 1: PROTAC Signaling Pathway. This diagram illustrates the mechanism by which a PROTAC molecule facilitates the ubiquitination and subsequent proteasomal degradation of a target protein of interest (POI).

Experimental_Workflow cluster_1 Comparative Analysis Workflow Synthesis PROTAC Synthesis (Varying PEG Linker Lengths) Biophysical Biophysical Assays (SPR, ITC) Synthesis->Biophysical Cellular Cellular Assays (Western Blot, Permeability) Synthesis->Cellular Data_Analysis Data Analysis & Comparison Biophysical->Data_Analysis InVivo In Vivo Studies (PK/PD, Efficacy) Cellular->InVivo Cellular->Data_Analysis InVivo->Data_Analysis

Figure 2: Experimental Workflow. This diagram outlines the key stages in the comparative analysis of PROTACs with different PEG linker lengths, from synthesis to in vivo evaluation.

Detailed Experimental Protocols

Protocol 1: PROTAC Synthesis with PEG Linkers

This protocol outlines a general approach for the synthesis of a PROTAC library with varying PEG linker lengths via amide bond formation.

Materials:

  • Target protein ligand with a carboxylic acid or amine handle.

  • E3 ligase ligand with a carboxylic acid or amine handle.

  • Amine-PEGn-Boc and COOH-PEGn-amine linkers of varying lengths (n=3, 4, 5, 6).

  • Peptide coupling reagents (e.g., HATU, HOBt).

  • Base (e.g., DIPEA).

  • Solvents (e.g., DMF, DCM).

  • Trifluoroacetic acid (TFA) for Boc deprotection.

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system).

Procedure:

  • Coupling of the first ligand to the PEG linker:

    • Dissolve the ligand (with a carboxylic acid) and the amine-PEGn-Boc linker in DMF.

    • Add HATU, HOBt, and DIPEA to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitored by LC-MS).

    • Purify the product by column chromatography.

  • Boc Deprotection:

    • Dissolve the purified product in DCM.

    • Add TFA and stir at room temperature.

    • Remove the solvent and TFA under reduced pressure.

  • Coupling of the second ligand:

    • Dissolve the deprotected intermediate and the second ligand (with a carboxylic acid) in DMF.

    • Add HATU, HOBt, and DIPEA.

    • Stir at room temperature until the reaction is complete.

  • Purification:

    • Purify the final PROTAC product by preparative HPLC to obtain the desired purity.

    • Characterize the final product by LC-MS and NMR.

Repeat this procedure for each PEG linker length to generate a library of PROTACs for comparative analysis.

Protocol 2: Western Blotting for Protein Degradation

This protocol details the steps to quantify the degradation of the target protein in cells treated with PROTACs.

Materials:

  • Cell line expressing the target protein.

  • PROTACs with varying PEG linker lengths.

  • Cell culture medium and supplements.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the blotting procedure for the loading control antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot dose-response curves to determine the DC50 and Dmax values.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol describes the use of SPR to measure the kinetics and affinity of ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified target protein, E3 ligase, and PROTACs.

  • Immobilization reagents (e.g., EDC, NHS).

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Ligand Immobilization:

    • Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd).

    • Separately, immobilize the target protein and inject the PROTAC to determine its binary binding affinity.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase.

    • The resulting sensorgrams will show the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and the affinity (Kd) of the ternary complex.

    • Cooperativity can be assessed by comparing the affinity of the PROTAC for one protein in the absence and presence of the other.

Conclusion

The length of the PEG linker is a paramount consideration in the design of effective PROTACs. As demonstrated by the representative data, even subtle changes in linker length can significantly impact degradation potency and efficacy. A systematic approach, employing a panel of PROTACs with varying PEG linker lengths, is essential for identifying the optimal linker for a given target and E3 ligase pair. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct these comparative analyses, thereby accelerating the development of novel and potent protein-degrading therapeutics. It is important to note that the optimal linker length is highly context-dependent and must be empirically determined for each new PROTAC system.

References

A Comparative Guide to the Structural Analysis of Ternary Complexes Formed with PEG-Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable ternary complex, consisting of the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase, is the cornerstone of targeted protein degradation. The linker component of the PROTAC, which bridges the target-binding and E3 ligase-binding moieties, plays a critical role in the stability and conformation of this complex, ultimately influencing degradation efficiency. This guide provides a comparative overview of key biophysical and structural techniques used to characterize ternary complexes, with a focus on PROTACs incorporating polyethylene glycol (PEG) linkers, such as the readily available NH-bis(PEG4-acid).

While direct structural data for PROTACs utilizing the specific NH-bis(PEG4-acid) linker is not extensively available in published literature, the principles and methodologies outlined here are broadly applicable to PROTACs with similar flexible PEG linkers. The presented data from studies on well-characterized PEG-linked PROTACs targeting proteins like BRD4 and SMARCA2 serve as valuable reference points for researchers designing and evaluating novel degraders.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique is crucial for gaining a comprehensive understanding of ternary complex formation. Each method offers unique insights into the binding thermodynamics, kinetics, and high-resolution structure of the complex.

Technique Information Provided Advantages Limitations Typical Throughput
Surface Plasmon Resonance (SPR) Binding kinetics (ka, kd), affinity (KD), and cooperativity (α)[1][2][3][4]Real-time, label-free analysis; provides detailed kinetic information[2]; medium throughput.Requires immobilization of one binding partner, which may affect its activity; mass transport limitations can be a concern.Medium
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding; cooperativity (α)Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction.Low throughput; requires relatively large amounts of high-purity protein; sensitive to buffer mismatches.Low
X-Ray Crystallography High-resolution (atomic level) 3D structure of the ternary complex.Provides detailed insights into molecular interactions, guiding structure-based drug design.Technically challenging, requiring successful protein crystallization which can be a major bottleneck; provides a static picture of the complex.Very Low
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structure of the ternary complex in a near-native state.Does not require crystallization; can characterize large and flexible complexes; provides information on conformational heterogeneity.Requires specialized equipment and expertise; data processing can be complex.Low
Fluorescence Resonance Energy Transfer (FRET) Proximity-based assay to confirm ternary complex formation and measure binding affinity.High-throughput potential; can be performed in solution and in cells.Requires labeling of binding partners, which may interfere with the interaction; provides indirect structural information.High

Experimental Data for PEG-Linked PROTACs

Table 1: Biophysical Data for the BRD4-Degrading PROTAC MZ1 (with a PEG-based linker)

MZ1 is a well-studied PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase to degrade BRD4.

Interaction Technique Parameter Value Reference
MZ1 - VHLSPRKD29 nM
MZ1 - BRD4BD2SPRKD1 nM
VHL:MZ1:BRD4BD2 (Ternary Complex)SPRKD5.4 nM
VHL:MZ1:BRD4BD2 (Ternary Complex)ITCKD4 nM
Cooperativity (α)SPR/ITCα~15-26
Table 2: Structural and Biophysical Data for a SMARCA2-Degrading PROTAC with a PEG Linker

This PROTAC also utilizes the VHL E3 ligase to target the SMARCA2 bromodomain.

Interaction Technique Parameter Value Reference
PROTAC - VCB ComplexNot SpecifiedKDNot Specified
PROTAC - SMARCA2BDNot SpecifiedKDNot Specified
VCB:PROTAC:SMARCA2BD (Ternary Complex)X-Ray CrystallographyResolutionHigh
Cooperativity (α)Not SpecifiedαPositive Cooperativity Observed

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data. Below are generalized protocols for three key techniques used in the characterization of PROTAC ternary complexes.

Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Analysis
  • Protein and Compound Preparation :

    • Dialyze the target protein and E3 ligase into the same buffer to minimize buffer mismatch artifacts.

    • Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO) and then dilute it into the ITC buffer. The final DMSO concentration should be matched in all solutions.

  • Binary Interaction Measurements :

    • PROTAC to E3 Ligase : Titrate the PROTAC solution into the E3 ligase solution in the ITC cell to determine the binary binding affinity (KD1).

    • PROTAC to Target Protein : Titrate the PROTAC solution into the target protein solution to determine the binary binding affinity (KD2).

  • Ternary Complex Measurement :

    • Prepare a solution of the E3 ligase in the ITC cell.

    • Prepare a solution of the target protein in the syringe at a concentration sufficient to saturate the E3 ligase upon injection.

    • In a separate experiment, prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell. Titrate the PROTAC solution into this pre-formed binary complex to determine the apparent KD for ternary complex formation (KD,app).

  • Data Analysis :

    • Fit the titration data to a suitable binding model to obtain the thermodynamic parameters (KD, ΔH, n).

    • Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,app.

Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis
  • Chip Preparation and Ligand Immobilization :

    • Activate a sensor chip (e.g., CM5) according to the manufacturer's instructions.

    • Immobilize one of the proteins (typically the E3 ligase or the target protein) onto the chip surface via amine coupling or using an affinity tag (e.g., His-tag).

  • Binary Interaction Analysis :

    • Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding kinetics and affinity.

    • Regenerate the chip surface between injections if necessary.

  • Ternary Complex Analysis :

    • Prepare a series of solutions containing a fixed, saturating concentration of the second protein partner (the one not immobilized) and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized protein surface to measure the kinetics and affinity of ternary complex formation.

  • Data Analysis :

    • Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

    • Calculate the cooperativity factor (α) by comparing the KD of the binary interaction with the KD of the ternary complex formation.

X-Ray Crystallography Protocol for Ternary Complex Structure Determination
  • Protein Expression and Purification :

    • Overexpress and purify the target protein and the E3 ligase complex to high homogeneity.

  • Ternary Complex Formation and Purification :

    • Incubate the purified target protein, E3 ligase, and the PROTAC in stoichiometric amounts to form the ternary complex.

    • Purify the ternary complex using size-exclusion chromatography to separate it from unbound components.

  • Crystallization :

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using vapor diffusion methods (sitting or hanging drop).

    • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination :

    • Collect X-ray diffraction data from the crystals at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

    • Refine the structural model against the experimental data.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the logical flow of experiments and the underlying biological processes is facilitated by clear diagrams.

Experimental_Workflow_for_Ternary_Complex_Characterization cluster_biophysical Biophysical Characterization cluster_structural Structural Determination SPR SPR End Optimized PROTAC SPR->End ITC ITC ITC->End FRET FRET FRET->End XRay X-Ray Crystallography XRay->End CryoEM Cryo-Electron Microscopy CryoEM->End Start PROTAC Design & Synthesis Binary_Binding Binary Binding (PROTAC-Target, PROTAC-E3) Start->Binary_Binding Binary_Binding->SPR Binary_Binding->ITC Ternary_Formation Ternary Complex Formation Binary_Binding->Ternary_Formation Ternary_Formation->SPR Ternary_Formation->ITC Ternary_Formation->FRET Structural_Analysis High-Resolution Structure Ternary_Formation->Structural_Analysis Structural_Analysis->XRay Structural_Analysis->CryoEM

Caption: Workflow for characterizing PROTAC ternary complexes.

PROTAC_Mechanism_of_Action PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of Target Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

This guide provides a foundational understanding of the methods used to analyze PROTAC-induced ternary complexes. For researchers working with novel PROTACs containing NH-bis(PEG4-acid) or other PEG linkers, the presented techniques and representative data offer a robust framework for experimental design and data interpretation, ultimately accelerating the development of effective protein degraders.

References

Safety Operating Guide

Proper Disposal of NH-bis(PEG4-acid): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of NH-bis(PEG4-acid). Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure safe handling, minimize environmental impact, and maintain regulatory compliance. This information is intended to supplement, not replace, your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be equipped with the appropriate personal protective equipment (PPE). All handling of NH-bis(PEG4-acid) waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any potential aerosols or vapors.

Recommended Personal Protective Equipment (PPE):

  • Safety goggles with side-shields

  • Chemical-resistant gloves (e.g., nitrile)

  • Impervious lab coat

  • A suitable respirator may be required depending on the scale of handling and ventilation available.[1]

Hazard Summary for Structurally Related Compounds

PropertyInformationSource Analogy
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.NH-bis(PEG4-OH)[1]
GHS Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.NH-bis(PEG4-OH)[1]
First Aid Measures Inhalation: Move to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Skin Contact: Rinse skin thoroughly with large amounts of water and remove contaminated clothing. Eye Contact: Flush eyes immediately with large amounts of water. Ingestion: Wash out mouth with water; do NOT induce vomiting. Call a physician.NH-bis(PEG4-OH)[1]

Step-by-Step Disposal Protocol

The proper disposal of NH-bis(PEG4-acid) is crucial for laboratory safety and environmental protection. The following protocol outlines the necessary steps for its disposal as hazardous chemical waste.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal. Do not mix NH-bis(PEG4-acid) waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Aqueous Waste: Collect all aqueous solutions containing NH-bis(PEG4-acid) in a designated, leak-proof, and clearly labeled hazardous waste container.[2] Given its acidic nature, this waste should be stored separately from bases and reactive metals.

  • Solid Waste: Unused or expired solid NH-bis(PEG4-acid) should be collected in its original container or a sealed, labeled waste bag and placed within a designated solid hazardous waste container.

  • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with NH-bis(PEG4-acid) must be disposed of in a designated solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), with the rinsate collected as hazardous aqueous waste.

Step 2: Neutralization of Acidic Waste (if permissible)

Depending on local regulations and institutional protocols, the neutralization of acidic waste may be an option.

  • If permitted, dilute the acidic aqueous waste to a concentration below 10% by slowly adding the acid waste to cold water.

  • Neutralize the diluted solution by slowly adding a weak base, such as sodium bicarbonate or sodium hydroxide, while stirring. Monitor the pH until it is within a neutral range (typically pH 6-8).

  • Even after neutralization, the resulting solution may still be considered hazardous due to its aquatic toxicity and should be disposed of as hazardous aqueous waste unless otherwise specified by your EHS office.

Step 3: Labeling and Storage

Properly labeling and storing chemical waste is essential for safety and regulatory compliance.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "NH-bis(PEG4-acid)," and associated hazards (e.g., "Harmful if Swallowed," "Aquatic Hazard").

  • Storage: Keep all hazardous waste containers securely sealed and stored in a designated, well-ventilated secondary containment area while awaiting pickup by a licensed disposal company.

Step 4: Professional Disposal

NH-bis(PEG4-acid) waste must be disposed of through a licensed and approved waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of NH-bis(PEG4-acid) waste.

start Start: NH-bis(PEG4-acid) Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid aqueous_waste Aqueous Waste (Solutions containing the chemical) waste_type->aqueous_waste Aqueous collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_aqueous Collect in Labeled Aqueous Hazardous Waste Container aqueous_waste->collect_aqueous store Store Sealed Containers in Secondary Containment collect_solid->store neutralization_check Neutralization Permitted by EHS? collect_aqueous->neutralization_check neutralize Neutralize with Weak Base to pH 6-8 neutralization_check->neutralize Yes neutralization_check->store No neutralize->store disposal Arrange for Pickup by Licensed Waste Disposal Contractor store->disposal end End: Proper Disposal Complete disposal->end

Caption: Decision workflow for the safe disposal of NH-bis(PEG4-acid).

References

Personal protective equipment for handling NH-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling NH-bis(PEG4-acid), a non-cleavable linker used in bioconjugation. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or latex gloves.
Body Protection A standard laboratory coat.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. If creating aerosols or handling large quantities, use a NIOSH-approved respirator with an appropriate cartridge.

Operational and Disposal Plans

Proper handling and disposal are critical for laboratory safety and environmental compliance.

Storage and Handling:

  • Storage Condition: Store at -20°C in a tightly sealed container to prevent moisture absorption, as the compound is hygroscopic.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any fine particles. Avoid direct contact with skin and eyes.

Disposal Plan:

Dispose of NH-bis(PEG4-acid) and any contaminated materials in accordance with local, state, and federal regulations. For small quantities, consult your institution's chemical waste disposal program.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of NH-bis(PEG4-acid).

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Work within a chemical fume hood.

    • Allow the NH-bis(PEG4-acid) container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing:

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of NH-bis(PEG4-acid) into the tube.

  • Dissolution:

    • Add the appropriate solvent (e.g., water, DMSO, DMF) to the tube to achieve the desired concentration.

    • Vortex or gently agitate the tube until the solid is completely dissolved. The hydrophilic PEG spacer enhances solubility in aqueous media.

  • Storage:

    • Store the stock solution at -20°C or as recommended for your specific application. For N-Boc-N-bis(PEG4-acid), stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of NH-bis(PEG4-acid) from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store at -20°C Inspect->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate DonPPE Don Appropriate PPE Equilibrate->DonPPE Weigh Weigh in Fume Hood DonPPE->Weigh Prepare Prepare Stock Solution Weigh->Prepare Waste Collect Contaminated Waste Prepare->Waste Dispose Dispose via Chemical Waste Program Waste->Dispose

Caption: Workflow for safe handling of NH-bis(PEG4-acid).

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.